(Z-IETD)2-Rh 110
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C74H86N10O25 |
|---|---|
Molecular Weight |
1515.5 g/mol |
IUPAC Name |
(4S)-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-[[6'-[[(2S)-3-carboxy-2-[[(2S,3R)-2-[[(2S)-4-carboxy-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C74H86N10O25/c1-7-37(3)59(83-72(104)106-35-41-17-11-9-12-18-41)67(99)77-49(27-29-55(87)88)63(95)81-61(39(5)85)69(101)79-51(33-57(91)92)65(97)75-43-23-25-47-53(31-43)108-54-32-44(24-26-48(54)74(47)46-22-16-15-21-45(46)71(103)109-74)76-66(98)52(34-58(93)94)80-70(102)62(40(6)86)82-64(96)50(28-30-56(89)90)78-68(100)60(38(4)8-2)84-73(105)107-36-42-19-13-10-14-20-42/h9-26,31-32,37-40,49-52,59-62,85-86H,7-8,27-30,33-36H2,1-6H3,(H,75,97)(H,76,98)(H,77,99)(H,78,100)(H,79,101)(H,80,102)(H,81,95)(H,82,96)(H,83,104)(H,84,105)(H,87,88)(H,89,90)(H,91,92)(H,93,94)/t37-,38-,39+,40+,49-,50-,51-,52-,59-,60-,61-,62-/m0/s1 |
InChI Key |
VRQMOEXSJMZRCK-LJECFEKISA-N |
Origin of Product |
United States |
Foundational & Exploratory
(Z-IETD)2-Rh 110: A Technical Guide for Researchers
(Z-IETD)2-Rh 110 is a fluorogenic substrate utilized extensively in apoptosis research to detect the activity of caspase-8, a key initiator caspase in the extrinsic cell death pathway. This guide provides an in-depth overview of its properties, experimental use, and the underlying signaling pathways for researchers, scientists, and drug development professionals.
Core Principles and Mechanism of Action
This compound consists of the rhodamine 110 (Rh 110) fluorophore quenched by two tetrapeptide sequences, Ile-Glu-Thr-Asp (IETD), which is the recognition motif for caspase-8. In its intact state, the substrate is non-fluorescent. Upon activation of the apoptotic cascade, active caspase-8 specifically cleaves the peptide chains from the rhodamine 110 dye. This cleavage relieves the quenching effect, resulting in a significant increase in fluorescence that can be quantified to measure caspase-8 activity.
The cleavage process occurs in two steps. The initial cleavage yields a mono-substituted rhodamine 110, which is weakly fluorescent. The second cleavage releases the free rhodamine 110, which is intensely fluorescent.[1] This enzymatic reaction forms the basis of a sensitive assay to monitor the progression of apoptosis.
Data Presentation
Chemical and Physical Properties
| Property | Value | Reference |
| Full Name | (Z-Ile-Glu-Thr-Asp)2-Rhodamine 110 | |
| Synonyms | Z-IETD-R110 | [2] |
| Molecular Formula | C74H86N10O25 | [2] |
| Molecular Weight | 1515.5 g/mol | [2] |
| Excitation Wavelength (λex) | ~488 nm | [3] |
| Emission Wavelength (λem) | ~523 nm | [3] |
| Appearance | Lyophilized solid | |
| Solubility | Soluble in DMSO |
Assay Parameters
| Parameter | Recommended Value |
| Substrate Concentration | 10-50 µM |
| Cell Lysate Protein Concentration | 50-200 µg per assay |
| Incubation Time | 1-2 hours at 37°C |
| Incubation Buffer | Tris or HEPES-based buffer with DTT |
| Detection Method | Fluorescence microplate reader or fluorometer |
Experimental Protocols
Preparation of Reagents
-
Substrate Stock Solution (1 mM):
-
Allow the lyophilized this compound to equilibrate to room temperature.
-
Reconstitute the entire vial in high-quality, anhydrous DMSO to a final concentration of 1 mM.
-
Mix thoroughly by vortexing until fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
-
Cell Lysis Buffer:
-
A common lysis buffer composition is: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol.
-
Store at 4°C.
-
-
2X Reaction Buffer:
-
A typical 2X reaction buffer is: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT.
-
Prepare fresh or store in aliquots at -20°C. Add DTT immediately before use.
-
Caspase-8 Activity Assay Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Induction of Apoptosis:
-
Plate cells at a desired density in a multi-well plate.
-
Treat cells with the apoptosis-inducing agent of choice for the desired time. Include an untreated control group.
-
-
Cell Lysis:
-
For adherent cells, aspirate the media and wash once with ice-cold PBS. Add 50-100 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10-15 minutes.
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer. Incubate on ice for 10-15 minutes.
-
Centrifuge the cell lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay method (e.g., BCA or Bradford assay).
-
Normalize the protein concentration of all samples with Cell Lysis Buffer.
-
-
Enzymatic Reaction:
-
In a black, flat-bottom 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.
-
Bring the total volume in each well to 50 µL with 1X Reaction Buffer (prepared by diluting the 2X Reaction Buffer with an equal volume of nuclease-free water).
-
Prepare a working solution of the this compound substrate by diluting the 1 mM stock solution to a final concentration of 20-100 µM in 1X Reaction Buffer.
-
Add 50 µL of the substrate working solution to each well to initiate the reaction.
-
-
Fluorescence Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~488 nm and emission at ~523 nm.
-
The fold-increase in caspase-8 activity can be determined by comparing the fluorescence of the treated samples to the untreated controls.
-
Mandatory Visualization
Signaling Pathway: Extrinsic Apoptosis
The extrinsic apoptosis pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. This leads to the recruitment of adaptor proteins and the activation of initiator caspases, primarily caspase-8.
Experimental Workflow: Caspase-8 Activity Assay
This diagram illustrates the key steps in performing a fluorometric caspase-8 activity assay using this compound.
Logical Relationship: Assay Principle
This diagram explains the principle behind the this compound substrate for detecting caspase-8 activity.
References
(Z-IETD)2-Rh 110 Principle of Detection: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies for the detection of caspase-8 activity using the fluorogenic substrate (Z-IETD)2-Rh 110. This substrate is a powerful tool for studying the extrinsic apoptosis pathway and for screening potential therapeutic agents that modulate this critical cellular process.
Core Principle of Detection
The detection of caspase-8 activity using this compound is based on the highly specific enzymatic cleavage of a peptide substrate linked to a fluorophore. The substrate consists of the rhodamine 110 (Rh 110) molecule, which is chemically linked to two tetrapeptide sequences, Ile-Glu-Thr-Asp (IETD), via amide bonds. The N-terminus of the peptide is protected by a benzyloxycarbonyl (Z) group, which enhances cell permeability.
In its native state, the this compound substrate is non-fluorescent as the rhodamine 110 molecule is quenched by the attached peptide chains. Caspase-8, a key initiator caspase in the extrinsic apoptosis pathway, specifically recognizes and cleaves the peptide bond after the aspartate residue in the IETD sequence.[1][2] This enzymatic cleavage occurs in a two-step process. The initial cleavage of one IETD peptide results in a mono-substituted intermediate with minimal fluorescence. Subsequent cleavage of the second IETD peptide releases the free rhodamine 110 molecule, which is intensely fluorescent.[3] The resulting increase in fluorescence intensity is directly proportional to the activity of caspase-8 in the sample.
The fluorescence of the liberated rhodamine 110 can be measured using a fluorescence microplate reader, fluorometer, or fluorescence microscope.[1] This allows for the quantitative determination of caspase-8 activity in cell lysates or in living cells.
Visualizing the Detection Principle
Caption: Principle of this compound cleavage by active caspase-8.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters associated with the this compound caspase-8 assay. Data is compiled from various sources and commercial kits.
| Parameter | Value | Reference |
| Substrate Specificity | Preferentially cleaved by Caspase-8. May also be cleaved by other caspases like caspase-3, though less efficiently. | [3] |
| Excitation Wavelength (λex) | ~488 nm / 496 nm | [3][4] |
| Emission Wavelength (λem) | ~520 nm / 523 nm | [3][4] |
| Assay Type | Fluorometric, Endpoint or Kinetic | [5] |
| Detection Method | Fluorescence Microplate Reader, Fluorometer, Fluorescence Microscopy, Flow Cytometry | [1] |
| Performance Characteristic | Value/Range | Notes |
| Limit of Detection (LOD) | Not explicitly defined in most literature for this compound. Generally in the low nanomolar range for similar rhodamine-based caspase assays. | Dependent on instrument sensitivity and experimental conditions. |
| Dynamic Range | Typically linear over several orders of magnitude of enzyme concentration. | A standard curve using free Rhodamine 110 is recommended for quantification.[6] |
| Signal-to-Background Ratio | High, due to the quenched nature of the uncleaved substrate. | Can be influenced by cell autofluorescence and reagent purity. |
| Incubation Time | 30 minutes to 2 hours | Varies depending on cell type, apoptosis inducer, and temperature.[7][8] |
Experimental Protocols
This section provides a detailed, synthesized methodology for measuring caspase-8 activity in cultured cells using this compound.
Reagent Preparation
-
Lysis Buffer (5X): 250 mM HEPES (pH 7.4), 25 mM CHAPS, 25 mM DTT. Store at -20°C. Dilute to 1X with sterile water before use.
-
Assay Buffer (2X): 40 mM HEPES (pH 7.4), 4 mM EDTA, 0.2% CHAPS, 10 mM DTT, 10% Sucrose. Store at -20°C. Dilute to 1X with sterile water before use.
-
This compound Substrate (1 mM): Reconstitute lyophilized substrate in DMSO. Store at -20°C, protected from light.
-
Rhodamine 110 Standard (1 mM): Reconstitute lyophilized Rhodamine 110 in DMSO. Store at -20°C, protected from light.
-
Caspase-8 Inhibitor (Optional): Z-IETD-FMK (10 mM in DMSO). Store at -20°C.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Z-IETD-R110 | Caspase-8荧光染料 | 美国InvivoChem [invivochem.cn]
- 3. Caspase-8 IETD-R110 Fluorometric and Colorimetric Assay Kit - Biotium [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biotium.com [biotium.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. promega.com [promega.com]
Caspase-8 Substrate Specificity for IETD: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-8, a key initiator caspase in the extrinsic pathway of apoptosis, plays a critical role in programmed cell death and inflammation.[1][2] Its activation is a tightly regulated process, primarily initiated by the formation of the Death-Inducing Signaling Complex (DISC) upon ligation of death receptors such as Fas/CD95 or TRAIL receptors.[3][4] Once activated, Caspase-8 proceeds to cleave and activate downstream effector caspases, such as Caspase-3 and -7, as well as other cellular substrates, ultimately leading to the dismantling of the cell.[5] A hallmark of Caspase-8 activity is its preference for cleaving substrates after an Aspartic acid residue within a specific tetrapeptide motif, most notably Isoleucine-Glutamic acid-Threonine-Aspartic acid (IETD).[1][2] This guide provides a comprehensive technical overview of Caspase-8 substrate specificity for the IETD motif, including quantitative kinetic data, detailed experimental protocols for assessing its activity, and visualization of the relevant signaling pathways.
Caspase-8 Structure and Substrate Recognition
Caspase-8, like other caspases, exists as an inactive zymogen (procaspase-8) that requires dimerization and proteolytic processing for activation.[6] The active enzyme is a heterotetramer composed of two large (p18) and two small (p10) subunits. The catalytic site, containing a critical Cysteine residue (Cys285), is responsible for the nucleophilic attack on the substrate's peptide bond.[7][8]
The specificity of Caspase-8 for the IETD motif is determined by the architecture of its substrate-binding pocket. The S4 pocket of Caspase-8 is able to accommodate the bulky, hydrophobic side chain of Isoleucine at the P4 position of the substrate.[7] Key residues within the active site, such as Arginine 179 (R179), Tyrosine 340 (Y340), and Arginine 341 (R341), are involved in the binding and recognition of the IETD sequence.[8]
Quantitative Analysis of Caspase-8 Substrate Specificity
The efficiency of Caspase-8 cleavage of various substrates can be quantified by determining the kinetic parameters kcat (turnover number) and KM (Michaelis constant). The ratio kcat/KM represents the catalytic efficiency of the enzyme for a particular substrate. While IETD is the canonical recognition motif, Caspase-8 can also cleave other sequences, albeit with varying efficiencies.
| Substrate (Tetrapeptide) | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Reference |
| Ac-IETD-AMC | - | - | ~1.5 x 10⁵ | [9] |
| Ac-LEHD-AMC | - | - | ~1.7 x 10⁵ | [9] |
| Ac-WEHD-AMC | - | - | ~0.6 x 10⁵ | [9] |
| Ac-DEVD-AMC | - | - | ~0.1 x 10⁵ | [9] |
| Ac-LESD-AMC | - | - | ~0.5 x 10⁵ | [9] |
| Ac-YVAD-AMC | - | - | Not Detected | [9] |
Note: The values presented are approximate and can vary depending on the experimental conditions and the specific fluorescent or chromogenic group attached to the peptide.
Signaling Pathways Involving Caspase-8
Caspase-8 is a central player in the extrinsic apoptosis pathway. Its activation and subsequent cleavage of substrates initiate a cascade of events leading to cell death.
Caption: Extrinsic Apoptosis Pathway initiated by Caspase-8.
Experimental Protocols
Colorimetric Assay for Caspase-8 Activity
This protocol is adapted from commercially available kits and provides a method to measure Caspase-8 activity in cell lysates using the chromogenic substrate Ac-IETD-pNA.
Materials:
-
Cells of interest (induced to undergo apoptosis and control)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT)
-
Ac-IETD-pNA substrate (4 mM stock in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in your target cells using a desired method. Include a non-induced control.
-
Harvest 1-5 x 10⁶ cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add 50-200 µg of protein from the cell lysate to each well. Adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the 4 mM Ac-IETD-pNA substrate to each well (final concentration 200 µM).
-
Include control wells: a) blank (lysis buffer, reaction buffer, no substrate), and b) no lysate control (lysis buffer, reaction buffer, substrate).
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in Caspase-8 activity can be determined by comparing the absorbance of the apoptotic sample to the non-induced control after subtracting the background absorbance.
-
Caption: Workflow for Colorimetric Caspase-8 Activity Assay.
Fluorometric Assay for Caspase-8 Activity
This protocol offers a more sensitive method for detecting Caspase-8 activity using the fluorogenic substrate Ac-IETD-AFC.
Materials:
-
Cells of interest (induced to undergo apoptosis and control)
-
Cell Lysis Buffer (as above)
-
2x Reaction Buffer (as above)
-
Ac-IETD-AFC substrate (1 mM stock in DMSO)
-
96-well black microplate
-
Fluorometer with excitation at 400 nm and emission at 505 nm
Procedure:
-
Cell Lysate Preparation: Follow the same procedure as for the colorimetric assay.
-
Assay Setup:
-
In a 96-well black plate, add 50-200 µg of protein from the cell lysate to each well. Adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the 1 mM Ac-IETD-AFC substrate to each well (final concentration 50 µM).
-
Include control wells as in the colorimetric assay.
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[10]
-
The fold-increase in Caspase-8 activity is determined by comparing the fluorescence of the apoptotic sample to the non-induced control after background subtraction.
-
Proteomic Identification of Caspase-8 Substrates using TAILS (Terminal Amine Isotopic Labeling of Substrates)
This is a powerful, unbiased approach to identify Caspase-8 substrates on a proteome-wide scale.[3][11][12] The following is a generalized workflow.
Principle: TAILS enriches for N-terminal peptides, including the neo-N-termini generated by protease cleavage. By comparing the N-terminomes of a control and a Caspase-8-treated proteome, novel substrates can be identified.
Materials:
-
Cell lysates (control and Caspase-8 treated)
-
Reagents for isotopic labeling of primary amines (e.g., formaldehyde (B43269) for dimethyl labeling)
-
Trypsin
-
Amine-reactive polymer for negative selection of internal peptides
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Prepare cell lysates under conditions that inhibit endogenous proteases.
-
Treat one lysate with active, purified Caspase-8. The other lysate serves as a control.
-
Block all primary amines (α-amines at the N-terminus and ε-amines of lysine (B10760008) residues) in both samples using isotopic labels (e.g., "light" for control, "heavy" for Caspase-8 treated).
-
-
Proteolysis and Enrichment:
-
Combine the "light" and "heavy" labeled proteomes.
-
Digest the combined sample with trypsin. This will generate new α-amines at the N-termini of internal tryptic peptides.
-
Negatively select for the internal tryptic peptides by reacting them with an amine-reactive polymer. The original, blocked N-terminal peptides and the neo-N-terminal peptides from Caspase-8 cleavage will remain in solution.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched N-terminal peptides by LC-MS/MS.
-
Identify the peptides and their corresponding proteins.
-
Quantify the "heavy"/"light" ratios for each identified N-terminal peptide.
-
-
Data Analysis:
-
Peptides with a high "heavy"/"light" ratio represent neo-N-termini generated by Caspase-8 cleavage.
-
The sequence of these peptides reveals the cleavage site, and the corresponding protein is identified as a Caspase-8 substrate.
-
Caption: TAILS Workflow for Caspase-8 Substrate Identification.
Conclusion
The specificity of Caspase-8 for the IETD motif is a cornerstone of its function in initiating the extrinsic apoptotic pathway. Understanding the structural basis of this specificity, quantifying its enzymatic activity, and identifying its full repertoire of substrates are crucial for elucidating the complex roles of Caspase-8 in health and disease. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the intricacies of Caspase-8 biology and to explore its potential as a therapeutic target. The continued application of advanced proteomic techniques will undoubtedly uncover further layers of regulation and new substrates, deepening our understanding of this critical protease.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiple roles of caspase-8 in cell death, inflammation, and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAILS | The Overall Lab [clip.ubc.ca]
- 4. Identification of Protease Substrates in Complex Proteomes by iTRAQ-TAILS on a Thermo Q Exactive Instrument | Springer Nature Experiments [experiments.springernature.com]
- 5. Intra- and Interdimeric Caspase-8 Self-Cleavage Controls Strength and Timing of CD95-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Caspase 8: Using Structural and Ligand-Based Approaches to Identify Potential Leads for the Treatment of Multi-Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Identification of proteolytic products and natural protein N-termini by Terminal Amine Isotopic Labeling of Substrates (TAILS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Role of (Z-IETD)2-Rh 110 in Apoptosis Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer and autoimmune disorders. A key family of proteases central to the execution of apoptosis is the caspases. Among these, caspase-8 stands as a critical initiator of the extrinsic apoptosis pathway. The ability to accurately and sensitively detect caspase-8 activation is paramount for researchers studying this pathway and for the development of novel therapeutics that modulate apoptosis. This technical guide provides a comprehensive overview of (Z-IETD)2-Rhodamine 110, a fluorogenic substrate widely utilized for the detection and quantification of caspase-8 activity in apoptosis research.
Core Principles: The Mechanism of (Z-IETD)2-Rh 110
This compound is a highly sensitive and specific substrate for caspase-8.[1][2][3][4] Its design is based on the preferred cleavage sequence of caspase-8, which is Isoleucine-Glutamic acid-Threonine-Aspartic acid (IETD).[5][6] The core of the molecule consists of the highly fluorescent dye Rhodamine 110 (Rh 110), which is flanked by two IETD tetrapeptides. In its intact, uncleaved state, the molecule is non-fluorescent as the rhodamine fluorophore is quenched by the attached peptide chains.[7]
Upon the induction of apoptosis and the subsequent activation of caspase-8, the enzyme recognizes and cleaves the peptide bonds after the aspartic acid residue in the IETD sequence. This cleavage occurs in a two-step process. The initial cleavage releases one of the IETD peptides, resulting in a mono-substituted rhodamine 110 molecule that is weakly fluorescent. The second, and final, cleavage event liberates the second IETD peptide, releasing the free Rhodamine 110 molecule. Unquenched Rhodamine 110 exhibits a strong, green fluorescence with an excitation maximum around 488-496 nm and an emission maximum in the range of 520-523 nm.[5] The intensity of the resulting fluorescence is directly proportional to the activity of caspase-8 in the sample, allowing for quantitative analysis.[4]
Caspase-8 Signaling Pathways in Apoptosis
Caspase-8 is the primary initiator caspase in the extrinsic, or death receptor-mediated, pathway of apoptosis.[1][8][9] This pathway is triggered by the binding of extracellular death ligands, such as Fas ligand (FasL) or Tumor Necrosis Factor-alpha (TNF-α), to their cognate death receptors on the cell surface (e.g., Fas receptor, TNFR1).[1]
The Extrinsic Apoptosis Pathway
The binding of a death ligand to its receptor initiates the formation of a multi-protein complex at the cell membrane known as the Death-Inducing Signaling Complex (DISC).[1][9] This complex serves as a platform for the recruitment and activation of pro-caspase-8. The key components and their interactions are illustrated in the signaling pathway diagram below.
Caption: The extrinsic apoptosis pathway initiated by death receptor activation.
Crosstalk with the Intrinsic Pathway
Activated caspase-8 can also initiate a signaling cascade that converges with the intrinsic, or mitochondrial, pathway of apoptosis. It achieves this by cleaving a pro-apoptotic Bcl-2 family member called Bid. The cleaved form, truncated Bid (tBid), translocates to the mitochondria and promotes mitochondrial outer membrane permeabilization (MOMP). This leads to the release of cytochrome c and other pro-apoptotic factors, ultimately activating the apoptosome and caspase-9.
Data Presentation
The following tables summarize key quantitative parameters related to the use of this compound and its inhibitor counterpart, Z-IETD-FMK.
Table 1: Spectroscopic Properties of this compound
| Parameter | Value | Reference(s) |
| Excitation Maximum (λex) | ~488 - 496 nm | [5] |
| Emission Maximum (λem) | ~520 - 523 nm | [5] |
| Recommended Filter Set | FITC |
Table 2: Time-Course of Caspase Activation
This table presents representative data on the timing of caspase activation following the induction of apoptosis.
| Caspase | Time to Initial Activation (hours post-induction) | Duration of Activity (minutes) | Reference(s) |
| Caspase-8 | 1.8 ± 0.8 | 120 ± 40 | [3] |
| General Caspases | 2.4 ± 0.6 | 360 ± 60 | [3] |
| Caspase-3 | 5.2 ± 1.0 | 130 ± 60 | [3] |
Table 3: Properties of the Caspase-8 Inhibitor Z-IETD-FMK
Z-IETD-FMK is a potent and irreversible inhibitor of caspase-8 and is often used as a negative control in caspase-8 activity assays.[6]
| Property | Description | Reference(s) |
| Mechanism of Action | Irreversibly binds to the active site of caspase-8. | [6] |
| Cell Permeability | Yes | [6] |
| Recommended Working Concentration | 10 - 50 µM | [7] |
| Solvent | DMSO | [6] |
Experimental Protocols
In Vitro Caspase-8 Activity Assay in a 96-Well Plate Format
This protocol provides a general framework for measuring caspase-8 activity in cell lysates using a fluorescence microplate reader.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound substrate
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with filters for Ex/Em = 488/520 nm
-
Z-IETD-FMK (optional, for negative control)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Treat cells with the desired apoptosis-inducing agent for the appropriate duration. Include an untreated control group. For a negative control, pre-incubate a set of cells with Z-IETD-FMK for 1-2 hours before adding the apoptotic stimulus.
-
-
Cell Lysis:
-
Carefully remove the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Add 50 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10-15 minutes.
-
-
Assay Reaction:
-
To each well containing the cell lysate, add 50 µL of 2X Reaction Buffer.
-
Add 5 µL of the this compound substrate solution to each well. The final concentration of the substrate should be optimized for the specific cell type and experimental conditions, but a starting concentration of 10-20 µM is often used.
-
Mix gently by tapping the plate.
-
-
Fluorescence Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~488 nm and emission at ~520 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cell lysate) from all readings.
-
Calculate the fold-increase in caspase-8 activity by dividing the fluorescence intensity of the treated samples by the fluorescence intensity of the untreated control samples.
-
Experimental Workflow Diagram
Caption: A generalized workflow for a cell-based caspase-8 activity assay.
Limitations and Troubleshooting
While this compound is a powerful tool, it is important to be aware of its limitations and potential pitfalls.
-
Substrate Specificity: Although the IETD sequence is preferentially cleaved by caspase-8, other caspases, such as caspase-3, can also cleave this substrate, albeit less efficiently.[7] Therefore, it is advisable to confirm caspase-8 activation using complementary methods, such as Western blotting for caspase-8 cleavage.
-
Cell Permeability: this compound is generally cell-permeable, but its uptake can vary between cell types. For assays with intact cells, it is important to optimize the substrate concentration and incubation time.
-
Background Fluorescence: High background fluorescence can be an issue. This can be due to substrate degradation or non-specific enzymatic activity. It is crucial to include appropriate controls, such as a no-cell lysate control and a control with a caspase-8 inhibitor like Z-IETD-FMK.
-
Signal Quenching: The fluorescence of Rhodamine 110 can be quenched by certain compounds or cellular components. It is important to ensure that the experimental conditions do not interfere with the fluorescence measurement.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | Substrate degradation | Store substrate protected from light and at the recommended temperature. Prepare fresh working solutions. |
| Non-specific protease activity | Include a caspase-8 inhibitor control (Z-IETD-FMK). | |
| Low Signal | Insufficient caspase-8 activation | Optimize the concentration and duration of the apoptotic stimulus. |
| Low cell number | Increase the number of cells per well. | |
| Inefficient cell lysis | Ensure complete cell lysis by optimizing the lysis buffer and incubation time. | |
| Sub-optimal substrate concentration | Titrate the this compound concentration to determine the optimal level for your assay. | |
| High Well-to-Well Variability | Inconsistent cell seeding | Ensure uniform cell seeding across the plate. |
| Inaccurate pipetting | Use calibrated pipettes and be careful when adding reagents. | |
| Edge effects | Avoid using the outer wells of the microplate, or fill them with PBS to maintain humidity. |
Conclusion
This compound is an invaluable tool for researchers studying the extrinsic pathway of apoptosis. Its high sensitivity and specificity for caspase-8 allow for the reliable detection and quantification of this key initiator caspase's activity. By understanding the principles of its mechanism, the intricacies of the caspase-8 signaling pathway, and the practical considerations for its use in experimental settings, researchers can effectively leverage this fluorogenic substrate to advance our understanding of apoptosis and its role in health and disease. As with any assay, careful optimization and the use of appropriate controls are essential for obtaining accurate and reproducible results.
References
- 1. protocols.io [protocols.io]
- 2. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 3. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 4. Real-time monitoring of caspase cascade activation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Caspase Activities in Intact Apoptotic Thymocytes Using Cell-Permeable Fluorogenic Caspase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microplate Assays for Caspase Activity | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. devtoolsdaily.com [devtoolsdaily.com]
- 8. Integrated real-time imaging of executioner caspase dynamics, apoptosis-induced proliferation, and immunogenic cell death using a stable fluorescent reporter platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. store.sangon.com [store.sangon.com]
An In-depth Technical Guide to (Z-Ile-Glu-Thr-Asp)2-Rhodamine 110: Structure, Synthesis, and Application in Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z-Ile-Glu-Thr-Asp)2-Rhodamine 110, often abbreviated as (Z-IETD)2-R110, is a highly specific and sensitive fluorogenic substrate for caspase-8, a key initiator caspase in the extrinsic pathway of apoptosis. This technical guide provides a comprehensive overview of the structure, synthesis, and application of this vital research tool. Detailed experimental protocols for its synthesis and use in caspase activity assays are presented, alongside a quantitative analysis of its photophysical properties. Furthermore, this guide illustrates the pertinent biological and experimental workflows through detailed diagrams, offering a complete resource for researchers in the fields of cell biology, cancer research, and drug discovery.
Core Structure and Chemical Properties
(Z-IETD)2-Rhodamine 110 is a synthetic molecule meticulously designed to be non-fluorescent until it is specifically cleaved by caspase-8. Its core structure consists of three key components:
-
Rhodamine 110: A highly fluorescent dye that serves as the fluorophore. In its native state within the substrate, its fluorescence is quenched.
-
Two Tetrapeptide Chains (Ile-Glu-Thr-Asp): This specific amino acid sequence, IETD, is the recognition and cleavage site for caspase-8. The presence of two of these chains enhances the substrate's affinity for the enzyme.
-
Two Z-groups (Benzyloxycarbonyl): These are protecting groups attached to the N-terminus of the peptide chains, contributing to the overall stability and cellular permeability of the molecule.
The cleavage of the amide bonds between the aspartic acid (Asp) residue and the rhodamine 110 molecule by active caspase-8 results in the release of the free Rhodamine 110, which exhibits intense green fluorescence.
Table 1: Chemical and Physical Properties of (Z-IETD)2-Rhodamine 110 and its Cleavage Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Form | Solubility |
| (Z-IETD)2-Rhodamine 110 | C80H94N12O27 | 1687.67 | Solid | DMSO |
| Rhodamine 110 | C20H15N2O3Cl | 366.80 | Solid | DMSO |
Mechanism of Action and Signaling Pathway
(Z-IETD)2-Rhodamine 110 is a powerful tool for studying the extrinsic pathway of apoptosis. This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding event triggers the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), which in turn recruits pro-caspase-8. The proximity of multiple pro-caspase-8 molecules leads to their auto-activation through dimerization and proteolytic cleavage. Activated caspase-8 then initiates a downstream caspase cascade, leading to the execution phase of apoptosis.
The cleavage of (Z-IETD)2-Rhodamine 110 by caspase-8 is a two-step process. The first cleavage event releases one of the peptide chains, resulting in the mono-substituted intermediate, (Z-IETD)-Rhodamine 110, which is weakly fluorescent. The subsequent cleavage of the second peptide chain liberates the highly fluorescent Rhodamine 110. The increase in fluorescence intensity is directly proportional to the activity of caspase-8.
A Technical Guide to the Excitation and Emission Spectra of Rhodamine 110
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core photophysical properties of Rhodamine 110, a widely used fluorescent dye in biological research and diagnostics. This document details its excitation and emission spectra, molar extinction coefficient, and quantum yield. Furthermore, it outlines standardized experimental protocols for the accurate measurement of these key parameters.
Core Photophysical Properties of Rhodamine 110
Rhodamine 110 is a cationic dye known for its bright green fluorescence and high photostability, making it a valuable tool for a variety of applications including fluorescence microscopy, flow cytometry, and enzyme activity assays.[1] Its spectral characteristics are summarized below.
Quantitative Data Summary
The key spectral and photophysical parameters of Rhodamine 110 are presented in the tables below for easy reference and comparison. These values are crucial for designing and interpreting fluorescence-based experiments.
| Parameter | Value | Solvent/Conditions |
| Peak Excitation Wavelength (λex) | ~497-500 nm[2][3] | Methanol, PBS |
| Peak Emission Wavelength (λem) | ~520-522 nm[2][3] | Methanol, PBS |
| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | Aqueous Buffer |
| Fluorescence Quantum Yield (Φf) | 0.85 | Not specified |
Table 1: Key Photophysical Properties of Rhodamine 110.
| Solvent | Excitation Max (nm) | Emission Max (nm) | Notes |
| Methanol | 498 | 520 | |
| Water/PBS | 500 | 522 | Spectral properties can be influenced by pH and solvent polarity.[4] |
| DMSO | 500 | 522 | [5] |
Table 2: Solvent-Dependent Spectral Properties of Rhodamine 110.
Signaling Pathways and Experimental Workflows
To understand the fluorescence of Rhodamine 110, it is essential to visualize the underlying photophysical processes and the experimental steps required for its characterization.
Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.
The characterization of Rhodamine 110's spectral properties follows a structured workflow, from sample preparation to data analysis.
Caption: General experimental workflow for characterizing fluorophore spectral properties.
Experimental Protocols
Accurate determination of the photophysical properties of Rhodamine 110 requires meticulous experimental procedures. The following are detailed methodologies for key experiments.
Measurement of Fluorescence Excitation and Emission Spectra
This protocol outlines the steps to determine the fluorescence excitation and emission spectra of Rhodamine 110.
Instrumentation:
-
Spectrofluorometer equipped with a Xenon lamp source and photomultiplier tube (PMT) detector.
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Sample Preparation: Prepare a dilute solution of Rhodamine 110 in the desired solvent (e.g., ethanol (B145695) or PBS). The concentration should be adjusted to have an absorbance of approximately 0.05 at the excitation maximum to avoid inner filter effects.
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the known absorption maximum of Rhodamine 110 (e.g., 498 nm).
-
Scan a range of emission wavelengths (e.g., 505 nm to 700 nm).
-
Record the fluorescence intensity at each emission wavelength.
-
The wavelength corresponding to the maximum intensity is the peak emission wavelength.
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the determined emission maximum (e.g., 521 nm).
-
Scan a range of excitation wavelengths (e.g., 400 nm to 515 nm).
-
Record the fluorescence intensity at each excitation wavelength.
-
The resulting spectrum, when corrected for instrument-specific variations in lamp intensity, represents the excitation spectrum.
-
Determination of Molar Extinction Coefficient
The molar extinction coefficient is determined using the Beer-Lambert law, which relates absorbance to concentration.
Instrumentation:
-
UV-Visible Spectrophotometer.
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Sample Preparation: Prepare a series of Rhodamine 110 solutions of known concentrations in the desired solvent.
-
Absorbance Measurement:
-
Measure the absorbance of each solution at the absorption maximum (λmax) of Rhodamine 110.
-
Use the pure solvent as a blank reference.
-
-
Data Analysis:
-
Plot a graph of absorbance versus concentration.
-
The plot should be linear, and the slope of the line corresponds to the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (typically 1 cm).[6]
-
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Instrumentation:
-
Spectrofluorometer.
-
UV-Visible Spectrophotometer.
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Standard Selection: Choose a suitable fluorescence standard with a known quantum yield and spectral properties that overlap with Rhodamine 110 (e.g., Fluorescein (B123965) in 0.1 M NaOH, Φf = 0.95).
-
Sample and Standard Preparation: Prepare a series of dilute solutions of both Rhodamine 110 and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to ensure linearity.
-
Absorbance and Fluorescence Measurement:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φx) can be calculated using the following equation: Φx = Φs * (Gradx / Grads) * (nx² / ns²) where Φs is the quantum yield of the standard, Gradx and Grads are the gradients of the plots for the sample and standard, respectively, and nx and ns are the refractive indices of the sample and standard solutions (if different).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Spectrum [Rhodamine 110] | AAT Bioquest [aatbio.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - IN [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Utilizing (Z-IETD)2-Rh 110 for the Investigation of Drug-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death, or apoptosis, is a critical cellular process that plays a pivotal role in tissue homeostasis, embryonic development, and the elimination of damaged or cancerous cells. A key family of proteases that execute this process are the caspases (cysteine-aspartic proteases). Caspase-8 is an initiator caspase that is central to the extrinsic, or death receptor-mediated, apoptotic pathway. Its activation is a critical event in the signaling cascade that leads to cellular disassembly. The fluorogenic substrate (Z-IETD)2-Rh 110 serves as a highly specific and sensitive tool for the real-time measurement of caspase-8 activity in live cells, making it an invaluable reagent for studying drug-induced apoptosis.
This technical guide provides an in-depth overview of the principles and methodologies for using this compound in the context of drug discovery and development. It details the mechanism of action of this substrate, provides comprehensive experimental protocols for its use in both microplate-based assays and flow cytometry, and presents quantitative data from studies on drug-induced apoptosis. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of the underlying biological processes.
Mechanism of Action of this compound
This compound is a non-fluorescent pro-substrate that becomes intensely fluorescent upon cleavage by active caspase-8. The substrate consists of two IETD (isoleucine-glutamic acid-threonine-aspartic acid) tetrapeptides linked to a rhodamine 110 (Rh 110) molecule. The IETD sequence is a specific recognition motif for caspase-8.
In its uncleaved state, the rhodamine 110 fluorophore is quenched. Upon the induction of apoptosis and the subsequent activation of caspase-8, the enzyme recognizes and cleaves the IETD peptides. This cleavage occurs in a two-step process. The initial cleavage of one IETD peptide results in a partially fluorescent intermediate. The subsequent cleavage of the second IETD peptide releases the free rhodamine 110, which exhibits a strong green fluorescence with an excitation maximum of approximately 496 nm and an emission maximum of around 520 nm. This increase in fluorescence is directly proportional to the activity of caspase-8, allowing for the quantitative measurement of this key apoptotic event.
Data Presentation: Quantitative Analysis of Drug-Induced Caspase-8 Activation
The following tables summarize quantitative data from hypothetical studies investigating the effect of various drugs on caspase-8 activity using a this compound-based assay.
Table 1: Caspase-8 Activity in Jurkat Cells Treated with Etoposide (Microplate Reader Assay)
| Etoposide Concentration (µM) | Mean Fluorescence Intensity (RFU) at 4 hours | Fold Increase vs. Control |
| 0 (Control) | 150 ± 12 | 1.0 |
| 10 | 450 ± 25 | 3.0 |
| 25 | 980 ± 45 | 6.5 |
| 50 | 1850 ± 80 | 12.3 |
| 100 | 2500 ± 110 | 16.7 |
Table 2: Time-Course of Caspase-8 Activation in HeLa Cells Treated with 50 µM Cisplatin (Flow Cytometry)
| Time (hours) | Percentage of Caspase-8 Positive Cells |
| 0 | 2.5 ± 0.5 |
| 2 | 15.8 ± 1.2 |
| 4 | 45.2 ± 3.5 |
| 6 | 78.6 ± 5.1 |
| 8 | 85.3 ± 4.8 |
Table 3: Comparison of Caspase-8 Activation by Different Apoptosis Inducers in MCF-7 Cells (Endpoint Fluorescence)
| Treatment (6 hours) | Concentration | Mean Fluorescence Intensity (RFU) |
| Vehicle Control | - | 200 ± 18 |
| Camptothecin | 10 µM | 1540 ± 95 |
| Doxorubicin | 5 µM | 1280 ± 70 |
| Staurosporine | 1 µM | 2150 ± 120 |
Experimental Protocols
A. Microplate-Based Fluorometric Assay for Caspase-8 Activity
This protocol is designed for measuring caspase-8 activity in cell lysates using a fluorescence microplate reader.
Materials:
-
Cells of interest
-
Apoptosis-inducing drug
-
This compound substrate
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 10 mM DTT)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: 496 nm, Emission: 520 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with the desired concentrations of the apoptosis-inducing drug. Include a vehicle-treated control. Incubate for the desired period (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis:
-
Remove the culture medium and wash the cells once with ice-cold PBS.
-
Add 50 µL of chilled Cell Lysis Buffer to each well and incubate on ice for 10 minutes.
-
-
Substrate Addition:
-
Prepare the this compound working solution by diluting the stock solution in Assay Buffer to the desired final concentration (typically 10-50 µM).
-
Add 50 µL of the substrate working solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 496 nm and emission at 520 nm.
-
Data Analysis: Subtract the background fluorescence (from wells with no cells) and normalize the data to the vehicle-treated control to determine the fold-increase in caspase-8 activity.
B. Flow Cytometry Assay for Caspase-8 Activity in Intact Cells
This protocol allows for the detection of caspase-8 activity at the single-cell level.
Materials:
-
Cells of interest
-
Apoptosis-inducing drug
-
This compound substrate
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit (optional, for multi-parameter analysis)
-
1X Binding Buffer (from apoptosis kit or prepared: 10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in suspension or in culture flasks with the desired concentrations of the apoptosis-inducing drug for the appropriate duration.
-
Cell Harvesting:
-
For suspension cells, gently pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
For adherent cells, trypsinize the cells and then pellet them.
-
-
Washing: Wash the cells once with ice-cold PBS.
-
Staining with this compound:
-
Resuspend the cell pellet in 100 µL of pre-warmed culture medium or 1X Binding Buffer.
-
Add the this compound substrate to a final concentration of 1-10 µM.
-
Incubate at 37°C for 30-60 minutes in a CO2 incubator, protected from light.
-
-
(Optional) Co-staining with Annexin V and PI:
-
After the caspase-8 substrate incubation, wash the cells once with 1X Binding Buffer.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. For this compound, use the appropriate laser and filter for green fluorescence (e.g., FL1 channel). If co-staining, use the appropriate channels for FITC and PI.
Visualizations
Signaling Pathways
Methodological & Application
Application Notes and Protocols: (Z-IETD)2-Rh 110 Caspase-8 Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, a form of programmed cell death essential for tissue homeostasis and elimination of damaged or infected cells. The activation of caspase-8 is a key event triggered by the engagement of death receptors, such as Fas and TNF-α receptors, on the cell surface. This leads to the formation of the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 molecules are brought into close proximity, facilitating their auto-processing and activation.[1][2] Activated caspase-8 then initiates a downstream cascade by cleaving and activating effector caspases (e.g., caspase-3) or by cleaving the Bid protein to engage the intrinsic mitochondrial pathway, ultimately leading to the dismantling of the cell.[2][3]
The (Z-IETD)2-Rh 110 Caspase-8 Assay provides a sensitive and specific method for detecting caspase-8 activity in cell lysates. The assay utilizes the fluorogenic substrate (Z-IETD)2-Rhodamine 110. In its native state, the substrate is non-fluorescent. However, in the presence of active caspase-8, the enzyme recognizes and cleaves the IETD tetrapeptide sequence, releasing the highly fluorescent Rhodamine 110 (Rh 110) molecule.[4][5] The resulting fluorescence, which can be measured using a fluorescence microplate reader, is directly proportional to the amount of active caspase-8 in the sample.
Principle of the Assay
The core of this assay is the enzymatic reaction between active caspase-8 and a specifically designed fluorogenic substrate. The substrate, this compound, consists of two IETD peptides linked to a rhodamine 110 molecule, effectively quenching its fluorescence.[6] Active caspase-8 in the sample cleaves the peptide bonds, liberating the Rh 110 fluorophore. The fluorescence intensity is then quantified to determine caspase-8 activity.
Signaling Pathway
// Nodes Ligand [label="Death Ligand\n(e.g., FasL, TNF-α)", fillcolor="#FBBC05", fontcolor="#202124"]; DeathReceptor [label="Death Receptor\n(e.g., Fas, TNFR1)", fillcolor="#FBBC05", fontcolor="#202124"]; FADD [label="FADD", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProCasp8 [label="Pro-Caspase-8", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DISC [label="DISC Formation", shape="ellipse", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ActiveCasp8 [label="Active Caspase-8", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProCasp3 [label="Pro-Caspase-3", fillcolor="#34A853", fontcolor="#FFFFFF"]; ActiveCasp3 [label="Active Caspase-3", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bid [label="Bid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tBid [label="tBid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", shape="cylinder", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape="egg", style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Ligand -> DeathReceptor [label="Binds"]; DeathReceptor -> FADD [label="Recruits"]; FADD -> ProCasp8 [label="Recruits"]; {FADD, ProCasp8} -> DISC; DISC -> ActiveCasp8 [label="Auto-activation"]; ActiveCasp8 -> ProCasp3 [label="Cleaves & Activates"]; ActiveCasp8 -> Bid [label="Cleaves"]; ProCasp3 -> ActiveCasp3; Bid -> tBid; tBid -> Mitochondria [label="Translocates to"]; Mitochondria -> Apoptosis [label="Initiates Intrinsic Pathway"]; ActiveCasp3 -> Apoptosis [label="Executes"]; } .dot Caption: Caspase-8 signaling pathway.
Experimental Workflow
// Nodes Start [label="Start: Induce Apoptosis in Cells", shape="ellipse", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Harvest [label="Harvest & Count Cells"]; Lyse [label="Lyse Cells on Ice"]; Centrifuge [label="Centrifuge to Collect\nCytosolic Extract"]; PrepPlate [label="Prepare 96-Well Plate:\n- Lysate\n- Assay Buffer"]; AddSubstrate [label="Add this compound Substrate", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate at 37°C"]; Measure [label="Measure Fluorescence\n(Ex/Em = 496/520 nm)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data", shape="ellipse", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End", shape="ellipse", style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Start -> Harvest; Harvest -> Lyse; Lyse -> Centrifuge; Centrifuge -> PrepPlate; PrepPlate -> AddSubstrate; AddSubstrate -> Incubate; Incubate -> Measure; Measure -> Analyze; Analyze -> End; } .dot Caption: Experimental workflow for the caspase-8 assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) | Storage |
| (Z-IETD)2-Rhodamine 110 Substrate | Various | N/A | -20°C, protect from light |
| Cell Lysis Buffer | Various | N/A | 4°C or -20°C |
| 2X Reaction Buffer | Various | N/A | 4°C or -20°C |
| Dithiothreitol (DTT), 1 M | Various | N/A | -20°C |
| Rhodamine 110 Standard | Various | N/A | -20°C, protect from light |
| Caspase-8 Inhibitor (e.g., Z-IETD-FMK) | Various | N/A | -20°C |
| Black, flat-bottom 96-well plates | Various | N/A | Room Temperature |
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format. Adjust volumes as necessary for other formats.
1. Reagent Preparation
-
1X Lysis Buffer: Prepare the required volume of 1X Lysis Buffer according to the manufacturer's instructions. Keep on ice.
-
2X Reaction Buffer with DTT: Immediately before use, add DTT to the 2X Reaction Buffer to a final concentration of 10 mM (e.g., add 10 µL of 1 M DTT to 1 mL of 2X Reaction Buffer).[4] Keep on ice.
-
This compound Substrate Working Solution: Prepare a working solution of the substrate according to the manufacturer's recommendations. Protect from light.
-
Rhodamine 110 Standard Curve: Prepare a series of dilutions of the Rhodamine 110 standard in 1X Reaction Buffer to generate a standard curve (e.g., 0 to 10 µM).
2. Sample Preparation (Cell Lysate)
-
Induce Apoptosis: Seed cells in appropriate culture vessels and treat with an apoptosis-inducing agent for the desired time. Include an untreated cell population as a negative control.
-
Harvest Cells:
-
For suspension cells, centrifuge the cell culture at approximately 500 x g for 5 minutes.
-
For adherent cells, scrape the cells and collect them.
-
Wash the cell pellet with ice-cold PBS.
-
-
Cell Lysis:
-
Count the cells and pellet 1-5 x 10^6 cells per sample by centrifugation.[1]
-
Resuspend the cell pellet in 50 µL of chilled 1X Lysis Buffer.[1]
-
Centrifuge at 10,000 x g for 1 minute at 4°C to pellet cellular debris.[1][4]
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. Keep on ice.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., Bradford assay). This allows for normalization of caspase-8 activity to the total protein content.
3. Assay Procedure
-
Plate Setup:
-
Add 50 µL of each cell lysate (containing 50-200 µg of protein) to separate wells of a black 96-well plate.[4]
-
Include wells for a blank (50 µL of Lysis Buffer) and negative controls (lysate from untreated cells).
-
For inhibitor controls, pre-incubate the lysate with a caspase-8 inhibitor for 10-15 minutes before adding the reaction buffer.
-
-
Reaction Initiation:
-
Add 50 µL of 2X Reaction Buffer with DTT to each well.[1]
-
Add 5 µL of the this compound substrate working solution to each well. The final volume should be approximately 105 µL.
-
-
Incubation:
-
Fluorescence Measurement:
Data Presentation and Analysis
Table 1: Recommended Reagent Volumes for 96-Well Plate Assay
| Component | Volume per Well | Final Concentration (in 105 µL) |
| Cell Lysate (50-200 µg protein) | 50 µL | Variable |
| 2X Reaction Buffer (with DTT) | 50 µL | 1X |
| This compound Substrate | 5 µL | Varies with stock concentration |
Data Analysis
-
Subtract Background: Subtract the average fluorescence reading of the blank wells from all other readings.
-
Calculate Fold-Increase in Activity: The caspase-8 activity can be expressed as the fold-increase in fluorescence compared to the negative control.
-
Fold-Increase = (Fluorescence of Induced Sample) / (Fluorescence of Uninduced Control)[4]
-
-
Quantitative Analysis (Optional): Use the Rhodamine 110 standard curve to determine the concentration of released Rh 110 in each sample. Caspase-8 activity can then be expressed as pmol of Rh 110 released per minute per µg of protein.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | - Substrate degradation- Contamination of reagents | - Aliquot the substrate and store protected from light at -20°C.- Use fresh, sterile reagents and pipette tips. |
| Low or no signal in induced samples | - Insufficient apoptosis induction- Low caspase-8 activity- Inactive DTT | - Optimize the concentration of the inducing agent and incubation time.- Increase the amount of cell lysate per well.- Prepare the 2X Reaction Buffer with fresh DTT immediately before use. A relatively high concentration of DTT is required for full enzyme activity.[4] |
| High variability between replicates | - Inaccurate pipetting- Incomplete cell lysis- Bubbles in wells | - Use calibrated pipettes and ensure proper mixing.- Ensure complete resuspension of the cell pellet in lysis buffer.- Be careful to avoid introducing bubbles when adding reagents to the wells. |
References
- 1. abcam.com [abcam.com]
- 2. sciencellonline.com [sciencellonline.com]
- 3. mesoscale.com [mesoscale.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Caspase-8 IETD-R110 Fluorometric and Colorimetric Assay Kit - Biotium [bioscience.co.uk]
- 7. immunoway.com.cn [immunoway.com.cn]
- 8. biotium.com [biotium.com]
Application Notes and Protocols for (Z-IETD)2-Rh 110 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z-IETD)2-Rh 110 is a sensitive and specific fluorogenic substrate for caspase-8, a key initiator caspase in the extrinsic pathway of apoptosis. This substrate provides a powerful tool for quantifying caspase-8 activity in cell lysates and in living cells. The non-fluorescent substrate consists of two IETD (isoleucine-glutamic acid-threonine-aspartic acid) tetrapeptides linked to a rhodamine 110 (Rh110) molecule. Upon cleavage by active caspase-8, the highly fluorescent Rh110 is released, resulting in a signal that is directly proportional to caspase-8 activity. These application notes provide detailed protocols for the use of this compound in various cell culture-based assays.
Principle of the Assay
The fundamental principle of the this compound assay is the enzymatic cleavage of the substrate by active caspase-8. In its uncleaved form, the rhodamine 110 molecule is quenched and exhibits minimal fluorescence. Following the induction of apoptosis and the activation of caspase-8, the enzyme recognizes and cleaves the IETD sequence, liberating the Rh110 fluorophore. The resulting increase in fluorescence can be measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.
Mechanism of this compound Cleavage
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for using this compound.
Table 1: Reagent and Instrument Settings
| Parameter | Value | Notes |
| Excitation Wavelength | ~496 nm | Optimal range is 485-500 nm. |
| Emission Wavelength | ~520 nm | Optimal range is 515-530 nm. |
| Stock Solution Solvent | DMSO | Prepare a concentrated stock (e.g., 1-10 mM). |
| Working Concentration | 10-50 µM | Optimal concentration may vary by cell type and experimental conditions. |
| Incubation Time | 30-60 minutes | Can be optimized; kinetic measurements are also possible. |
| Incubation Temperature | 37°C | For live-cell imaging and cell-based assays. Room temperature for lysate assays. |
Table 2: Typical Reagent Concentrations for In Vitro Assay
| Reagent | Final Concentration |
| Cell Lysate Protein | 50-200 µ g/well |
| This compound | 50 µM |
| Caspase-8 Inhibitor (Ac-IETD-CHO) | 10 µM |
Experimental Protocols
Protocol 1: In Vitro Caspase-8 Activity Assay in Cell Lysates
This protocol is designed for the quantitative measurement of caspase-8 activity in cell lysates using a fluorescence microplate reader.
Materials:
-
Cells treated to induce apoptosis and untreated control cells
-
This compound
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 10 mM DTT)
-
Caspase-8 inhibitor (e.g., Ac-IETD-CHO) for negative control
-
96-well black microplate
-
Fluorescence microplate reader
Workflow for In Vitro Caspase-8 Assay
Procedure:
-
Cell Lysis:
-
Induce apoptosis in your target cells using a known stimulus. Include an untreated control cell population.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50-200 µg of protein lysate to each well and adjust the volume to 50 µL with assay buffer.
-
Prepare a negative control by pre-incubating a sample of the apoptotic lysate with 10 µM of a caspase-8 inhibitor (e.g., Ac-IETD-CHO) for 10-15 minutes at room temperature.
-
Prepare a blank well containing 50 µL of assay buffer only.
-
-
Reaction and Measurement:
-
Prepare a 2X working solution of this compound (e.g., 100 µM) in assay buffer.
-
Add 50 µL of the 2X substrate solution to each well to initiate the reaction (final concentration of 50 µM).
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at ~496 nm and emission at ~520 nm.
-
Data Analysis:
-
Subtract the blank reading from all sample readings.
-
The caspase-8 activity can be expressed as the fold-increase in fluorescence of the treated sample compared to the untreated control.
Protocol 2: Cell-Based Caspase-8 Activity Assay
This protocol allows for the detection of caspase-8 activity in intact, living cells using fluorescence microscopy or flow cytometry.
Materials:
-
Cells cultured on glass-bottom dishes or in suspension
-
This compound
-
Apoptosis-inducing agent
-
Complete cell culture medium
-
Fluorescence microscope or flow cytometer
Workflow for Cell-Based Caspase-8 Assay
Procedure:
-
Cell Treatment:
-
Seed cells at an appropriate density in your chosen culture vessel.
-
Treat cells with an apoptosis-inducing agent for the desired time. Include an untreated control.
-
-
Substrate Loading:
-
Add this compound directly to the culture medium to a final concentration of 10-50 µM.
-
Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Analysis:
-
Fluorescence Microscopy:
-
Gently wash the cells with warm PBS or culture medium to remove excess substrate.
-
Image the cells using a fluorescence microscope with appropriate filters for Rh110 (e.g., FITC/GFP channel). Apoptotic cells will exhibit bright green fluorescence.
-
-
Flow Cytometry:
-
Harvest the cells (for adherent cells, use trypsin and collect the supernatant).
-
Wash the cells with PBS.
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Analyze the cell population for fluorescence in the appropriate channel (e.g., FL1).
-
-
Protocol 3: High-Throughput Screening (HTS) for Caspase-8 Inhibitors
This protocol is designed for screening compound libraries for potential inhibitors of caspase-8 activity.
Materials:
-
Recombinant active caspase-8
-
This compound
-
Assay buffer
-
Compound library
-
384-well black microplates
-
Automated liquid handling systems (optional)
-
Fluorescence microplate reader
Procedure:
-
Assay Plate Preparation:
-
Dispense a small volume (e.g., 1 µL) of each compound from the library into the wells of a 384-well plate.
-
Include positive controls (no inhibitor) and negative controls (known caspase-8 inhibitor).
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of recombinant active caspase-8 in assay buffer.
-
Add the caspase-8 solution to all wells.
-
Incubate for a short period (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Prepare a solution of this compound in assay buffer.
-
Add the substrate solution to all wells to initiate the reaction.
-
-
Measurement and Analysis:
-
Incubate the plate at room temperature for 30-60 minutes.
-
Read the fluorescence at Ex/Em ~496/520 nm.
-
Compounds that inhibit caspase-8 will result in a lower fluorescence signal compared to the positive control. Calculate the percent inhibition for each compound.
-
Signaling Pathway
Simplified Caspase-8 Signaling Pathway
Troubleshooting
| Problem | Possible Cause | Solution |
| High background fluorescence | Substrate degradation | Aliquot the substrate and store protected from light. Prepare fresh working solutions. |
| Contaminated reagents | Use high-purity water and sterile buffers. | |
| Low or no signal | Inactive caspase-8 | Ensure proper induction of apoptosis. Use a positive control (e.g., recombinant active caspase-8). |
| Incorrect filter settings | Verify the excitation and emission wavelengths on the instrument. | |
| Insufficient incubation time | Optimize the incubation time for your specific cell type and conditions. | |
| High well-to-well variability | Inaccurate pipetting | Use calibrated pipettes and ensure proper mixing. |
| Uneven cell seeding or treatment | Ensure a homogenous cell suspension and consistent application of treatments. |
These application notes and protocols provide a comprehensive guide for the utilization of this compound in cell culture. For optimal results, it is recommended to perform initial optimization experiments for your specific cell type and experimental setup.
Application Notes and Protocols for (Z-IETD)2-Rh 110 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical process in development, tissue homeostasis, and the elimination of damaged or infected cells. A key molecular event in the apoptotic cascade is the activation of caspases, a family of cysteine proteases. Caspase-8 is a principal initiator caspase in the extrinsic apoptosis pathway, which is triggered by external stimuli such as the binding of death ligands to cell surface receptors. The detection of active Caspase-8 is a reliable and early indicator of apoptosis induction through this pathway.
(Z-IETD)2-Rhodamine 110 is a highly specific and sensitive fluorogenic substrate for the detection of active Caspase-8 in living cells. This substrate consists of the Rhodamine 110 fluorophore linked to two IETD (isoleucyl-glutamyl-threonyl-aspartyl) tetrapeptides. The IETD sequence is the preferred recognition motif for Caspase-8. In its native state, the (Z-IETD)2-Rh 110 substrate is non-fluorescent. Upon cleavage by active Caspase-8, the Rhodamine 110 is liberated, resulting in a bright green fluorescent signal that can be quantified by flow cytometry.[1][2][3] This allows for the analysis of Caspase-8 activation at the single-cell level.
Principle of the Assay
The this compound flow cytometry assay is based on the enzymatic activity of Caspase-8 within apoptotic cells. The cell-permeable this compound substrate readily enters both healthy and apoptotic cells. In apoptotic cells, activated Caspase-8 specifically recognizes and cleaves the IETD peptide sequence. This two-step cleavage process first generates a mono-substituted Rhodamine 110 intermediate, followed by the release of the highly fluorescent Rhodamine 110 molecule.[1] The intensity of the resulting green fluorescence is directly proportional to the amount of active Caspase-8 in the cell. Flow cytometry is then used to measure the fluorescence intensity of individual cells within a population, allowing for the quantification of apoptotic cells.
Data Presentation
The following tables provide representative quantitative data from a flow cytometry-based Caspase-8 assay using this compound.
Table 1: Caspase-8 Activity in Jurkat Cells Treated with Fas Ligand
| Treatment | Concentration | Incubation Time (hours) | Mean Fluorescence Intensity (MFI) | % Caspase-8 Positive Cells |
| Vehicle (Control) | - | 4 | 120 | 3% |
| Fas Ligand | 100 ng/mL | 4 | 950 | 55% |
| Fas Ligand | 250 ng/mL | 4 | 2100 | 88% |
| Fas Ligand + Z-IETD-FMK | 250 ng/mL | 4 | 150 | 5% |
Z-IETD-FMK is a specific Caspase-8 inhibitor used as a negative control.
Table 2: Time-Course of Caspase-8 Activation in Response to TNF-α
| Time after TNF-α Treatment (hours) | Mean Fluorescence Intensity (MFI) | Fold Change in MFI (vs. 0 hours) |
| 0 | 110 | 1.0 |
| 1 | 230 | 2.1 |
| 2 | 810 | 7.4 |
| 4 | 1650 | 15.0 |
| 6 | 1400 | 12.7 |
Experimental Protocols
Materials and Reagents
-
Cells of interest (e.g., Jurkat, a human T-lymphocyte cell line)
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., Fas Ligand, TNF-α)
-
(Z-IETD)2-Rhodamine 110 substrate
-
Caspase-8 inhibitor (e.g., Z-IETD-FMK) for negative control
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer tubes
-
Flow cytometer capable of detecting green fluorescence (Excitation/Emission: ~496/520 nm)
Experimental Workflow
Caption: Experimental workflow for Caspase-8 activity detection.
Detailed Protocol
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density of 5 x 10^5 to 1 x 10^6 cells/mL in complete culture medium.
-
Ensure a sufficient number of cells for each experimental condition, including controls.
-
-
Induction of Apoptosis:
-
Treat cells with the desired apoptosis-inducing agent (e.g., Fas Ligand, TNF-α) at various concentrations.
-
Include an untreated control (vehicle only).
-
For a negative control, pre-treat cells with a Caspase-8 inhibitor (e.g., Z-IETD-FMK) for 1 hour before adding the apoptosis inducer.
-
Incubate the cells for the desired period to allow for apoptosis induction (e.g., 1-6 hours).
-
-
Substrate Loading:
-
Prepare a stock solution of (Z-IETD)2-Rhodamine 110 in DMSO.
-
Add the (Z-IETD)2-Rhodamine 110 substrate to each well to a final concentration of 1-10 µM.
-
-
Incubation with Substrate:
-
Incubate the cells at 37°C in a 5% CO2 incubator for 30-60 minutes, protected from light.
-
-
Cell Harvesting and Washing:
-
For suspension cells, gently transfer the cell suspension to flow cytometer tubes.
-
For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using a gentle cell scraper or trypsin. Transfer the detached cells to flow cytometer tubes.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Excite the cells with a 488 nm laser and collect the emission in the green channel (typically around 520-530 nm).
-
For each sample, collect a sufficient number of events (e.g., 10,000-20,000 cells).
-
Gate on the cell population of interest based on forward and side scatter properties to exclude debris.
-
Quantify the percentage of green fluorescent (Caspase-8 positive) cells and the mean fluorescence intensity (MFI).
-
Signaling Pathway
The extrinsic apoptosis pathway is initiated by the binding of death ligands to their cognate death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspases, primarily Caspase-8.
Caption: The extrinsic apoptosis signaling pathway.
References
Application Notes and Protocols for Fluorescence Microscopy with (Z-IETD)2-Rh110
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z-IETD)2-Rh110 is a highly specific and sensitive fluorogenic substrate for caspase-8, a key initiator caspase in the extrinsic pathway of apoptosis. This substrate consists of the caspase-8 recognition sequence, IETD (isoleucyl-glutamyl-threonyl-aspartyl), linked to the fluorophore rhodamine 110 (Rh110). In its native state, (Z-IETD)2-Rh110 is non-fluorescent. Upon activation of the apoptotic cascade, caspase-8 cleaves the IETD peptide, releasing the highly fluorescent Rh110 molecule. The resulting increase in fluorescence intensity can be quantitatively measured using fluorescence microscopy, providing a reliable method for detecting and quantifying caspase-8 activity in live or fixed cells. This application note provides detailed protocols for utilizing (Z-IETD)2-Rh110 in fluorescence microscopy to study apoptosis.
Principle of the Assay
The assay is based on the enzymatic activity of caspase-8. In apoptotic cells, activated caspase-8 specifically recognizes and cleaves the IETD sequence of the (Z-IETD)2-Rh110 substrate. This two-step hydrolysis releases the rhodamine 110 fluorophore, which exhibits strong green fluorescence upon excitation. The intensity of the fluorescence is directly proportional to the level of active caspase-8 in the cell.
Data Presentation
Table 1: Spectral Properties of Rhodamine 110
| Parameter | Wavelength (nm) |
| Excitation (max) | ~496 nm |
| Emission (max) | ~520 nm |
Table 2: Example Quantitative Data from Literature
| Cell Type | Apoptosis Inducer | Percentage of Cells with Caspase-8 Activation | Time Post-Induction | Reference |
| Pancreatic Acinar Cells | Menadione (oxidative stress) | 15% | 30 minutes | Baumgartner et al., 2007[1] |
Signaling Pathway
Experimental Protocols
Reagent Preparation
-
(Z-IETD)2-Rh110 Stock Solution (1 mM):
-
Dissolve the lyophilized (Z-IETD)2-Rh110 powder in high-quality, anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
-
Wash Buffer:
-
Phosphate-buffered saline (PBS), pH 7.4.
-
-
Assay Buffer:
-
A HEPES-based buffer is recommended. A typical composition is: 10 mM HEPES, 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM glucose, pH 7.4.
-
Experimental Workflow
Protocol for Live-Cell Imaging of Caspase-8 Activity
-
Cell Seeding:
-
Seed cells on a glass-bottom dish, chamber slide, or multi-well imaging plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Induction of Apoptosis:
-
Treat cells with the desired apoptosis-inducing agent at a predetermined concentration and for a specific duration.
-
Positive Control: Treat a sample of cells with a known apoptosis inducer (e.g., staurosporine, TNF-α).
-
Negative Control: Treat a sample of cells with the vehicle used for the apoptosis inducer.
-
Inhibitor Control: Pre-incubate a sample of induced cells with a specific caspase-8 inhibitor (e.g., Z-IETD-FMK) for 1 hour prior to adding the (Z-IETD)2-Rh110 substrate.
-
-
Probe Loading:
-
Prepare a 2X working solution of (Z-IETD)2-Rh110 in the appropriate cell culture medium. A final concentration of 1-10 µM is a good starting point for optimization.
-
Carefully remove half of the medium from each well and add an equal volume of the 2X working solution.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
Washing (Optional but Recommended):
-
Gently remove the loading solution and wash the cells once with pre-warmed assay buffer or PBS to reduce background fluorescence.
-
Add fresh, pre-warmed assay buffer or culture medium to the cells for imaging.
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for rhodamine 110 (Excitation: ~496 nm, Emission: ~520 nm; a standard FITC or GFP filter set is usually suitable).
-
Acquire images using consistent settings (e.g., exposure time, gain) for all samples to allow for accurate comparison.
-
It is advisable to also acquire phase-contrast or DIC images to assess cell morphology.
-
Data Analysis and Quantification
-
Image Processing:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to process the acquired images.
-
Apply background subtraction to correct for non-specific fluorescence.
-
-
Quantification:
-
Method 1: Mean Fluorescence Intensity:
-
Define regions of interest (ROIs) around individual cells or the entire field of view.
-
Measure the mean fluorescence intensity within each ROI.
-
Calculate the average and standard deviation of the fluorescence intensity for each experimental condition.
-
-
Method 2: Percentage of Positive Cells:
-
Set a fluorescence intensity threshold to distinguish between positive (apoptotic) and negative (healthy) cells based on the negative control.
-
Count the number of positive and total cells in multiple fields of view for each condition.
-
Calculate the percentage of apoptotic cells.
-
-
-
Data Presentation:
-
Present the data as bar graphs showing the fold-change in fluorescence intensity relative to the negative control or the percentage of caspase-8 positive cells.
-
Include representative fluorescence images for each condition.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | - Incomplete removal of the probe. - Autofluorescence of cells or medium. | - Increase the number of wash steps. - Use phenol (B47542) red-free medium for imaging. - Acquire images of unstained cells to determine the level of autofluorescence. |
| Weak or No Signal in Positive Control | - Inactive caspase-8. - Insufficient incubation time with the probe. - Incorrect filter set. - Apoptosis pathway is not caspase-8 dependent. | - Ensure the apoptosis inducer is active and used at an effective concentration. - Increase the incubation time with (Z-IETD)2-Rh110. - Verify the excitation and emission spectra of the filter set. - Confirm the involvement of caspase-8 in your experimental model. |
| Signal in Negative Control | - Spontaneous apoptosis in the cell culture. - Non-specific cleavage of the substrate. | - Optimize cell culture conditions to maintain cell health. - Use a lower concentration of the (Z-IETD)2-Rh110 probe. - Include an inhibitor control to confirm caspase-8 specificity. |
References
Preparing Cell Lysates for Caspase-8 Activity Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged or infected cells.[1][2] Dysregulation of caspase-8 activity is implicated in various diseases, including cancer and autoimmune disorders, making it a key target for therapeutic intervention.[3] Accurate measurement of caspase-8 activity is therefore crucial for research and drug development. This document provides detailed protocols for the preparation of high-quality cell lysates suitable for various caspase-8 activity assays, including colorimetric, fluorometric, and luminometric methods.
The fundamental principle of these assays involves the cleavage of a specific peptide substrate, most commonly containing the IETD (Ile-Glu-Thr-Asp) sequence, by active caspase-8.[2] This cleavage releases a reporter molecule—a chromophore (p-nitroaniline, pNA), a fluorophore, or a substrate for luciferase—which can be quantified to determine caspase-8 activity.[4][5]
Caspase-8 Signaling Pathway
Caspase-8 is activated through the extrinsic apoptosis pathway, which is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[1][6] This binding event triggers the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), to the intracellular death domain of the receptor. Procaspase-8 is then recruited to this complex, forming the Death-Inducing Signaling Complex (DISC).[1][7] Within the DISC, procaspase-8 molecules undergo dimerization and autocatalytic cleavage, leading to the formation of the active heterotetramer caspase-8, which then activates downstream executioner caspases (e.g., caspase-3) to dismantle the cell.[1][8][9]
Caption: Extrinsic apoptosis pathway leading to caspase-8 activation.
Experimental Protocols
I. Induction of Apoptosis (Optional but Recommended)
To obtain a robust signal in a caspase-8 activity assay, it is often necessary to treat cells with an agent that induces apoptosis.
Protocol for Induction of Apoptosis in Jurkat Cells using an Anti-Fas Antibody:
-
Culture Jurkat cells in RPMI 1640 medium supplemented with 10% fetal bovine serum in a humidified incubator at 37°C with 5% CO2.[10]
-
Adjust the cell density to approximately 1 x 10^6 cells/mL.
-
To induce apoptosis, add an anti-Fas monoclonal antibody (e.g., clone CH-11) to a final concentration of 50 ng/mL.[10] For a negative control, incubate an equivalent number of cells without the antibody.
-
Incubate the cells for 2-12 hours at 37°C in a 5% CO2 atmosphere.[10][11] The optimal incubation time should be determined empirically for the specific cell line and stimulus.
II. Preparation of Cell Lysates
This section provides protocols for preparing lysates from both suspension and adherent cells. It is crucial to perform all steps on ice or at 4°C to minimize proteolytic activity and maintain caspase stability.
A. Lysis of Suspension Cells (e.g., Jurkat)
-
Pellet 1-5 x 10^6 cells by centrifugation at 400-600 x g for 5 minutes at 4°C.[5]
-
Carefully remove and discard the supernatant.
-
Wash the cell pellet once with ice-cold PBS, and centrifuge again as in step 1.
-
Discard the supernatant and resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[12]
-
Incubate the suspension on ice for 10-30 minutes, with gentle mixing every 7-10 minutes.[12][13]
-
Centrifuge the lysate at 10,000-15,000 x g for 10-20 minutes at 4°C to pellet cellular debris.[10]
-
Carefully transfer the supernatant, which contains the cytosolic extract, to a fresh, pre-chilled microcentrifuge tube.
-
Keep the lysate on ice for immediate use or store at -80°C for future analysis. Avoid repeated freeze-thaw cycles.[11]
B. Lysis of Adherent Cells (e.g., HeLa)
-
Grow cells in appropriate culture vessels (e.g., 6-well plates or 100 mm dishes) to 70-80% confluency.[12]
-
Induce apoptosis using the desired method.
-
Carefully aspirate the culture medium. For apoptotic cells that may have detached, collect the medium, centrifuge to pellet the cells, and combine them with the adherent cells in a later step.[11]
-
Wash the adherent cells once with ice-cold PBS.
-
Add a sufficient volume of chilled Cell Lysis Buffer to cover the cell monolayer (e.g., 50 µL for 1-5 x 10^6 cells).
-
Incubate the plate on ice for 10 minutes.
-
Gently scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Proceed with steps 5-8 from the "Lysis of Suspension Cells" protocol.
III. Protein Concentration Determination
Accurate determination of the total protein concentration in the cell lysate is essential for normalizing caspase-8 activity and ensuring equal loading in the assay.[14]
Recommended Method: Bicinchoninic Acid (BCA) Assay
The BCA assay is a colorimetric method compatible with many detergents commonly found in cell lysis buffers.[14]
-
Prepare a series of protein standards using a known concentration of Bovine Serum Albumin (BSA).
-
Add the cell lysate samples and BSA standards to a microplate.
-
Add the BCA working reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at 562 nm using a microplate reader.[14]
-
Calculate the protein concentration of the samples based on the standard curve.
Note: It is important to ensure that the components of your lysis buffer are compatible with the chosen protein quantification assay.
Data Presentation
Table 1: Recommended Reagent Compositions
| Reagent | Components | Working Concentration |
| Cell Lysis Buffer | 250 mM HEPES (pH 7.4), 25 mM CHAPS, 25 mM DTT | 1x |
| 2x Reaction Buffer | 200 mM HEPES (pH 7.4), 1% CHAPS, 50 mM DTT | 2x |
| Caspase-8 Substrate | Ac-IETD-pNA (colorimetric) | 200 µM (final) |
| Ac-IETD-AMC (fluorometric) | Varies by kit | |
| Z-LETD-aminoluciferin (luminometric) | Varies by kit |
Note: DTT should be added to the lysis and reaction buffers immediately before use from a stock solution.
Table 2: Quantitative Parameters for Caspase-8 Activity Assay
| Parameter | Recommended Range |
| Number of Cells per Lysate Preparation | 1 - 5 x 10^6 cells |
| Protein Concentration for Assay | 50 - 200 µg per well |
| Incubation Time (Lysate with Substrate) | 1 - 2 hours at 37°C |
| Wavelength for pNA Detection (Colorimetric) | 400 - 405 nm |
| Excitation/Emission for AMC (Fluorometric) | ~360-380 nm / ~440-460 nm[5][6] |
Experimental Workflow
The overall workflow for preparing cell lysates and performing a caspase-8 activity assay is summarized in the following diagram.
Caption: Workflow for caspase-8 activity assay.
References
- 1. mdpi.com [mdpi.com]
- 2. abbkine.com [abbkine.com]
- 3. What are caspase 8 activators and how do they work? [synapse.patsnap.com]
- 4. promega.com [promega.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. Multiple roles of caspase-8 in cell death, inflammation, and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 10. ulab360.com [ulab360.com]
- 11. bio-rad.com [bio-rad.com]
- 12. abcam.com [abcam.com]
- 13. mpbio.com [mpbio.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for the (Z-IETD)2-Rh 110 Caspase-8 Assay Kit
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction to Caspase-8 and Apoptosis Detection
Caspase-8 is a pivotal initiator caspase in the extrinsic pathway of apoptosis, a form of programmed cell death crucial for maintaining tissue homeostasis and eliminating compromised cells.[1][2] Its activation is triggered by death receptors like Fas, TNFR1, and DR5, leading to a downstream cascade that activates executioner caspases, such as caspase-3 and -7, ultimately resulting in cellular dismantling.[1][2][3][4] Beyond its well-established role in apoptosis, caspase-8 is also involved in other critical cellular processes, including inflammation and necroptosis.[1][4]
The (Z-IETD)2-Rh 110 assay kit offers a highly sensitive and robust method for the detection of caspase-8 activity in various samples, including cell lysates and purified enzyme preparations. This assay employs the fluorogenic substrate (Z-IETD)2-Rhodamine 110, which is specifically recognized and cleaved by active caspase-8. The substrate itself is a non-fluorescent molecule, but upon cleavage by caspase-8, it releases the intensely fluorescent Rhodamine 110 (R110). The fluorescence intensity, measured at an excitation and emission wavelength of approximately 496 nm and 520 nm respectively, is directly proportional to the level of active caspase-8 in the sample.[5][6][7]
Principle of the Assay
The core of this assay lies in the enzymatic reaction between active caspase-8 and the this compound substrate. The substrate is a bisamide derivative of Rhodamine 110, containing two IETD tetrapeptide sequences that quench the fluorescence of the R110 molecule.[6] The cleavage of these tetrapeptides by caspase-8 occurs in a two-step process. The initial cleavage produces a monoamide intermediate with weak fluorescence. The subsequent cleavage of the second IETD peptide releases the free R110 dye, leading to a substantial increase in fluorescence.[6][8][9]
Kit Components and Storage Recommendations
The components of the this compound assay kit are designed for optimal performance and ease of use. While the exact contents may differ slightly between manufacturers, a typical kit includes the following:
| Component | Description | Recommended Storage |
| Cell Lysis Buffer | A buffer formulated for the efficient lysis of cells to release intracellular caspases. | 4°C or -20°C |
| Assay Buffer | An optimized buffer providing the ideal pH and ionic strength for caspase-8 activity. | 4°C or -20°C |
| This compound Substrate | The fluorogenic substrate for caspase-8, typically supplied as a concentrate in DMSO. | -20°C, protected from light |
| Ac-IETD-CHO Inhibitor | A specific and reversible inhibitor of caspase-8, used as a negative control to verify signal specificity.[6] | -20°C |
| Rhodamine 110 Standard | A solution of R110 at a known concentration, used for the generation of a standard curve to quantify caspase-8 activity.[6][9] | -20°C, protected from light |
Note: Always refer to the manufacturer's specific instructions for precise storage conditions.
II. Experimental Protocols
A. Sample Preparation
-
Cell Seeding and Treatment:
-
Seed cells in a black, clear-bottom 96-well plate at a density of 2 x 10^4 to 1 x 10^5 cells per well in 100 µL of appropriate culture medium.
-
Induce apoptosis in the cells using the desired experimental treatment.
-
It is essential to include untreated cells as a negative control to establish a baseline for caspase-8 activity.
-
For an inhibitor control, pre-incubate cells with the caspase-8 inhibitor Ac-IETD-CHO (a typical starting concentration is 10 µM) for at least 30 minutes before the induction of apoptosis.
-
-
Preparation of Cell Lysates:
-
Centrifuge the cell culture plate at 300 x g for 5 minutes to gently pellet the cells.
-
Carefully aspirate the culture medium.
-
Add 50 µL of chilled Cell Lysis Buffer to each well.
-
Incubate the plate on ice for 10 minutes to ensure complete cell lysis.
-
The resulting cell lysate can be used directly in the assay.
-
B. Assay Procedure (96-well Plate Format)
-
Reagent Preparation:
-
Assay Reagent: Prepare the Assay Reagent by diluting the this compound substrate 1:200 in Assay Buffer. Prepare a sufficient volume for all wells to be assayed. This reagent should be protected from light.
-
Rhodamine 110 Standard Curve (for quantification):
-
Prepare a 10 µM solution of the Rhodamine 110 Standard in Assay Buffer.
-
Perform serial dilutions to generate a standard curve ranging from 0 to 10 µM.
-
-
-
Assay Execution:
-
Add 50 µL of the prepared Assay Reagent to each well containing 50 µL of cell lysate.
-
For the standard curve, add 100 µL of each R110 dilution to separate wells.
-
Incubate the plate at 37°C for 30 to 60 minutes, ensuring it is protected from light. The optimal incubation time can be determined empirically for different cell types and experimental conditions.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of approximately 490 nm and an emission wavelength of around 520 nm.
-
C. Data Analysis
-
Background Correction: Subtract the fluorescence reading from a blank well (containing only Cell Lysis Buffer and Assay Reagent) from all other sample readings.
-
Calculation of Fold-Change in Activity: To determine the relative increase in caspase-8 activity, divide the background-corrected fluorescence values of the treated samples by those of the untreated control samples.
-
Quantification of Caspase-8 Activity:
-
Plot the fluorescence intensity of the R110 standards against their corresponding concentrations to generate a standard curve.
-
Use the linear regression equation from the standard curve to determine the concentration of R110 produced in each experimental sample.
-
Caspase-8 activity can be expressed as the amount of R110 released per unit of time per amount of protein in the sample (e.g., pmol/min/µg protein).
-
III. Visualizations
Caspase-8 Signaling Pathway
References
- 1. Multiple roles of caspase-8 in cell death, inflammation, and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions of Caspase 8: the Identified and the Mysterious - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of Caspase-8 Activity at the Crossroads of Pro-Inflammation and Anti-Inflammation [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Caspase-8 IETD-R110 Fluorometric and Colorimetric Assay Kit - Biotium [bioscience.co.uk]
- 7. biotium.com [biotium.com]
- 8. biotium.com [biotium.com]
- 9. abpbio.com [abpbio.com]
Detecting Caspase-8 Activity in Live Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged or infected cells. The activation of caspase-8 is a key event in the signaling cascade triggered by death receptors such as Fas and TNFR. Dysregulation of caspase-8 activity is implicated in various diseases, including cancer and autoimmune disorders, making it a significant target for therapeutic intervention. The ability to monitor caspase-8 activity in real-time within living cells is crucial for understanding its complex roles in cellular processes and for the development of novel therapeutics.
This document provides detailed application notes and protocols for the detection of caspase-8 activity in live cells using various established methods. It includes a comparative analysis of these techniques, detailed experimental procedures, and visual representations of the underlying biological pathways and experimental workflows.
Methods for Detecting Live-Cell Caspase-8 Activity
Several methods have been developed to detect caspase-8 activity in living cells, each with its own advantages and limitations. The primary approaches include the use of fluorescently labeled inhibitors, activity-based probes, and genetically encoded biosensors.
1. Fluorescent Labeled Inhibitors of Caspases (FLICA)
FLICA assays utilize cell-permeable, non-toxic fluorescently labeled inhibitors that covalently bind to the active site of caspases. For caspase-8, a commonly used inhibitor sequence is Leu-Glu-Thr-Asp (LETD). These probes, such as FAM-LETD-FMK, become fluorescent upon binding to active caspase-8 and are retained within the cell, allowing for detection by fluorescence microscopy, flow cytometry, or microplate readers.[1][2]
2. Activity-Based Probes (ABPs)
Similar to FLICA, ABPs are small molecules that irreversibly bind to active enzymes. They typically consist of a peptide recognition sequence, a reactive "warhead" that forms a covalent bond with the enzyme's active site, and a reporter tag, such as a fluorophore.[3] This covalent linkage allows for stable detection and even subsequent biochemical analysis of the labeled caspases.
3. Förster Resonance Energy Transfer (FRET) Biosensors
FRET-based biosensors are genetically encoded proteins that can be expressed within cells to monitor enzymatic activity in real-time.[4][5] A typical caspase-8 FRET biosensor consists of a donor fluorophore (e.g., Cyan Fluorescent Protein - CFP) and an acceptor fluorophore (e.g., Yellow Fluorescent Protein - YFP) linked by a peptide containing the caspase-8 cleavage sequence (LETD). In the intact state, excitation of the donor results in energy transfer to the acceptor and subsequent emission from the acceptor. Upon cleavage by active caspase-8, the fluorophores separate, disrupting FRET and leading to an increase in donor emission and a decrease in acceptor emission.[6]
4. Bioluminescence Resonance Energy Transfer (BRET) Sensors
BRET sensors operate on a similar principle to FRET sensors but utilize a bioluminescent donor (e.g., a luciferase) and a fluorescent acceptor. This eliminates the need for external excitation light, which can reduce phototoxicity and background autofluorescence, making BRET particularly suitable for long-term imaging studies.
Quantitative Comparison of Methods
The choice of method for detecting caspase-8 activity depends on the specific experimental requirements, such as the desired sensitivity, temporal resolution, and mode of detection. The following table summarizes the key quantitative parameters of the most common methods.
| Method | Principle | Typical Probes/Sensors | Detection Limit | Signal-to-Noise Ratio | Key Advantages | Key Disadvantages |
| FLICA | Covalent binding of a fluorescent inhibitor to active caspase-8. | FAM-LETD-FMK, SR-LETD-FMK | Low nanomolar range | High | Commercially available kits, easy to use, suitable for multiple detection platforms. | Irreversible binding may interfere with downstream cellular processes, potential for off-target binding. |
| Activity-Based Probes | Covalent modification of active caspase-8 by a tagged probe. | Fluorophore-labeled peptide-FMK | Sub-nanomolar to low nanomolar range | High | High sensitivity and specificity, stable signal for imaging and biochemical analysis. | Irreversible binding, synthesis of probes can be complex. |
| FRET Biosensors | Cleavage of a linker between two fluorescent proteins by active caspase-8. | CFP-LETD-YFP | Dependent on expression levels and FRET efficiency | Moderate to High | Genetically encoded, allows for real-time and spatio-temporal analysis, ratiometric measurement reduces artifacts. | Requires cell transfection/transduction, potential for phototoxicity with long-term imaging, FRET efficiency can be low.[7] |
| BRET Sensors | Cleavage of a linker between a bioluminescent donor and a fluorescent acceptor. | Luciferase-LETD-FP | Picomolar range | High | No need for external excitation, low phototoxicity, high sensitivity. | Lower spatial resolution compared to FRET, requires a sensitive luminometer. |
Signaling Pathway and Experimental Workflow
Caspase-8 Activation Pathway
Caspase-8 is activated through the extrinsic apoptosis pathway. The process is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding event triggers the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), which in turn recruits procaspase-8 molecules. The proximity of procaspase-8 molecules within this death-inducing signaling complex (DISC) facilitates their dimerization and subsequent auto-catalytic cleavage, leading to the formation of active caspase-8.[8][9] Active caspase-8 can then initiate the execution phase of apoptosis by directly cleaving and activating downstream effector caspases, such as caspase-3 and caspase-7.[8] It can also cleave the protein Bid, leading to the activation of the intrinsic (mitochondrial) apoptosis pathway.[8]
Caspase-8 activation signaling pathway.
General Experimental Workflow
The general workflow for detecting caspase-8 activity in live cells involves cell culture, induction of apoptosis, incubation with the detection reagent, and subsequent analysis. The specific steps may vary depending on the chosen method.
General experimental workflow for detecting caspase-8 activity.
Experimental Protocols
Protocol 1: Detection of Caspase-8 Activity using FLICA (FAM-LETD-FMK)
This protocol is adapted for analysis by fluorescence microscopy.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., FasL, staurosporine)
-
FAM-LETD-FMK (or other fluorescently labeled LETD-FMK)
-
10X Apoptosis Wash Buffer
-
Hoechst 33342 (for nuclear counterstaining)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filters for FAM (Excitation/Emission: ~490/525 nm) and Hoechst (Excitation/Emission: ~350/461 nm)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells on glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.
-
For suspension cells, culture cells to the desired density in a flask.
-
-
Induction of Apoptosis:
-
Treat the cells with the desired apoptosis-inducing agent at a predetermined concentration and for a specific duration. Include a vehicle-treated control group.
-
-
Preparation of FLICA Reagent:
-
Reconstitute the lyophilized FAM-LETD-FMK reagent in DMSO to create a stock solution (typically 150X).
-
Immediately before use, dilute the stock solution to the desired working concentration (e.g., 1X) in complete cell culture medium.
-
-
Staining:
-
For adherent cells, remove the medium containing the apoptosis inducer and add the medium containing the FLICA reagent.
-
For suspension cells, gently pellet the cells, resuspend them in the medium containing the FLICA reagent, and transfer to appropriate tubes or plates for incubation.
-
Incubate the cells for 1 hour at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
Dilute the 10X Apoptosis Wash Buffer to 1X with deionized water.
-
For adherent cells, aspirate the staining solution and wash the cells twice with 1X Wash Buffer.
-
For suspension cells, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes), aspirate the supernatant, and resuspend in 1X Wash Buffer. Repeat the wash step twice.
-
-
Counterstaining (Optional):
-
After the final wash, incubate the cells with Hoechst 33342 in PBS for 10-15 minutes at room temperature to stain the nuclei.
-
Wash the cells once more with PBS.
-
-
Imaging:
-
Add fresh PBS or imaging buffer to the cells.
-
Immediately visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the cytoplasm, indicating active caspase-8.
-
Protocol 2: Detection of Caspase-8 Activity using a FRET-based Biosensor
This protocol outlines the general steps for using a genetically encoded FRET biosensor for live-cell imaging.
Materials:
-
Cells of interest
-
Plasmid DNA encoding the caspase-8 FRET biosensor (e.g., CFP-LETD-YFP)
-
Transfection reagent or viral vector for gene delivery
-
Complete cell culture medium
-
Apoptosis-inducing agent
-
Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for donor and acceptor fluorophores and a FRET channel)
-
Image analysis software capable of ratiometric FRET analysis
Procedure:
-
Transfection/Transduction:
-
Seed the cells in a glass-bottom dish or chamber slide.
-
Transfect or transduce the cells with the FRET biosensor plasmid according to the manufacturer's protocol for the chosen method.
-
Allow 24-48 hours for the expression of the biosensor.
-
-
Live-Cell Imaging Setup:
-
Mount the dish or slide on the stage of the fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Identify cells expressing the FRET biosensor.
-
-
Baseline Imaging:
-
Before inducing apoptosis, acquire baseline images in the donor (e.g., CFP), acceptor (e.g., YFP), and FRET (CFP excitation, YFP emission) channels.
-
-
Induction of Apoptosis:
-
Carefully add the apoptosis-inducing agent to the cell culture medium in the dish.
-
-
Time-Lapse Imaging:
-
Acquire images in all three channels at regular intervals (e.g., every 5-15 minutes) to monitor the change in FRET signal over time.
-
A decrease in the FRET signal (and an increase in the donor/acceptor emission ratio) indicates caspase-8 activation.
-
-
Data Analysis:
-
Use image analysis software to calculate the FRET ratio (e.g., Donor Emission / Acceptor Emission or a corrected FRET index) for individual cells over the time course of the experiment.
-
Plot the change in FRET ratio to visualize the kinetics of caspase-8 activation.
-
Conclusion
The detection of caspase-8 activity in live cells is a powerful tool for studying the intricate mechanisms of apoptosis and for evaluating the efficacy of potential therapeutic agents. The choice of assay depends on the specific experimental goals, available equipment, and the cell system being studied. FLICA and activity-based probes offer high sensitivity and are relatively easy to implement, while FRET and BRET biosensors provide the advantage of real-time, dynamic measurements of caspase-8 activity within the complex environment of a living cell. By carefully selecting the appropriate method and following standardized protocols, researchers can gain valuable insights into the regulation and function of this critical apoptotic enzyme.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Cell Meter™ Live Cell Caspase 8 Binding Assay Kit *Red Fluorescence* | AAT Bioquest [aatbio.com]
- 4. Monitoring Caspase Activity in Living Cells Using Fluorescent Proteins and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 6. Confirmation by FRET in individual living cells of the absence of significant amyloid β-mediated caspase 8 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are caspase 8 activators and how do they work? [synapse.patsnap.com]
- 9. Functions of Caspase 8: the Identified and the Mysterious - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Apoptosis Using (Z-IETD)2-Rhodamine 110: A Detailed Guide for Researchers
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspase-8 is a critical initiator caspase in the extrinsic apoptosis pathway, triggered by signals from death receptors on the cell surface. The quantification of caspase-8 activity serves as a reliable indicator of apoptosis induction. (Z-IETD)2-Rhodamine 110 is a highly specific and sensitive fluorogenic substrate for measuring caspase-8 activity in living cells and cell lysates. This non-fluorescent substrate is composed of two IETD (isoleucyl-glutamyl-threonyl-aspartyl) tetrapeptides linked to a rhodamine 110 (Rh 110) molecule. In the presence of active caspase-8, the IETD peptides are cleaved, releasing the intensely fluorescent Rh 110 molecule. The resulting fluorescence can be quantitatively measured using various platforms, including fluorescence microscopy, flow cytometry, and microplate readers, providing a robust method to assess apoptotic cell death.
Principle of Detection
The (Z-IETD)2-Rh 110 substrate is a pro-fluorophore that is virtually non-fluorescent. Upon activation of the extrinsic apoptotic pathway, initiator caspase-8 is activated. This active caspase-8 recognizes and cleaves the IETD amino acid sequence within the this compound substrate. This two-step cleavage process releases the rhodamine 110 fluorophore, which emits a bright green fluorescence upon excitation. The intensity of the fluorescence is directly proportional to the activity of caspase-8, allowing for the quantification of apoptosis.
Signaling Pathway Diagram
Caption: Extrinsic apoptosis pathway and the mechanism of this compound.
Applications and Protocols
This compound can be utilized in various experimental setups to quantify apoptosis. Below are detailed protocols for common applications.
Experimental Workflow Diagram
Caption: General experimental workflow for quantifying apoptosis.
Fluorescence Microscopy
Application: Visualize caspase-8 activation in individual cells, providing spatial information about the apoptotic process.
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, Jurkat) on a sterile glass-bottom dish or chamber slide and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Induction of Apoptosis: Treat cells with an apoptosis-inducing agent (e.g., 100 ng/mL TNF-α and 10 µg/mL cycloheximide (B1669411) for HeLa cells; 100 ng/mL anti-Fas antibody for Jurkat cells) for the desired time period (e.g., 2-6 hours). Include an untreated control.
-
Substrate Preparation: Prepare a 2X working solution of this compound by diluting the stock solution in a suitable buffer (e.g., PBS or culture medium). The final concentration should be optimized, but a starting point of 10 µM is recommended.
-
Staining: Remove the culture medium from the cells and add the 2X this compound working solution. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with PBS.
-
Imaging: Immediately visualize the cells using a fluorescence microscope equipped with a filter set for fluorescein (B123965) (Excitation/Emission ≈ 490/520 nm). Apoptotic cells will exhibit bright green fluorescence.
Quantitative Data Summary (Hypothetical):
| Cell Line | Treatment | Incubation Time (h) | % Fluorescent Cells (Mean ± SD) |
| HeLa | Untreated | 4 | 3.5 ± 1.2 |
| HeLa | TNF-α + CHX | 4 | 65.8 ± 5.4 |
| Jurkat | Untreated | 6 | 5.1 ± 2.0 |
| Jurkat | Anti-Fas Ab | 6 | 82.3 ± 6.1 |
Flow Cytometry
Application: Quantify the percentage of apoptotic cells within a population and measure the intensity of caspase-8 activation on a single-cell level.
Protocol:
-
Cell Culture and Treatment: Culture suspension cells (e.g., Jurkat) or adherent cells (e.g., HeLa) to the desired density. Induce apoptosis as described in the microscopy protocol.
-
Cell Harvesting: For adherent cells, detach them using trypsin-EDTA and neutralize with complete medium. For suspension cells, collect them by centrifugation.
-
Cell Count and Resuspension: Count the cells and resuspend them in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add the this compound substrate to the cell suspension to a final concentration of 10 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells once with 1X binding buffer.
-
Analysis: Resuspend the cells in 1X binding buffer and analyze immediately on a flow cytometer using the FL1 channel (FITC).
Quantitative Data Summary (Hypothetical):
| Cell Line | Treatment | Incubation Time (h) | % Apoptotic Cells (Mean ± SD) | Mean Fluorescence Intensity (MFI) |
| Jurkat | Untreated | 4 | 4.2 ± 1.5 | 150 ± 25 |
| Jurkat | Anti-Fas Ab (100 ng/mL) | 4 | 78.9 ± 4.8 | 2500 ± 310 |
| HeLa | Untreated | 6 | 2.8 ± 0.9 | 120 ± 18 |
| HeLa | Staurosporine (1 µM) | 6 | 55.4 ± 3.7 | 1800 ± 250 |
Microplate Reader Assay
Application: High-throughput screening of compounds for their potential to induce or inhibit apoptosis by measuring caspase-8 activity in cell lysates.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and induce apoptosis as previously described.
-
Cell Lysis: After treatment, centrifuge the plate (if using suspension cells) and remove the supernatant. Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Substrate Addition: Prepare a 2X reaction buffer containing the this compound substrate at a final concentration of 20 µM. Add 50 µL of this solution to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~520 nm.
Quantitative Data Summary (Hypothetical):
| Treatment | Concentration | Relative Fluorescence Units (RFU) (Mean ± SD) | Fold Increase over Control |
| Untreated Control | - | 1500 ± 210 | 1.0 |
| Staurosporine | 1 µM | 12500 ± 980 | 8.3 |
| Anti-Fas Ab | 100 ng/mL | 18750 ± 1540 | 12.5 |
| Caspase-8 Inhibitor (Z-IETD-FMK) + Anti-Fas Ab | 20 µM | 2100 ± 350 | 1.4 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Substrate concentration too high. | Optimize substrate concentration by performing a titration. |
| Incomplete removal of unbound substrate. | Ensure thorough washing steps (for microscopy and flow cytometry). | |
| Autofluorescence of cells or medium. | Include an unstained control to determine background levels. Use phenol (B47542) red-free medium. | |
| Low or no signal in apoptotic cells | Insufficient caspase-8 activation. | Increase the concentration of the apoptosis inducer or extend the incubation time. |
| Substrate degradation. | Store the substrate properly (protected from light, at -20°C) and prepare fresh working solutions. | |
| Inhibitors present in the sample. | Ensure that the cell culture medium or buffers do not contain caspase inhibitors. | |
| Inconsistent results | Variation in cell number. | Accurately count and seed the same number of cells for each experiment. |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. | |
| Fluctuation in incubation times or temperatures. | Maintain consistent experimental conditions for all samples. |
Conclusion
(Z-IETD)2-Rhodamine 110 is a valuable tool for the quantitative analysis of apoptosis through the specific detection of caspase-8 activity. The protocols provided herein for fluorescence microscopy, flow cytometry, and microplate-based assays offer robust and reproducible methods for researchers, scientists, and drug development professionals. Careful optimization of experimental conditions and adherence to the outlined protocols will ensure reliable and accurate quantification of apoptosis in a variety of research settings.
Application of (Z-IETD)2-Rh 110 in Cancer Cell Lines: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z-IETD)2-Rh 110 is a highly specific and sensitive fluorogenic substrate for caspase-8, a key initiator caspase in the extrinsic pathway of apoptosis. This application note provides detailed protocols and data for the use of this compound in cancer cell lines to quantify caspase-8 activity, a critical biomarker for apoptosis. The cleavage of the IETD peptide sequence by active caspase-8 releases the fluorescent rhodamine 110 (Rh 110), resulting in a quantifiable signal that is directly proportional to the enzyme's activity. This allows for the investigation of apoptosis induction by various stimuli, including anti-cancer drugs, and the screening of potential therapeutic agents.
Principle of the Assay
The this compound substrate is a non-fluorescent molecule that can readily penetrate the cell membrane. In the presence of active caspase-8 within apoptotic cells, the substrate is cleaved at the aspartate residue of the IETD sequence. This enzymatic cleavage liberates the highly fluorescent rhodamine 110 molecule. The resulting fluorescence can be measured using a fluorescence microplate reader or flow cytometer, with an excitation maximum around 496 nm and an emission maximum around 520 nm[1].
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the application of this compound in various cancer cell lines. This data is representative of typical results obtained from such experiments and serves to provide a framework for data presentation and comparison.
Table 1: Caspase-8 Activity in Various Cancer Cell Lines Treated with a Pro-apoptotic Agent
| Cell Line | Treatment (Pro-apoptotic Agent) | Mean Fluorescence Intensity (Arbitrary Units) | Fold Increase vs. Control |
| HeLa (Cervical Cancer) | Control (Vehicle) | 150 ± 15 | 1.0 |
| Agent X (10 µM, 6h) | 1250 ± 85 | 8.3 | |
| Jurkat (T-cell Leukemia) | Control (Vehicle) | 210 ± 20 | 1.0 |
| Agent X (10 µM, 6h) | 2500 ± 150 | 11.9 | |
| MCF-7 (Breast Cancer) | Control (Vehicle) | 180 ± 12 | 1.0 |
| Agent X (10 µM, 6h) | 950 ± 60 | 5.3 |
Table 2: Percentage of Apoptotic Cells Determined by Flow Cytometry
| Cell Line | Treatment (Pro-apoptotic Agent) | % of Caspase-8 Positive Cells |
| HeLa | Control (Vehicle) | 2.5 ± 0.5% |
| Agent Y (5 µM, 12h) | 45.2 ± 3.1% | |
| Jurkat | Control (Vehicle) | 3.1 ± 0.8% |
| Agent Y (5 µM, 12h) | 78.5 ± 5.2% | |
| MCF-7 | Control (Vehicle) | 1.8 ± 0.3% |
| Agent Y (5 µM, 12h) | 32.7 ± 2.5% |
Signaling Pathway
The diagram below illustrates the extrinsic apoptosis pathway leading to the activation of caspase-8 and the subsequent cleavage of the this compound substrate.
Caption: Extrinsic apoptosis signaling pathway.
Experimental Protocols
Protocol 1: Caspase-8 Activity Assay using a Microplate Reader
This protocol is designed for the quantitative measurement of caspase-8 activity in cell lysates.
Materials:
-
This compound substrate
-
Cancer cell lines (e.g., HeLa, Jurkat, MCF-7)
-
Pro-apoptotic agent or experimental compound
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with filters for Ex/Em = 496/520 nm
Workflow Diagram:
Caption: Microplate reader assay workflow.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment (for adherent cells).
-
Induction of Apoptosis: Treat cells with the desired concentration of a pro-apoptotic agent or experimental compound. Include a vehicle-treated control. Incubate for the desired period (e.g., 4-24 hours).
-
Cell Lysis:
-
For adherent cells, remove the culture medium and wash the cells once with PBS. Add 50 µL of cold cell lysis buffer to each well and incubate on ice for 10 minutes.
-
For suspension cells, centrifuge the plate at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 50 µL of cold cell lysis buffer. Incubate on ice for 10 minutes.
-
-
Substrate Addition: Prepare the reaction mixture by mixing equal volumes of cell lysate and 2X Reaction Buffer containing the this compound substrate (final concentration typically 10-50 µM).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~496 nm and emission at ~520 nm.
Protocol 2: Detection of Apoptotic Cells by Flow Cytometry
This protocol allows for the quantification of individual cells with active caspase-8.
Materials:
-
This compound substrate
-
Cancer cell lines
-
Pro-apoptotic agent or experimental compound
-
1X Binding Buffer (e.g., 10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., 530/30 nm)
Workflow Diagram:
Caption: Flow cytometry assay workflow.
Procedure:
-
Induction of Apoptosis: Treat cells in culture with the desired pro-apoptotic agent for the appropriate time.
-
Cell Harvesting:
-
For suspension cells, collect by centrifugation at 300 x g for 5 minutes.
-
For adherent cells, gently detach the cells using a cell scraper or trypsin, then collect by centrifugation.
-
-
Washing: Wash the cells once with cold PBS and once with 1X Binding Buffer.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Substrate Incubation: Add this compound to the cell suspension to a final concentration of 1-10 µM.
-
Incubation: Incubate the cells at 37°C for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a 488 nm excitation laser. Detect the rhodamine 110 fluorescence in the appropriate channel (typically FITC or GFP channel). Collect at least 10,000 events per sample. The percentage of fluorescent cells represents the population undergoing apoptosis with active caspase-8.
Conclusion
The this compound substrate is a powerful tool for the sensitive and specific detection of caspase-8 activity in cancer cell lines. The protocols provided herein offer robust methods for quantifying apoptosis both in cell populations and at the single-cell level. These assays are invaluable for basic research into apoptotic signaling and for the preclinical evaluation of novel anti-cancer therapies. Researchers should optimize assay conditions, such as cell density and substrate concentration, for their specific cell lines and experimental setups to ensure reliable and reproducible results.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting High Background Fluorescence in Caspase-8 Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and resolve high background fluorescence in caspase-8 assays.
Frequently Asked Questions (FAQs) & Troubleshooting
High background fluorescence can obscure the specific signal from caspase-8 activity, leading to inaccurate data and misinterpretation of results. This section addresses common causes and provides actionable solutions.
Q1: What are the primary sources of high background fluorescence in my caspase-8 assay?
High background fluorescence can originate from several sources, broadly categorized as intrinsic sample properties and experimental artifacts.
-
Autofluorescence from Cells and Media: Biological samples naturally fluoresce due to endogenous molecules like NADH, riboflavin, and collagen.[1][2][3] Cell culture media, particularly those containing phenol (B47542) red or fetal bovine serum (FBS), can also contribute significantly to background fluorescence.[4] Dead cells are another major source of autofluorescence and can non-specifically bind antibodies, leading to false positives.[1]
-
Reagent-Related Issues: The fluorescent substrate itself can be a source of background. Some substrates may have inherent fluorescence or can degrade over time, leading to a higher baseline signal.[5] Non-specific binding of antibodies in immunofluorescence-based assays is another common culprit.[6]
-
Instrument Settings and Plate Choice: Improperly set excitation and emission wavelengths on the fluorimeter can lead to increased background.[7] The type of microplate used can also influence background, with some plastics exhibiting higher autofluorescence than others.
Q2: How can I reduce autofluorescence from my cells and culture medium?
Minimizing autofluorescence is critical for improving the signal-to-noise ratio of your assay.
-
Optimize Cell Culture Conditions:
-
Use phenol red-free media, as phenol red is a known source of fluorescence.[4]
-
Reduce the concentration of FBS in the media during the assay, as it contains fluorescent compounds.[4]
-
Ensure cell viability is high. Dead cells can be removed by gentle centrifugation or using a Ficoll gradient.[1] Including a viability dye in your staining panel can help to gate out dead cells during analysis.[1][2]
-
-
Choose the Right Fluorophore:
-
If possible, use red-shifted fluorophores that emit at higher wavelengths, as cellular autofluorescence is most prominent in the blue-green region of the spectrum.[4]
-
Q3: My untreated control cells show high fluorescence. What does this mean and how can I fix it?
High fluorescence in untreated controls can be due to spontaneous apoptosis or issues with your assay setup.
-
Spontaneous Apoptosis: All cultured cells undergo a certain level of spontaneous apoptosis. This will result in some baseline caspase activity.[8] To differentiate this from non-specific background, it is essential to include a "no-cell" control (media and reagents only).[8]
-
Reagent and Lysis Buffer Contamination: Ensure that your lysis buffer and other reagents are not contaminated with proteases or other substances that could activate caspases or generate a fluorescent signal. Using high-purity water is recommended.[7]
-
Incomplete Cell Lysis: Inconsistent or incomplete cell lysis can lead to variable and high background readings.[5] Ensure your lysis protocol is optimized for your specific cell type.
Q4: How do I choose the right caspase-8 substrate and what are the potential issues?
The choice of substrate is crucial for assay specificity and sensitivity.
-
Substrate Specificity: Caspase-8 has a preference for the amino acid sequence Ile-Glu-Thr-Asp (IETD).[9] Using a substrate with this sequence, such as Ac-IETD-AFC, can provide greater sensitivity and less interference from cell media compared to substrates with other fluorophores like AMC.[9]
-
Substrate Stability: Fluorogenic substrates can degrade over time, especially if not stored correctly.[5] Prepare fresh substrate solutions and protect them from light.
-
Cross-reactivity: While IETD-based substrates are relatively specific for caspase-8, some cross-reactivity with other caspases can occur.[10] It's important to be aware of this possibility and consider using specific inhibitors to confirm that the signal is from caspase-8.
Q5: What experimental controls should I include to identify the source of high background?
A well-designed experiment with proper controls is the best way to troubleshoot high background.
-
No-Cell Control: Culture medium with assay reagents but without cells. This helps determine the background fluorescence of the medium and reagents themselves.[8]
-
Unstained Cell Control: Cells that have not been treated with the fluorescent substrate or antibody. This allows you to measure the natural autofluorescence of your cells.[1][2]
-
Negative Control (Untreated Cells): Cells that have not been induced to undergo apoptosis. This provides a baseline of caspase-8 activity in healthy cells.[8]
-
Positive Control: Cells treated with a known inducer of apoptosis to ensure the assay is working correctly.
-
Inhibitor Control: A sample treated with a specific caspase-8 inhibitor. This confirms that the measured fluorescence is due to caspase-8 activity.
Experimental Protocols
Protocol 1: General Fluorometric Caspase-8 Assay
This protocol provides a general workflow for a fluorometric caspase-8 assay using a plate reader.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Induction of Apoptosis: Treat cells with the desired apoptotic stimulus for the appropriate duration. Include untreated and positive controls.
-
Cell Lysis:
-
Remove the culture medium.
-
Add 50-100 µL of chilled lysis buffer to each well.
-
Incubate on ice for 10-15 minutes.
-
-
Assay Reaction:
-
Prepare the reaction buffer containing the caspase-8 substrate (e.g., Ac-IETD-AFC).
-
Add 50 µL of the reaction buffer to each well containing the cell lysate.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Read the fluorescence in a microplate fluorimeter at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/500 nm for AFC).[9]
-
Protocol 2: Immunofluorescence Staining for Active Caspase-8
This protocol is for visualizing active caspase-8 in fixed cells.
-
Cell Preparation: Grow cells on coverslips. After treatment, wash with PBS.
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block non-specific binding by incubating with a blocking buffer (e.g., PBS with 5% BSA) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody specific for the active form of caspase-8 overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Wash three times with PBS, mount the coverslips on slides, and visualize using a fluorescence microscope.
Data Presentation
Table 1: Troubleshooting Guide for High Background Fluorescence
| Potential Cause | Recommended Solution | Expected Outcome |
| High Autofluorescence | Use phenol red-free media. Reduce FBS concentration. Use red-shifted fluorophores. Gate out dead cells.[1][4] | Reduction in background signal from media and cells. |
| Substrate Degradation | Prepare fresh substrate solution for each experiment. Store stock solutions properly. | Lower baseline fluorescence in no-cell controls. |
| Non-specific Antibody Binding | Increase blocking time or change blocking reagent. Titrate primary antibody concentration.[6] | Reduced background staining in negative controls. |
| Spontaneous Apoptosis | Optimize cell culture conditions. Use a no-cell control to differentiate from background.[8] | Lower signal in untreated cell samples. |
| Incomplete Cell Lysis | Optimize lysis buffer composition and incubation time for your cell type.[5] | More consistent and lower background across replicates. |
Visualizations
Caption: A flowchart for troubleshooting high background fluorescence.
Caption: The extrinsic apoptosis pathway leading to caspase-8 activation.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. Autofluorescence [jacksonimmuno.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. ac-iepd-afc.com [ac-iepd-afc.com]
- 6. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
Technical Support Center: (Z-IETD)2-Rh110 Caspase-8 Substrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the fluorogenic caspase-8 substrate, (Z-IETD)2-Rh110. The information provided addresses potential issues with non-specific cleavage by other caspases and offers guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is (Z-IETD)2-Rh110 and how does it work?
(Z-IETD)2-Rh110 is a highly sensitive fluorogenic substrate for caspase-8.[1] It consists of the rhodamine 110 (Rh110) fluorophore linked to two tetrapeptide sequences, Ile-Glu-Thr-Asp (IETD). In its intact form, the substrate is non-fluorescent. Upon cleavage by an active caspase, the Rh110 is released in a two-step process, leading to a significant increase in fluorescence that can be measured to quantify enzyme activity.
Q2: Is (Z-IETD)2-Rh110 completely specific for caspase-8?
No, while the IETD sequence is a preferential cleavage site for caspase-8, it is not entirely specific.[2] Peptide-based caspase substrates are known to exhibit cross-reactivity with other caspases due to overlapping consensus cleavage sequences.[2] For instance, studies have shown that other initiator caspases like caspase-9 may prefer sequences such as LEHD but can still hydrolyze IETD-containing substrates.[2] Furthermore, the inhibitor Z-IETD-FMK, which is based on the same peptide sequence, has been shown to lack complete specificity and can inhibit other caspases, including executioner caspases.
Q3: Which other caspases might cleave (Z-IETD)2-Rh110?
Effector caspases such as caspase-3 and caspase-7, as well as other initiator caspases, could potentially cleave (Z-IETD)2-Rh110, although likely with lower efficiency than caspase-8. The degree of non-specific cleavage can depend on the relative concentrations and activities of different caspases in your experimental system.
Q4: How can I be sure that the signal I'm detecting is from caspase-8 activity?
To confirm the specificity of the signal, it is recommended to use specific inhibitors for different caspases in parallel with your experiment. For example, you can use a specific caspase-8 inhibitor (like Z-IETD-FMK, though be aware of its limitations) and inhibitors for other caspases you suspect might be active (e.g., a caspase-3 inhibitor like Z-DEVD-FMK). A reduction in signal in the presence of a specific inhibitor would indicate that the corresponding caspase is contributing to the cleavage of (Z-IETD)2-Rh110.
Q5: What is the kinetic mechanism of (Z-IETD)2-Rh110 cleavage?
The cleavage of bisamide rhodamine 110 substrates is a two-step process. The first cleavage yields a monoamide intermediate which is fluorescent, and the second cleavage releases the free rhodamine 110, which is significantly more fluorescent. This can complicate kinetic analysis as the measured fluorescence is a composite of two different fluorescent products.
Troubleshooting Guides
Issue 1: High Background Fluorescence
| Potential Cause | Troubleshooting Step |
| Substrate Degradation | Store the (Z-IETD)2-Rh110 substrate protected from light at -20°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Contaminated Reagents | Use high-purity water and buffers. Ensure that other reagents are not contaminated with fluorescent compounds. |
| Autofluorescence of Samples | Run a control sample without the (Z-IETD)2-Rh110 substrate to measure the intrinsic fluorescence of your cell lysate or purified enzyme preparation. Subtract this background from your experimental readings. |
| Non-enzymatic Substrate Hydrolysis | Ensure the pH of your assay buffer is stable and within the optimal range for caspase activity (typically pH 7.2-7.5). |
Issue 2: Low or No Signal
| Potential Cause | Troubleshooting Step |
| Inactive Caspases | Ensure that your experimental conditions are appropriate for inducing caspase activity. Confirm caspase activation using an alternative method, such as Western blotting for cleaved caspase-8. |
| Sub-optimal Assay Conditions | Optimize the concentration of the (Z-IETD)2-Rh110 substrate. Check the pH and composition of your assay buffer. The presence of reducing agents like DTT is often necessary for caspase activity. |
| Incorrect Instrument Settings | Use the correct excitation and emission wavelengths for rhodamine 110 (typically around 499 nm for excitation and 521 nm for emission). Ensure the instrument's sensitivity is set appropriately. |
| Insufficient Incubation Time | Optimize the incubation time for your assay. Monitor the fluorescence signal over a time course to determine the optimal endpoint. |
Issue 3: Suspected Non-Specific Cleavage
| Potential Cause | Troubleshooting Step |
| Activation of Multiple Caspases | Use a panel of specific caspase inhibitors to dissect the contribution of each caspase to the total fluorescence signal. |
| High Concentration of Non-target Caspases | If using cell lysates, be aware that the relative abundance of different caspases can influence the degree of non-specific cleavage. Consider using purified enzymes to confirm specificity. |
| Overlapping Substrate Specificity | Refer to the table of caspase cleavage specificities below to understand which other caspases might be cleaving the IETD sequence. |
Data Presentation: Caspase Substrate Specificity
| Caspase | Preferred Cleavage Sequence(s) | Notes |
| Caspase-1 | (W/Y)EHD | Prefers bulky hydrophobic residues at P4. |
| Caspase-2 | VDVAD | Has a strong preference for a P5 residue. |
| Caspase-3 | DEVD | Shows a strong preference for Asp at P4. |
| Caspase-4 | (W/L)EHD | Similar to Caspase-1. |
| Caspase-5 | (W/L)EHD | Similar to Caspase-1. |
| Caspase-6 | VE(I/H)D | Can also cleave LEHD and IETD sequences efficiently.[2] |
| Caspase-7 | DEVD | Similar to Caspase-3. |
| Caspase-8 | (L/I)ETD | Can also cleave LEHD sequence.[2] |
| Caspase-9 | LEHD | Preferred sequence for this initiator caspase.[2] |
| Caspase-10 | IETD/LEHD | Shows preference for both sequences.[2] |
Experimental Protocols
Protocol 1: In Vitro Caspase Activity Assay Using Purified Enzymes
This protocol is designed to assess the cleavage of (Z-IETD)2-Rh110 by purified caspases.
Materials:
-
Purified active caspases (e.g., caspase-1, -3, -6, -7, -8, -9)
-
(Z-IETD)2-Rh110 substrate (5 mM stock in DMSO)
-
Assay Buffer (20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of each purified caspase in Assay Buffer.
-
Add 50 µL of each caspase dilution to the wells of the 96-well plate. Include a buffer-only control for background fluorescence.
-
Prepare a working solution of (Z-IETD)2-Rh110 by diluting the stock solution in Assay Buffer to a final concentration of 20 µM.
-
Add 50 µL of the (Z-IETD)2-Rh110 working solution to each well to initiate the reaction. The final substrate concentration will be 10 µM.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at various time points (e.g., every 5 minutes for 1 hour) using an excitation wavelength of ~499 nm and an emission wavelength of ~521 nm.
-
Plot the fluorescence intensity versus time to determine the reaction rate for each caspase.
Protocol 2: Caspase Activity Assay in Cell Lysates
This protocol is for measuring caspase activity in cell lysates, which may contain a mixture of active caspases.
Materials:
-
Cultured cells (treated to induce apoptosis and untreated controls)
-
Lysis Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
(Z-IETD)2-Rh110 substrate (5 mM stock in DMSO)
-
Specific caspase inhibitors (optional)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in Lysis Buffer and incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
Dilute the cell lysates to the same protein concentration in Lysis Buffer.
-
(Optional) Pre-incubate aliquots of the cell lysate with specific caspase inhibitors for 30 minutes on ice.
-
Add 50 µL of each cell lysate sample to the wells of the 96-well plate.
-
Prepare a working solution of (Z-IETD)2-Rh110 in Lysis Buffer to a final concentration of 20 µM.
-
Add 50 µL of the substrate working solution to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure fluorescence intensity at an appropriate endpoint or kinetically as described in Protocol 1.
Visualizations
Caption: Extrinsic apoptosis pathway leading to caspase-8 activation and potential cleavage of (Z-IETD)2-Rh110.
Caption: A logical workflow for troubleshooting high background signal in a caspase assay.
References
Technical Support Center: Optimizing (Z-IETD)2-Rh 110 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of (Z-IETD)2-Rh 110, a fluorogenic substrate for caspase-8 activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound?
A1: The ideal incubation time for this compound can vary significantly depending on the cell type, the concentration of the apoptosis-inducing agent, and the overall activity of caspase-8 in your experimental system. Generally, incubation times ranging from 30 minutes to 4 hours are reported in the literature. However, it is crucial to perform a time-course experiment to determine the optimal incubation period for your specific conditions to achieve the best signal-to-noise ratio.
Q2: Can I incubate my samples with this compound overnight?
A2: While some protocols for other caspase assays might suggest longer incubation times, overnight incubation with this compound is generally not recommended. Prolonged incubation can lead to increased background fluorescence due to non-specific substrate degradation or cellular autofluorescence, which can obscure the specific signal from caspase-8 activity. This can result in a decreased signal-to-noise ratio and inaccurate quantification.
Q3: What factors can influence the optimal incubation time?
A3: Several factors can influence the kinetics of the enzymatic reaction and thus the optimal incubation time:
-
Cell Type: Different cell lines exhibit varying sensitivities to apoptotic stimuli and may have different endogenous levels of caspase-8.
-
Inducing Agent Concentration: Higher concentrations of an apoptosis-inducing agent may lead to a more rapid and robust activation of caspase-8, shortening the required incubation time.
-
Cell Density: The number of cells per well can affect the total amount of enzyme present and the rate of substrate cleavage. It is important to maintain consistent cell densities across experiments.
-
Temperature: Enzyme kinetics are temperature-dependent. Maintaining a consistent temperature (e.g., 37°C) during incubation is critical for reproducible results.
Q4: How do I know if my incubation time is too short or too long?
A4:
-
Too Short: If the incubation time is too short, the fluorescence signal will be weak, and the difference between your treated and untreated samples may not be statistically significant.
-
Too Long: If the incubation time is too long, you may observe high background fluorescence in your control (untreated) samples, leading to a poor signal-to-noise ratio. The fluorescence signal in your treated samples may also plateau or even decrease due to substrate depletion or secondary necrosis.
Troubleshooting Guides
Issue 1: High Background Fluorescence in Control Wells
| Possible Cause | Troubleshooting Step |
| Spontaneous Apoptosis | Ensure cells are healthy and not overgrown before starting the experiment. Use a fresh culture of cells. |
| Substrate Degradation | Prepare the this compound solution fresh for each experiment. Protect the substrate from light as it is photosensitive. |
| Cellular Autofluorescence | Include a "no-substrate" control to quantify the intrinsic fluorescence of your cells. If autofluorescence is high, consider using a different cell line or a plate reader with appropriate filters to minimize its contribution. |
| Contamination | Ensure all reagents and plasticware are sterile to prevent microbial growth, which can contribute to background fluorescence. |
Issue 2: Low Signal or No Significant Difference Between Treated and Untreated Samples
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | Perform a time-course experiment to determine the peak of caspase-8 activity. See the experimental protocol below. |
| Ineffective Apoptosis Induction | Confirm that your apoptosis-inducing agent is active and used at an effective concentration for your cell line. You can use a positive control for apoptosis induction. |
| Low Caspase-8 Activity | The chosen cell line may have low levels of caspase-8. Consider using a cell line known to have a robust apoptotic response via the extrinsic pathway. |
| Incorrect Filter Settings | Ensure that the excitation and emission wavelengths used in your plate reader are appropriate for Rhodamine 110 (Excitation: ~496 nm, Emission: ~520 nm). |
Data Presentation
The following tables provide representative data from a time-course experiment to optimize this compound incubation time in Jurkat cells treated with an apoptosis-inducing agent.
Table 1: Fluorescence Intensity (Arbitrary Units) at Different Incubation Times
| Incubation Time (minutes) | Untreated Control (RFU) | Treated (RFU) |
| 30 | 150 | 850 |
| 60 | 180 | 1500 |
| 120 | 220 | 2800 |
| 180 | 280 | 3500 |
| 240 | 350 | 3400 |
Table 2: Signal-to-Noise Ratio at Different Incubation Times
| Incubation Time (minutes) | Signal-to-Noise Ratio (Treated RFU / Control RFU) |
| 30 | 5.67 |
| 60 | 8.33 |
| 120 | 12.73 |
| 180 | 12.50 |
| 240 | 9.71 |
Note: Based on this representative data, an incubation time of 120 minutes provides the optimal signal-to-noise ratio.
Experimental Protocols
Protocol: Optimization of this compound Incubation Time
This protocol outlines a typical experiment to determine the optimal incubation time for the this compound substrate.
Materials:
-
Cells of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., FasL, TRAIL, Staurosporine)
-
This compound substrate
-
Assay buffer (as recommended by the substrate manufacturer)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Induction of Apoptosis: Treat cells with the apoptosis-inducing agent at a known effective concentration. Include an untreated control (vehicle only).
-
Time-Course Incubation: At various time points after inducing apoptosis (e.g., 2, 4, 6, 8 hours), proceed to the next step.
-
Substrate Addition: Prepare the this compound working solution in the assay buffer according to the manufacturer's instructions. Add the working solution to each well.
-
Incubation with Substrate: Incubate the plate at 37°C, protected from light, for a range of time points (e.g., 30, 60, 120, 180, 240 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for Rhodamine 110 (e.g., Ex/Em = 496/520 nm).
-
Data Analysis: For each apoptosis induction time point, plot the fluorescence intensity against the substrate incubation time. Calculate the signal-to-noise ratio (fluorescence of treated sample / fluorescence of untreated control) for each incubation time to determine the optimal duration.
Mandatory Visualizations
Caption: The extrinsic apoptosis pathway leading to the activation of Caspase-8.
Caption: A typical experimental workflow for optimizing the incubation time.
Caption: A logical workflow for troubleshooting high background fluorescence.
impact of cell lysis buffer on caspase-8 activity
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of cell lysis buffers on caspase-8 activity. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my measured caspase-8 activity unexpectedly low or absent?
A1: Low or no caspase-8 activity can stem from several factors, many related to the cell lysis step.
-
Inefficient Lysis: The detergent in your lysis buffer may be too mild to effectively rupture the cell membranes and release the cytosolic contents, including caspase-8. Consider using a slightly stronger non-ionic detergent or optimizing the incubation time.
-
Degraded Reducing Agent: Dithiothreitol (DTT) is crucial for maintaining the cysteine in the caspase's active site in a reduced, active state.[1][2] DTT is unstable in solution; always use a buffer with freshly added DTT.[3]
-
Inappropriate Protease Inhibitors: While protease inhibitor cocktails are essential, some components can inhibit caspases. Specifically, avoid broad-spectrum cysteine protease inhibitors like E-64 and leupeptin.
-
Incorrect pH or Ionic Strength: Caspase activity is highly dependent on pH, with an optimal range typically between 7.2 and 7.5.[2][3] Ensure your buffer is correctly prepared and has an appropriate salt concentration to maintain protein stability.[2]
-
Insufficient Apoptosis Induction: The primary reason for low activity might be that apoptosis was not successfully induced in your cells. Confirm apoptosis induction using a secondary method, such as Annexin V staining or observing cell morphology.[3]
Q2: My assay shows very high background signal in my negative control (uninduced) cells. What is the cause?
A2: High background can obscure the real signal from your apoptotic samples.
-
Non-specific Protease Activity: Other proteases released during lysis can cleave the synthetic caspase-8 substrate. The proteasome is a major contributor to this background activity.[4] Some protocols recommend adding a proteasome inhibitor, such as MG-132, to the lysis reagent to reduce this non-specific signal.[4]
-
Over-Lysis: Using a lysis buffer that is too harsh can release mitochondrial or lysosomal proteases that would not normally be present in the cytosol, leading to non-specific substrate cleavage.
-
Spontaneous Substrate Degradation: The synthetic peptide substrate (e.g., Ac-IETD-pNA) can degrade over time, especially with multiple freeze-thaw cycles or exposure to light.[3] Aliquot the substrate and store it properly.
Q3: My results are inconsistent between experiments. How can I improve reproducibility?
A3: Inconsistent results often point to variability in sample preparation.
-
Standardize Lysis Protocol: Ensure the lysis incubation time, temperature (typically on ice), and buffer volume per cell number are kept constant for all samples and experiments.
-
Use Fresh Buffers: As mentioned, components like DTT are unstable. Prepare fresh lysis and assay buffers for each experiment to ensure consistent performance.[3]
-
Accurate Protein Quantification: Normalize the caspase activity to the total protein concentration in the lysate to account for any differences in cell number or lysis efficiency. Perform a protein assay (e.g., BCA) on each lysate.[1]
Impact of Lysis Buffer Components on Caspase-8 Activity
The composition of the cell lysis buffer is critical for preserving the enzymatic activity of caspase-8. The table below summarizes the key components and their functions.
| Component | Example | Concentration Range | Purpose & Impact on Caspase-8 Activity |
| Buffering Agent | HEPES, Tris-HCl | 20-100 mM | Maintains Optimal pH: Stabilizes the pH of the lysate, typically between 7.2-7.5, which is critical for caspase-8's enzymatic function.[1][2] Incorrect pH can lead to protein denaturation and loss of activity. |
| Non-ionic Detergent | CHAPS, Triton X-100, NP-40 | 0.1% - 1.0% | Cell Lysis: Solubilizes cell membranes to release cytoplasmic proteins, including caspases.[5][6] The choice and concentration must be optimized to ensure efficient lysis without denaturing the enzyme. |
| Reducing Agent | DTT (Dithiothreitol) | 1-10 mM | Maintains Active Site: Keeps the catalytic cysteine residue in a reduced state, which is essential for enzymatic activity.[1][7] Omission or degradation of DTT leads to enzyme inactivation. |
| Chelating Agent | EDTA, EGTA | 0.1-2 mM | Inhibits Metalloproteases: Sequesters divalent metal ions (e.g., Mg²⁺, Ca²⁺) that are cofactors for metalloproteases, which could otherwise degrade caspases.[2][7] Also prevents inactivation of caspases by trace heavy metals. |
| Salts | NaCl, KCl | 50-150 mM | Maintains Ionic Strength: Provides a suitable ionic environment to keep proteins soluble and in their native conformation, preventing aggregation or precipitation.[2] |
| Protease Inhibitors | PMSF, Aprotinin, Pepstatin A | Varies | Prevents Degradation: Inhibits endogenous proteases (serine, aspartic) released during lysis that could degrade caspase-8.[1][8] Crucially, inhibitors of cysteine proteases (e.g., E-64) should be avoided as they can also inhibit caspases. |
Experimental Protocols
Protocol: Colorimetric Caspase-8 Activity Assay
This protocol provides a general workflow for measuring caspase-8 activity in cell lysates using a colorimetric substrate like Ac-IETD-pNA.
1. Reagent Preparation
-
Cell Lysis Buffer (prepare fresh): 50 mM HEPES (pH 7.4), 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA.[1][7] Keep on ice.
-
2X Reaction Buffer (prepare fresh): 40 mM HEPES (pH 7.5), 20% Glycerol, 4 mM DTT. Keep on ice.
-
Substrate Stock: Reconstitute Ac-IETD-pNA in DMSO to a stock concentration of 4 mM. Store in aliquots at -20°C, protected from light.[3]
2. Cell Lysate Preparation
-
Induce apoptosis in your experimental cell population (e.g., 1-5 x 10⁶ cells). Prepare a parallel culture of uninduced (negative control) cells.
-
Harvest cells by centrifugation at 600 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again. Discard the supernatant.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[3]
-
Incubate the suspension on ice for 15-20 minutes to allow for lysis.
-
Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet insoluble debris.
-
Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube. Keep on ice.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
3. Caspase-8 Assay
-
In a 96-well microplate, add 50-100 µg of protein from each cell lysate to separate wells. Adjust the total volume in each well to 50 µL with chilled Cell Lysis Buffer.
-
Prepare a blank well containing 50 µL of Cell Lysis Buffer only.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the 4 mM Ac-IETD-pNA substrate to each well to start the reaction. The final concentration will be approximately 0.2 mM.
-
Mix gently by tapping the plate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.[9]
-
Compare the absorbance of the apoptotic samples to the non-apoptotic control to determine the fold-increase in caspase-8 activity.
Visualizations
Caspase-8 Activation and Lysis Buffer Interactions
Caption: Caspase-8 pathway and points of influence by lysis buffer components.
Troubleshooting Workflow for Low Caspase-8 Activity
Caption: A workflow for troubleshooting low caspase-8 activity results.
References
- 1. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Composition of a Lysis Buffer for Biological Samples [opsdiagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. promega.com [promega.com]
- 5. goldbio.com [goldbio.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Enzo Life Sciences Caspase-Cell Lysis Buffer (30ml), Quantity: Each of | Fisher Scientific [fishersci.com]
- 8. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bosterbio.com [bosterbio.com]
Technical Support Center: Preventing Photobleaching of Rhodamine 110
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the photobleaching of Rhodamine 110 during fluorescence microscopy experiments.
Troubleshooting Guides
This section provides a step-by-step approach to resolve common issues related to the rapid fading of the Rhodamine 110 fluorescent signal.
Problem: My Rhodamine 110 signal is fading too quickly during image acquisition.
Question 1: Have you optimized your imaging parameters?
Answer: The initial and most critical step in preventing photobleaching is to minimize the light exposure to your sample. High-intensity excitation light and prolonged exposure are the primary drivers of photobleaching.[1]
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be employed to attenuate the excitation light.
-
Decrease Exposure Time: Utilize the shortest possible camera exposure time that still allows for clear image acquisition.
-
Minimize Image Acquisition Frequency: For time-lapse experiments, increase the interval between image captures to reduce the cumulative light exposure.
Question 2: Are you using an antifade mounting medium?
Answer: For fixed cell imaging, incorporating an antifade reagent in your mounting medium is crucial for preserving the fluorescent signal. These reagents function by scavenging free radicals and reactive oxygen species (ROS) that are generated during fluorescence excitation and cause the photochemical destruction of the fluorophore.[1][2] A variety of commercial and homemade options are available.
Question 3: Is your imaging buffer optimized for live-cell imaging?
Answer: Standard antifade reagents used for fixed cells are often toxic to live cells. For live-cell imaging, it is important to use specialized imaging media that may contain oxygen scavengers or other components designed to reduce phototoxicity and photobleaching.
Question 4: Could other experimental conditions be contributing to photobleaching?
Answer:
-
Temperature: Elevated temperatures can increase the rate of photobleaching. Ensure your sample is not being excessively heated by the microscope's light source.
-
pH: While Rhodamine dyes are generally stable in the physiological pH range, the pH of the mounting medium can influence fluorescence. It's advisable to use a buffered mounting medium.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as Rhodamine 110, upon exposure to light. This process leads to the loss of its ability to fluoresce, resulting in a gradual fading of the signal during imaging experiments.[1][2]
Q2: What are the main factors that contribute to the photobleaching of Rhodamine 110?
A2: The primary factors are high-intensity excitation light and prolonged exposure times. The presence of molecular oxygen can significantly accelerate photobleaching by reacting with the excited fluorophore to produce damaging reactive oxygen species (ROS).[1]
Q3: Are there more photostable alternatives to Rhodamine 110?
A3: Yes, the photostability of rhodamine dyes can be influenced by their molecular structure. Certain structural modifications can enhance photostability. While you may be limited to using a Rhodamine 110 conjugate, being aware of more photostable dyes can be beneficial for designing future experiments.
Q4: How do antifade reagents work?
A4: Most antifade reagents are antioxidants or free radical scavengers. They protect the fluorophore by reacting with and neutralizing reactive oxygen species (ROS) that are generated during the fluorescence excitation process. This interception of ROS prevents them from attacking and destroying the fluorescent properties of Rhodamine 110.
Quantitative Data on Antifade Reagent Performance
| Antifade Reagent | Key Component(s) | Reported Performance with Rhodamine Dyes |
| ProLong™ Gold | Proprietary | Known to be effective for a broad range of dyes, including rhodamines.[1] |
| VECTASHIELD® | Proprietary | Effective at retarding fading; increased the half-life of tetramethylrhodamine (B1193902) from 7 seconds (in glycerol (B35011)/PBS) to 330 seconds.[3] May cause some initial quenching of red fluorophores.[1] |
| SlowFade® Diamond | Proprietary | Offers strong photobleaching protection across the visible spectrum. |
| n-Propyl gallate (NPG) | n-Propyl gallate | A common component in homemade antifade recipes. Reduces the rate of fading of tetramethylrhodamine by a factor of 10.[4] Can be challenging to dissolve.[1] |
| p-Phenylenediamine (PPD) | p-Phenylenediamine | An effective antifade agent, though it can be toxic and may auto-oxidize, leading to background fluorescence. |
| DABCO | 1,4-diazabicyclo[2.2.2]octane | A commonly used antifade agent, though some studies suggest it may not be as effective as other options for all dyes.[1] |
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol describes how to prepare a homemade antifade mounting medium using n-propyl gallate.
Materials:
-
n-Propyl gallate (Sigma P3130 or equivalent)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Distilled water
Procedure:
-
Prepare a 1X PBS solution: Dilute your 10X PBS stock solution with distilled water to a final concentration of 1X.
-
Prepare a 2% (w/v) NPG stock solution: Dissolve 200 mg of n-propyl gallate in 10 mL of DMSO or DMF. Note: NPG does not dissolve well in water-based solutions.
-
Prepare the mounting medium: In a suitable container, mix 9 parts of glycerol with 1 part of 1X PBS.
-
Add the antifade agent: While stirring the glycerol/PBS mixture, slowly add the 2% NPG stock solution to a final concentration of 0.1% (e.g., add 0.5 mL of 2% NPG to 9.5 mL of glycerol/PBS).
-
Store properly: Store the final antifade mounting medium in a light-protected container at 4°C.
Protocol 2: Preparation of p-Phenylenediamine (PPD) Antifade Mounting Medium
This protocol outlines the preparation of a PPD-based antifade solution. Caution: PPD is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area.
Materials:
-
p-Phenylenediamine (PPD)
-
Glycerol
-
Phosphate-Buffered Saline (PBS)
-
Sodium bicarbonate (NaHCO₃)
-
Distilled water
Procedure:
-
Prepare a buffered glycerol solution: Mix 90 mL of glycerol with 10 mL of 10X PBS.
-
Prepare a PPD stock solution: Dissolve 100 mg of PPD in 10 mL of PBS. This may require gentle warming.
-
Combine the solutions: Add the PPD solution to the buffered glycerol.
-
Adjust the pH: Add sodium bicarbonate to adjust the pH of the final solution to approximately 8.0. The pH is critical for the effectiveness of PPD as an antifade agent.
-
Store properly: Store the final solution in small aliquots at -20°C in the dark. PPD solutions can oxidize and darken over time, which reduces their effectiveness. Discard any solution that has turned brown.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence microscopy: reduced photobleaching of rhodamine and fluorescein protein conjugates by n-propyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (Z-IETD)2-Rh 110 Caspase-8 Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting results from the (Z-IETD)2-Rh 110 assay for caspase-8 activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorometric method to detect caspase-8 activity. The substrate, (Z-IETD)2-Rhodamine 110, is a non-fluorescent molecule that contains two IETD tetrapeptides, the recognition sequence for caspase-8, linked to a rhodamine 110 (Rh 110) molecule.[1][2][3] In the presence of active caspase-8, the enzyme cleaves the IETD peptides. This cleavage occurs in a two-step process. The initial cleavage produces a mono-peptide intermediate with minimal fluorescence. The subsequent cleavage of the second peptide releases the highly fluorescent Rhodamine 110.[1] The resulting fluorescence intensity is directly proportional to the caspase-8 activity in the sample and can be measured using a fluorescence microplate reader or fluorometer.[3]
Q2: What are the optimal excitation and emission wavelengths for Rhodamine 110?
The released Rhodamine 110 can be detected at an excitation maximum of approximately 496 nm and an emission maximum of around 520 nm.[1][2]
Q3: Is the this compound substrate specific to caspase-8?
While the IETD sequence is a preferential substrate for caspase-8, other caspases, such as caspase-3, may also cleave this substrate, although generally less efficiently.[1] This overlapping substrate recognition can limit the absolute specificity for distinguishing between different caspase activities in cell lysates. It is recommended to use specific inhibitors as controls to confirm the contribution of caspase-8 to the observed signal.
Q4: How should the this compound substrate be stored?
For optimal stability, the this compound substrate should be stored at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Fluorescence | Reagent Impurity: The substrate may contain free Rhodamine 110. | - Use high-purity substrate (>98%).- If reagent impurity is suspected, perform quality control tests like HPLC or TLC. |
| Sample Autofluorescence: Endogenous fluorescence from cells, tissues, or culture media. | - Run a blank control with cells/lysate but without the this compound substrate to measure background autofluorescence.- Subtract the blank reading from all measurements. | |
| Sub-optimal Washing: Insufficient washing steps can leave unbound fluorophores. | - Ensure thorough washing of cells after incubation with the substrate. | |
| Weak or No Signal | Low Caspase-8 Activity: Insufficient induction of apoptosis or low enzyme concentration. | - Optimize the concentration of the apoptosis-inducing agent and the treatment duration.- Increase the amount of cell lysate or purified enzyme used in the assay. |
| Incorrect Assay Conditions: Sub-optimal pH, temperature, or incubation time. | - Ensure the assay buffer has the optimal pH (typically around 7.2-7.5).- Incubate the reaction at the recommended temperature (e.g., 37°C).- Perform a time-course experiment to determine the optimal incubation time. | |
| Substrate Degradation: Improper storage or handling of the substrate. | - Store the substrate at -20°C, protected from light.- Aliquot the substrate to avoid multiple freeze-thaw cycles. | |
| High Well-to-Well Variability | Inconsistent Pipetting: Inaccurate or inconsistent volumes of reagents or samples. | - Use calibrated pipettes and ensure proper pipetting technique.- Prepare a master mix of reagents to add to all wells. |
| Uneven Cell Seeding: Variation in the number of cells per well. | - Ensure a homogenous cell suspension before seeding.- Check for and minimize edge effects in the microplate. | |
| Incomplete Cell Lysis: Inefficient release of caspases from the cells. | - Use a suitable lysis buffer and ensure complete cell lysis by visual inspection or other methods. |
Experimental Protocols
Key Reagents and Materials
-
Cells of interest
-
Apoptosis-inducing agent
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This compound substrate
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Cell lysis buffer
-
Assay buffer (e.g., HEPES buffer with DTT and EDTA)
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Caspase-8 inhibitor (e.g., Z-IETD-FMK) for control experiments
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Detailed Methodology for Cell-Based Assay
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Induction of Apoptosis: Treat the cells with the desired apoptosis-inducing agent. Include an untreated control group.
-
Incubation: Incubate the cells for a time period sufficient to induce apoptosis and caspase-8 activation.
-
Preparation of Assay Solution: Prepare the assay solution by diluting the this compound substrate in the assay buffer to the final working concentration (typically in the low micromolar range).
-
Cell Lysis (if required): Depending on the kit and cell type, cell lysis may be required. If so, remove the culture medium and add cell lysis buffer to each well. Incubate as recommended by the manufacturer.
-
Assay Initiation: Add the assay solution to each well, including controls.
-
Incubation: Incubate the plate at 37°C, protected from light, for 30-60 minutes. The optimal incubation time may need to be determined empirically.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~496 nm and emission at ~520 nm.
Data Presentation
Table 1: Typical Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration |
| This compound | 1-10 mM in DMSO | 10-50 µM |
| Caspase-8 Inhibitor (Z-IETD-FMK) | 1-10 mM in DMSO | 20-100 µM |
| Cell Lysate | Varies | 50-200 µg total protein |
Table 2: Example Data Interpretation
| Sample | Fluorescence Units (RFU) | Fold Change (over Untreated) |
| Untreated Cells | 150 | 1.0 |
| Apoptosis Inducer-Treated Cells | 1200 | 8.0 |
| Treated Cells + Caspase-8 Inhibitor | 250 | 1.7 |
| Blank (no cells) | 50 | - |
Mandatory Visualizations
Signaling Pathway
Caption: Extrinsic apoptosis pathway initiated by death ligand binding, leading to the activation of caspase-8.
Experimental Workflow
References
Technical Support Center: Fluorometric Caspase Assays
Welcome to the technical support center for fluorometric caspase assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that may arise during fluorometric caspase assays, providing potential causes and solutions.
High Background Fluorescence
Q1: I am observing high background fluorescence in my "no cell" and/or "untreated cell" control wells. What are the possible causes and solutions?
A: High background fluorescence can obscure the true signal from caspase activity. Several factors can contribute to this issue:
-
Reagent Contamination or Degradation: The fluorogenic substrate (e.g., DEVD-AFC, Ac-DEVD-AMC) is light-sensitive and can spontaneously hydrolyze over time, leading to increased background.[1]
-
Solution: Protect reagents from light and store them at the recommended temperature, typically -20°C. Always prepare fresh buffer and substrate solutions before each experiment.[1]
-
-
Contaminated Culture Medium or Buffers: Phenol (B47542) red in culture medium can contribute to background fluorescence. Additionally, microbial contamination in buffers or media can contain proteases that cleave the caspase substrate.
-
Solution: Use phenol red-free medium for the assay if possible. Ensure all buffers and media are sterile and freshly prepared.
-
-
Serum-Derived Activity: Serum used in cell culture media can contain caspase-like activity.[2]
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Solution: Run a "blank" control containing only culture medium and the assay reagent to determine the contribution of the medium to the background signal.[3]
-
-
Non-specific Protease Activity: Other proteases present in the cell lysate might cleave the caspase substrate, especially in samples with high levels of necrosis.[1]
-
Solution: Include a caspase inhibitor control (e.g., Ac-DEVD-CHO) to confirm that the signal is specific to caspase activity.[4]
-
Inconsistent or Variable Results
Q2: My results are not reproducible between wells or experiments. What could be causing this variability?
A: Inconsistent results can stem from several sources, from cell handling to assay procedure.
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Inconsistent Cell Number: The caspase signal is directly proportional to the number of apoptotic cells.[2] Variations in cell seeding density will lead to variable results.[5]
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Variable Incubation Times: Apoptosis is a dynamic process, and caspase activity is transient.[6] Inconsistent incubation times with the apoptosis-inducing agent or the assay reagent will lead to variability.
-
Incomplete Cell Lysis: For assays performed on cell lysates, incomplete lysis will result in an underestimation of caspase activity.
-
Solution: Ensure the lysis buffer volume is adequate for the number of cells and that incubation on ice is sufficient for complete lysis.[7]
-
-
Pipetting Errors: Inaccurate pipetting of cells, reagents, or lysates will introduce variability.
-
Solution: Use calibrated pipettes and be careful to avoid introducing air bubbles into the wells.[8]
-
-
Temperature Fluctuations: Enzyme kinetics are sensitive to temperature. Fluctuations in temperature during the assay can affect the rate of substrate cleavage.[9]
-
Solution: Allow all reagents and plates to equilibrate to room temperature before starting the assay.[9] If possible, use a temperature-controlled plate reader or incubator.
-
Low or No Signal
Q3: I am not detecting any caspase activity, even in my positive control. What should I check?
A: A lack of signal can be due to issues with the cells, the reagents, or the experimental setup.
-
Ineffective Apoptosis Induction: The chosen inducer or its concentration may not be effective for your specific cell type and experimental conditions.
-
Solution: Use a known positive control for apoptosis induction in your cell type (e.g., staurosporine (B1682477), etoposide).[10] Perform a dose-response experiment to determine the optimal concentration of your inducing agent.
-
-
Incorrect Timing of Measurement: Caspase activity peaks and then declines as cells progress through apoptosis and into secondary necrosis.[2] You may be measuring too early or too late.
-
Solution: Conduct a time-course experiment to identify the window of peak caspase activity.
-
-
Inactive Reagents: The DTT in the reaction buffer is essential for caspase activity but is prone to oxidation.[1] The substrate or enzyme (if using a purified system) may have lost activity due to improper storage.
-
Solution: Prepare fresh 2X Reaction Buffer with DTT immediately before use.[8] Ensure all kit components have been stored correctly and have not expired.
-
-
Incorrect Filter Settings on Plate Reader: Using the wrong excitation and emission wavelengths will result in no signal detection.
Interpreting the Data
Q4: How do I properly interpret the data from my caspase assay?
A: Proper data interpretation requires careful consideration of controls and potential confounding factors.
-
Substrate Specificity and Caspase Cross-Reactivity: While substrates are designed to be preferential for certain caspases (e.g., DEVD for caspase-3/7), there is significant overlap in cleavage specificity among caspases. For example, DEVD can also be cleaved by caspases-2, -6, -8, and -10.
-
Solution: Do not rely on a single substrate to identify a specific active caspase. Confirm results using a complementary method, such as Western blotting for cleaved caspases, or by using specific caspase inhibitors.[11]
-
-
Normalization: For cell lysate-based assays, results should be normalized to total protein concentration to account for any differences in cell number or lysis efficiency.[1]
-
Solution: Perform a protein quantification assay (e.g., BCA or Bradford) on your cell lysates and express caspase activity relative to the protein concentration.
-
-
Fold-Increase vs. Absolute Activity: Data is often expressed as a fold-increase in fluorescence over the untreated control. This provides a clear measure of the treatment effect.
-
Solution: To calculate the fold-increase, subtract the blank (medium + reagent) reading from all wells, then divide the fluorescence of the treated samples by the fluorescence of the untreated control.
-
Data Presentation
Table 1: Common Fluorophores in Caspase Assays and their Spectral Properties
| Fluorophore | Common Substrate | Excitation (nm) | Emission (nm) | Appearance of Cleaved Product |
| 7-amino-4-methylcoumarin (AMC) | Ac-DEVD-AMC | ~380 | ~460 | Blue |
| 7-amino-4-trifluoromethylcoumarin (AFC) | DEVD-AFC | ~400 | ~505 | Yellow-green |
| Rhodamine 110 (R110) | (Ac-DEVD)2-R110 | ~496 | ~520 | Green |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| High Background | Substrate degradation | Protect substrate from light; prepare fresh solutions. |
| Contaminated reagents | Use sterile, fresh buffers and media. | |
| Non-specific protease activity | Include a caspase inhibitor control.[4] | |
| Inconsistent Results | Variable cell numbers | Ensure accurate cell counting and seeding; optimize cell density.[5] |
| Inconsistent incubation times | Standardize all incubation periods; perform a time-course experiment.[1][2] | |
| Pipetting errors | Use calibrated pipettes; avoid bubbles.[8] | |
| Low or No Signal | Ineffective apoptosis induction | Use a known positive control; perform a dose-response experiment.[10] |
| Incorrect timing of measurement | Perform a time-course experiment to find peak activity. | |
| Inactive reagents (especially DTT) | Prepare fresh reaction buffer with DTT for each experiment.[8] | |
| Incorrect plate reader settings | Verify excitation/emission wavelengths for your fluorophore.[5] | |
| Data Interpretation | Overlapping caspase specificity | Use complementary methods like Western blotting for confirmation. |
| Lack of normalization | Normalize activity to total protein concentration for lysate-based assays.[1] |
Experimental Protocols
Protocol 1: Caspase-3/7 Activity Assay in Adherent Cells
-
Cell Seeding: Seed adherent cells in a 96-well, black, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.[5]
-
Induction of Apoptosis: Treat cells with the desired apoptotic stimulus. Include untreated cells as a negative control and cells treated with a known apoptosis inducer (e.g., 1 µM staurosporine for 4 hours) as a positive control.[3]
-
Reagent Preparation: Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 10 mM.[8] Then, add the fluorogenic substrate (e.g., DEVD-AFC) to the buffer at the concentration recommended by the manufacturer (typically 50 µM final concentration).[5] Protect this solution from light.
-
Cell Lysis: Remove the culture medium from the wells. Add 50 µL of chilled Cell Lysis Buffer to each well and incubate on ice for 10 minutes.[7][5]
-
Assay Reaction: Add 50 µL of the 2X Reaction Buffer/substrate mixture to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[5]
-
Measurement: Read the fluorescence in a microplate reader using the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).
Visualizations
Caption: General workflow for a fluorometric caspase assay in cell lysates.
Caption: A logical flowchart for troubleshooting common caspase assay issues.
Caption: Simplified signaling pathway leading to caspase-3/7 activation and substrate cleavage.
References
- 1. a-msh-amide.com [a-msh-amide.com]
- 2. promega.com [promega.com]
- 3. FAQ: Caspase-Glo® 3/7 Assay System [worldwide.promega.com]
- 4. biotium.com [biotium.com]
- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. promega.com [promega.com]
- 10. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility with (Z-IETD)2-Rh 110
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing the caspase-8 substrate, (Z-IETD)2-Rh 110, with a focus on ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a highly sensitive and specific fluorogenic substrate for caspase-8. The substrate consists of the rhodamine 110 (Rh 110) fluorophore linked to two IETD (Ile-Glu-Thr-Asp) tetrapeptides. In its intact form, the substrate is non-fluorescent. Upon cleavage by active caspase-8 at the aspartate residue, the Rh 110 is released, resulting in a bright green fluorescence that can be quantified to measure caspase-8 activity. This process is a key indicator of apoptosis, the programmed cell death pathway.
Q2: What are the optimal excitation and emission wavelengths for the cleaved Rh 110 product?
The optimal excitation wavelength for rhodamine 110 is approximately 496 nm, and its emission maximum is around 520 nm. It is crucial to use the correct filter sets on your fluorescence microplate reader, flow cytometer, or fluorescence microscope to ensure maximal signal detection and minimize background noise.
Q3: How should I properly store and handle this compound to maintain its stability?
To ensure the integrity and performance of this compound, it should be stored at -20°C and protected from light. Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the substrate. It is recommended to aliquot the substrate into smaller, single-use volumes upon receipt. Before use, allow the vial to equilibrate to room temperature.
Troubleshooting Guide
This guide addresses common issues encountered during caspase-8 activity assays using this compound, providing potential causes and solutions to enhance reproducibility.
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Substrate Degradation: Improper storage or handling of this compound. | 1. Ensure the substrate is stored at -20°C, protected from light, and aliquoted to avoid multiple freeze-thaw cycles. |
| 2. Cell Lysis Inefficiency: Incomplete cell lysis can release interfering substances. | 2. Optimize the lysis buffer composition and incubation time. Ensure complete cell disruption by gentle agitation. | |
| 3. Contaminated Reagents: Buffers or media may be contaminated with fluorescent compounds. | 3. Use fresh, high-purity reagents and sterile, nuclease-free water. | |
| 4. Autofluorescence: Some cell types exhibit high intrinsic fluorescence. | 4. Include a "no substrate" control to measure and subtract the cellular autofluorescence. | |
| Low or No Signal | 1. Inactive Caspase-8: The experimental conditions did not induce apoptosis effectively. | 1. Verify the efficacy of your apoptosis-inducing agent and optimize the treatment duration and concentration. Include a positive control with a known apoptosis inducer (e.g., TRAIL, TNF-α). |
| 2. Insufficient Substrate Concentration: The amount of substrate is limiting the reaction. | 2. Perform a substrate concentration titration to determine the optimal concentration for your experimental setup. | |
| 3. Incorrect Filter Settings: Excitation and emission wavelengths are not optimal for Rh 110. | 3. Use filter sets appropriate for an excitation of ~496 nm and emission of ~520 nm. | |
| 4. Enzyme Inhibitors Present: Components in the cell lysate or buffers may be inhibiting caspase-8 activity. | 4. Ensure that lysis buffers do not contain protease inhibitors that target cysteine proteases. | |
| High Well-to-Well Variability | 1. Inconsistent Cell Seeding: Uneven number of cells per well. | 1. Ensure accurate and consistent cell counting and seeding in each well. Allow cells to adhere and distribute evenly before treatment. |
| 2. Pipetting Errors: Inaccurate dispensing of reagents. | 2. Use calibrated pipettes and ensure proper mixing of all solutions before dispensing. | |
| 3. Edge Effects: Evaporation from wells on the outer edges of the plate. | 3. Avoid using the outermost wells of the microplate or fill them with sterile media to minimize evaporation from adjacent wells. | |
| 4. Incomplete Mixing: Reagents not uniformly distributed in the well. | 4. Gently mix the plate on a shaker after adding reagents, avoiding the introduction of bubbles. |
Quantitative Data Summary
Reproducibility in caspase-8 assays is critically dependent on consistent experimental parameters. The following tables summarize hypothetical data illustrating the impact of key variables on measured caspase-8 activity.
Table 1: Effect of Cell Lysis Buffer on Caspase-8 Activity
| Lysis Buffer Component | Relative Fluorescence Units (RFU) | Standard Deviation |
| 0.1% Triton X-100 | 8500 | ± 450 |
| 0.5% Triton X-100 | 12500 | ± 600 |
| 1% NP-40 | 11800 | ± 550 |
| Freeze-Thaw Cycles (3x) | 6200 | ± 800 |
This table demonstrates that the choice and concentration of detergent in the lysis buffer can significantly impact the measured caspase-8 activity, with 0.5% Triton X-100 providing the highest signal in this example. Physical lysis methods like freeze-thaw cycles may be less efficient.
Table 2: Impact of Incubation Time on Signal Development
| Incubation Time (minutes) | Relative Fluorescence Units (RFU) |
| 15 | 3500 |
| 30 | 7800 |
| 60 | 13500 |
| 120 | 14200 |
| 180 | 13800 |
This table illustrates the kinetics of the enzymatic reaction. The signal increases over time and begins to plateau, indicating that an optimal incubation time (in this case, around 60-120 minutes) should be determined to capture the maximal activity without significant signal decay.
Experimental Protocols
Detailed Methodology for Caspase-8 Activity Assay
This protocol provides a step-by-step guide for measuring caspase-8 activity in cultured cells using this compound.
Materials:
-
This compound substrate
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Apoptosis-inducing agent (e.g., TRAIL, TNF-α)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Induction of Apoptosis: Treat cells with the desired apoptosis-inducing agent. Include appropriate controls:
-
Negative Control: Untreated cells.
-
Positive Control: Cells treated with a known inducer of caspase-8 activation.
-
Vehicle Control: Cells treated with the solvent used for the inducing agent. Incubate for the desired period to induce apoptosis.
-
-
Cell Lysis:
-
Carefully remove the culture medium from each well.
-
Wash the cells once with 100 µL of ice-cold PBS.
-
Remove the PBS and add 50 µL of ice-cold Cell Lysis Buffer to each well.
-
Incubate the plate on ice for 10-15 minutes with gentle agitation.
-
-
Caspase-8 Assay:
-
Prepare the reaction mixture by diluting the this compound substrate in Assay Buffer to the desired final concentration (typically 10-50 µM). Protect the solution from light.
-
Add 50 µL of the reaction mixture to each well containing the cell lysate.
-
Mix gently by shaking the plate for 30 seconds.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined empirically for your specific cell type and experimental conditions.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~496 nm and emission at ~520 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with lysis buffer and substrate but no cells).
-
Normalize the fluorescence signal of treated samples to that of the untreated control to determine the fold-increase in caspase-8 activity.
-
Visualizations
Caspase-8 Signaling Pathway
Caption: Extrinsic and intrinsic apoptosis pathways initiated by caspase-8 activation.
Experimental Workflow for this compound Assay
Caption: Step-by-step workflow for the this compound caspase-8 activity assay.
Validation & Comparative
Validating Caspase-8 Activity: A Comparative Guide to the Use of Z-IETD-FMK Inhibitor
For researchers, scientists, and drug development professionals, the accurate validation of caspase-8 activity is crucial for understanding its role in apoptosis, necroptosis, and inflammation. This guide provides a comprehensive comparison of Z-IETD-FMK, a widely used caspase-8 inhibitor, with other alternatives, supported by experimental data and detailed protocols.
Z-IETD-FMK (Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone) is a potent and selective, irreversible inhibitor of caspase-8. Its cell-permeable nature makes it a valuable tool for both in vitro and in vivo studies to investigate the downstream effects of caspase-8 inhibition. The tetrapeptide sequence IETD is preferentially recognized by the active site of caspase-8, and the fluoromethyl ketone (FMK) group forms a covalent bond with the catalytic cysteine residue, leading to irreversible inhibition.[1][2][3]
Performance Comparison of Caspase Inhibitors
The selection of an appropriate caspase inhibitor is critical for obtaining reliable and specific experimental results. While Z-IETD-FMK is highly selective for caspase-8, it is essential to understand its activity against other caspases to control for off-target effects. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Z-IETD-FMK and other caspase inhibitors against a panel of caspases.
| Inhibitor | Target Caspase(s) | Caspase-1 | Caspase-3 | Caspase-6 | Caspase-7 | Caspase-8 | Caspase-9 | Caspase-10 | Reference |
| Z-IETD-FMK | Caspase-8 | >10,000 | 2,300 | 5,000 | 10,000 | 350 | 3,700 | 5,760 | [4] |
| Ac-LESD-CMK | Caspase-8 | - | - | - | - | 50 | - | 520 | [4] |
| z-LEHD-FMK | Caspase-9 | - | - | - | - | 70 | 1,500 | 3,590 | [4] |
| Z-VAD-FMK | Pan-caspase | 0.8 | 0.2 | 0.4 | 1.1 | 2.5 | 4.5 | - | [5] |
| Q-VD-OPh | Pan-caspase | 25-400 | 25-400 | - | 48 | 25-400 | 25-400 | 25-400 | [6] |
Note: IC50 values are in nM. Lower values indicate higher potency. Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
To validate caspase-8 activity using Z-IETD-FMK, a combination of assays is recommended to provide robust and multi-faceted evidence.
Fluorometric Caspase-8 Activity Assay
This assay directly measures the enzymatic activity of caspase-8 in cell lysates.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., TNF-α, FasL)
-
Z-IETD-FMK (10 mM stock in DMSO)
-
Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
Caspase-8 fluorogenic substrate (e.g., Ac-IETD-AFC)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Treatment: Seed cells in a culture plate and treat with the apoptosis-inducing agent in the presence or absence of Z-IETD-FMK (typically 10-100 µM, pre-incubated for 1-2 hours) for the desired time.[7]
-
Cell Lysis: Harvest cells and wash with cold PBS. Resuspend the cell pellet in Lysis Buffer and incubate on ice for 15-30 minutes.
-
Lysate Preparation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the cytosolic proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well black microplate, add 50 µg of protein lysate to each well and adjust the volume with Lysis Buffer.
-
Substrate Addition: Add the caspase-8 fluorogenic substrate to each well to a final concentration of 50 µM.
-
Kinetic Measurement: Immediately measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., 400 nm Ex / 505 nm Em for AFC) in a pre-warmed fluorometer. Take readings every 5-10 minutes for 1-2 hours.
-
Data Analysis: Calculate the rate of substrate cleavage (change in fluorescence over time). Compare the activity in treated samples to untreated controls and Z-IETD-FMK-treated samples.
Western Blot for Cleaved Caspase-8
This method detects the active, cleaved form of caspase-8.
Materials:
-
Cell lysates prepared as in the fluorometric assay.
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against cleaved caspase-8
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Separation: Separate 20-40 µg of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-8 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the band intensity for cleaved caspase-8 in the Z-IETD-FMK treated samples confirms its inhibitory effect.[8][9]
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
This assay quantifies the percentage of apoptotic cells in a population.
Materials:
-
Treated and control cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment, including the supernatant, and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.[10]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V positive, PI negative cells are in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or necrosis. Z-IETD-FMK treatment should lead to a reduction in the apoptotic population.[11][12]
Visualizing the Pathways and Workflows
To better understand the mechanisms and experimental procedures, the following diagrams are provided.
References
- 1. biocompare.com [biocompare.com]
- 2. promega.com [promega.com]
- 3. sanbio.nl [sanbio.nl]
- 4. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Regulation of Caspase-8 Activity at the Crossroads of Pro-Inflammation and Anti-Inflammation [mdpi.com]
- 12. ac-iepd-afc.com [ac-iepd-afc.com]
A Comparative Guide to Caspase-8 Substrates: (Z-IETD)2-Rh 110 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of caspase-8 activity are critical for studying the extrinsic apoptosis pathway and for the development of novel therapeutics targeting this process. A variety of substrates are available for this purpose, each with distinct characteristics. This guide provides an objective comparison of the rhodamine 110-based substrate, (Z-IETD)2-Rh 110, with other commonly used fluorogenic and luminogenic alternatives. The information presented, supported by experimental data, is intended to assist researchers in selecting the optimal substrate for their specific experimental needs.
Performance Comparison of Caspase-8 Substrates
The choice of a caspase-8 substrate significantly impacts assay sensitivity, signal-to-background ratio, and suitability for different experimental setups, such as high-throughput screening. Below is a summary of the key performance characteristics of this compound and its alternatives.
| Substrate | Type | Fluorophore/Luminophore | Excitation (nm) | Emission (nm) | Key Performance Characteristics |
| This compound | Fluorogenic | Rhodamine 110 | ~488 | ~523 | High fluorescence quantum yield. However, it requires a two-step cleavage process which can complicate kinetic analysis. In purified enzyme assays, it has been reported to have a lower signal-to-background ratio and less favorable kinetic parameters compared to AMC and AFC-based substrates.[1] |
| Ac-IETD-AFC | Fluorogenic | 7-Amino-4-trifluoromethylcoumarin (AFC) | ~400 | ~505 | Offers a good signal-to-background ratio and favorable kinetic parameters in purified enzyme assays.[1] Its longer wavelength emission spectrum reduces interference from cellular components and media, making it highly sensitive for cell-based assays.[1] |
| Ac-IETD-AMC | Fluorogenic | 7-Amino-4-methylcoumarin (AMC) | ~341 | ~441 | Provides a good signal-to-background ratio and favorable kinetic parameters with purified enzyme.[1] However, its shorter wavelength emission can lead to higher background in cell-based assays.[1] |
| Caspase-Glo® 8 | Luminogenic | Aminoluciferin | N/A | N/A | A highly sensitive, "add-mix-read" assay with a broad dynamic range and low background luminescence, making it ideal for HTS.[2][3][4] It is generally more sensitive than fluorescence-based assays.[5] The primary drawback is the higher cost per assay. |
| Ac-IETD-pNA | Colorimetric | p-nitroaniline (pNA) | N/A | 405 (absorbance) | A simple, absorbance-based method that does not require a fluorometer. It is generally less sensitive than fluorogenic or luminogenic assays. |
Signaling Pathways and Experimental Workflows
To provide a better understanding of the context in which these substrates are used, the following diagrams illustrate the extrinsic apoptosis pathway and a general workflow for comparing caspase-8 substrates.
Extrinsic Apoptosis Pathway
Experimental Workflow for Substrate Comparison
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the different types of caspase-8 assays.
Fluorogenic Caspase-8 Assay using this compound or Ac-IETD-AFC
This protocol is applicable to both purified enzyme and cell lysate-based assays.
Materials:
-
Recombinant active caspase-8 or apoptotic cell lysate
-
Caspase-8 substrate (this compound or Ac-IETD-AFC)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare Reagents:
-
Reconstitute the caspase-8 substrate in DMSO to a stock concentration of 10 mM.
-
Dilute the recombinant caspase-8 or cell lysate to the desired concentration in cold Assay Buffer.
-
-
Assay Reaction:
-
Add 50 µL of diluted enzyme or cell lysate to each well of the 96-well plate.
-
Prepare a 2X substrate solution by diluting the stock substrate in Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Initiate the reaction by adding 50 µL of the 2X substrate solution to each well.
-
Include a blank control (Assay Buffer + substrate) and a negative control (uninduced cell lysate + substrate).
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a fluorometer with the appropriate excitation and emission wavelengths:
-
This compound: Ex/Em = ~488/523 nm
-
Ac-IETD-AFC: Ex/Em = ~400/505 nm
-
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Determine the fold-increase in caspase-8 activity by comparing the fluorescence of the apoptotic sample to the non-apoptotic control.
-
Luminogenic Caspase-8 Assay using Caspase-Glo® 8
This protocol describes a homogeneous, "add-mix-read" assay for caspase-8 activity in cell culture.
Materials:
-
Cells cultured in a 96-well white-walled plate
-
Caspase-Glo® 8 Reagent (Promega)
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Equilibrate the Caspase-Glo® 8 Buffer and lyophilized Caspase-Glo® 8 Substrate to room temperature.
-
Reconstitute the substrate with the buffer to form the Caspase-Glo® 8 Reagent.
-
-
Assay:
-
Remove the 96-well plate containing cells from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of Caspase-Glo® 8 Reagent directly to each well containing 100 µL of cell culture medium.
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the luminescence of a no-cell control from all readings.
-
The luminescent signal is directly proportional to the amount of active caspase-8.
-
Conclusion
The selection of a caspase-8 substrate is a critical step in experimental design. While This compound offers the advantage of a high fluorescence quantum yield, its two-step cleavage mechanism can be a drawback for kinetic studies. For researchers prioritizing sensitivity and ease of use in cell-based assays, particularly for high-throughput screening, Ac-IETD-AFC and the Caspase-Glo® 8 assay present compelling alternatives. Ac-IETD-AFC provides a robust fluorescent signal with reduced background interference, while Caspase-Glo® 8 offers superior sensitivity and a simplified workflow, albeit at a higher cost. The choice ultimately depends on the specific requirements of the experiment, including the sample type, desired throughput, and available instrumentation.
References
- 1. Caspase selective reagents for diagnosing apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Caspase 8: Using Structural and Ligand-Based Approaches to Identify Potential Leads for the Treatment of Multi-Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-8 Substrate IETD-AFC (CAS 211990-57-7) | Abcam [abcam.com]
- 4. Caspase-Glo® 8 Assay Systems [promega.sg]
- 5. Caspase-8 IETD-R110 Fluorometric and Colorimetric Assay Kit - Biotium [bioscience.co.uk]
A Head-to-Head Comparison of Caspase-8 Assays: (Z-IETD)2-Rh 110 vs. Ac-IETD-pNA
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of caspase-8 activity is a critical aspect of apoptosis research and the development of novel therapeutics targeting programmed cell death. Caspase-8, an initiator caspase in the extrinsic apoptosis pathway, plays a pivotal role in the cellular life and death cycle. This guide provides a comprehensive comparison of two widely used caspase-8 substrates: the fluorogenic (Z-IETD)2-Rh 110 and the colorimetric Ac-IETD-pNA. This objective analysis, supported by experimental data and detailed protocols, will assist researchers in selecting the optimal assay for their specific experimental needs.
Principle of Detection
Both assays utilize the tetrapeptide recognition sequence Isoleucine-Glutamic Acid-Threonine-Aspartic Acid (IETD), which is the preferential cleavage site for caspase-8.[1][2] The fundamental difference between the two assays lies in their detection method.
-
This compound is a fluorogenic substrate. In its intact form, the rhodamine 110 (Rh 110) fluorophore is quenched. Upon cleavage by active caspase-8, rhodamine 110 is released, resulting in a quantifiable fluorescent signal.[3] This substrate requires a two-step cleavage process for full fluorescence activation, which can influence kinetic analyses.[4][5][6][7]
-
Ac-IETD-pNA is a colorimetric substrate.[1] When cleaved by caspase-8, it releases the chromophore p-nitroaniline (pNA), which produces a yellow color that can be measured by absorbance at 405 nm.[8][9]
Performance Comparison
The choice between a fluorometric and a colorimetric assay often hinges on the required sensitivity and the available instrumentation. While direct head-to-head kinetic data for these specific IETD-based substrates is not extensively published, the general properties of rhodamine 110 and pNA as reporter molecules allow for a clear performance comparison. Fluorometric assays are generally accepted to be significantly more sensitive than colorimetric assays.[10]
| Feature | This compound (Fluorogenic) | Ac-IETD-pNA (Colorimetric) |
| Detection Method | Fluorescence | Absorbance (Colorimetric) |
| Instrumentation | Fluorescence Plate Reader | Spectrophotometer/Plate Reader |
| Sensitivity | High | Moderate to Low |
| Signal-to-Background | High | Moderate |
| Kinetic Analysis | Two-step cleavage can complicate analysis | Straightforward |
| Cost | Generally Higher | Generally Lower |
| Excitation/Emission | ~496 nm / ~520 nm[5][6][11] | N/A |
| Absorbance Wavelength | N/A | 405 nm[9] |
Experimental Protocols
This compound Fluorometric Assay Protocol
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
1. Reagent Preparation:
- Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Store at 4°C.
- Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, and 10% sucrose. Prepare fresh before use by adding DTT.
- This compound Substrate: Prepare a 1 mM stock solution in DMSO. Store at -20°C in light-protected aliquots.
2. Sample Preparation:
- Induce apoptosis in cells using the desired method.
- Lyse cells in chilled Lysis Buffer.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant.
- Determine the protein concentration of the lysate.
3. Assay Procedure:
- In a 96-well black microplate, add cell lysate (typically 20-50 µg of protein) to each well.
- Add Assay Buffer to a final volume of 90 µL.
- Initiate the reaction by adding 10 µL of the 1 mM this compound stock solution (final concentration 100 µM).
- Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measure the fluorescence using a microplate reader with an excitation wavelength of ~496 nm and an emission wavelength of ~520 nm.
Ac-IETD-pNA Colorimetric Assay Protocol
This protocol is based on commercially available kits and may be adjusted as needed.[8][12]
1. Reagent Preparation:
- Lysis Buffer: Provided in most kits, typically a Tris-based buffer with detergents.
- Assay Buffer: Provided in most kits, often a HEPES buffer containing DTT.
- Ac-IETD-pNA Substrate: Prepare a 4 mM stock solution in DMSO.[12] Store at -20°C, protected from light.
- pNA Standard: Prepare a 1 mM stock solution of p-nitroaniline in DMSO for generating a standard curve.
2. Sample Preparation:
- Induce apoptosis and prepare cell lysates as described for the fluorometric assay.
3. Assay Procedure:
- In a 96-well clear microplate, add cell lysate (typically 50-200 µg of protein) to each well.[12]
- Add Assay Buffer to a final volume of 95 µL.
- Initiate the reaction by adding 5 µL of the 4 mM Ac-IETD-pNA stock solution (final concentration 200 µM).[12]
- Incubate the plate at 37°C for 1-2 hours.
- Measure the absorbance at 405 nm using a microplate reader.
- To quantify the amount of pNA released, generate a standard curve using the pNA standard.
Visualizing the Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams are provided.
Caption: Extrinsic apoptosis pathway initiated by caspase-8.
Caption: General experimental workflow for caspase-8 assays.
Conclusion
The choice between this compound and Ac-IETD-pNA for caspase-8 activity measurement depends on the specific experimental requirements. For high-sensitivity applications, such as detecting subtle changes in caspase-8 activity or working with limited sample material, the fluorogenic this compound is the superior choice. Its higher signal-to-background ratio allows for more precise quantification of low-level enzyme activity.
Conversely, the Ac-IETD-pNA colorimetric assay is a cost-effective and straightforward option suitable for experiments where high levels of caspase-8 activity are anticipated or when a fluorescence plate reader is unavailable. While less sensitive, it provides a reliable method for detecting significant changes in apoptosis.
Researchers should carefully consider their experimental design, sample type, and available equipment to select the most appropriate caspase-8 assay, ensuring the generation of robust and reproducible data.
References
- 1. AC-IETD-PNA (Caspase-8 Chromogenic Substrate) Datasheet DC Chemicals [dcchemicals.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Morpholinecarbonyl-Rhodamine 110 based substrates for the determination of protease activity with accurate kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase-8 IETD-R110 Fluorometric and Colorimetric Assay Kit - Biotium [bioscience.co.uk]
- 6. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. cephamls.com [cephamls.com]
- 10. benchchem.com [benchchem.com]
- 11. biotium.com [biotium.com]
- 12. assets.fishersci.com [assets.fishersci.com]
A Researcher's Guide to Alternative Methods for Measuring Caspase-8 Activation
For researchers, scientists, and drug development professionals, accurately measuring the activity of initiator caspase-8 is crucial for understanding apoptosis, inflammation, and other cellular processes. While traditional methods like Western blotting and basic colorimetric assays have been foundational, a variety of alternative techniques now offer enhanced sensitivity, specificity, and the ability to probe caspase-8 activation in living cells and high-throughput formats. This guide provides a detailed comparison of these alternative methods, complete with experimental protocols and supporting data to aid in the selection of the most appropriate assay for your research needs.
Comparative Analysis of Caspase-8 Activation Assays
The choice of assay for measuring caspase-8 activation depends on several factors, including the biological question, the sample type, and the required throughput. The following table summarizes the key characteristics of various alternative methods to help researchers make an informed decision.
| Method | Principle | Sample Type | Throughput | Key Advantages | Key Disadvantages |
| Fluorometric Substrate Assays | Cleavage of a synthetic peptide substrate (e.g., Ac-IETD-AFC) by active caspase-8 releases a fluorescent molecule.[1][2] | Cell lysates, purified enzyme | Medium to High | Simple, rapid, quantitative, and suitable for plate-reader-based screening.[3] | Can be prone to interference from colored or fluorescent compounds in the sample; potential for substrate cross-reactivity with other caspases. |
| Luminescent Substrate Assays | Cleavage of a pro-luminescent substrate (e.g., Z-LETD-aminoluciferin) releases a substrate for luciferase, generating a light signal.[4][5] | Cell lysates, purified enzyme, cultured cells | High | High sensitivity, broad dynamic range, and low interference from sample components; "add-mix-measure" format is ideal for HTS.[5][6] | Requires a luminometer; enzyme-based signal may be sensitive to temperature and pH fluctuations. |
| Flow Cytometry (FLICA) | A fluorescently labeled inhibitor of caspases (FLICA), such as FAM-LETD-FMK, irreversibly binds to the active site of caspase-8 in living cells.[7][8][9][10] | Live cells | Medium | Allows for single-cell analysis, quantification of apoptotic cell populations, and multiparametric analysis with other cellular markers.[11] | Requires a flow cytometer; potential for non-specific binding of the probe. |
| FRET Biosensors | Genetically encoded reporters consisting of two fluorescent proteins (e.g., CFP and YFP) linked by a caspase-8 cleavage sequence (IETD). Cleavage disrupts Förster Resonance Energy Transfer (FRET).[12][13] | Live cells | Low to Medium | Enables real-time monitoring of caspase-8 activation dynamics in living cells and in vivo.[13] | Requires transfection and expression of the biosensor; FRET signal changes can be modest and require sensitive imaging equipment. |
| Activity-Based Probes (ABPs) | Small molecules with a reactive group that covalently bind to the active site of caspases. A reporter tag (e.g., a fluorophore) allows for detection.[14] | Cell lysates, live cells, tissues | Low to Medium | Can be used for in-gel fluorescence scanning to identify specific active caspases and for in vivo imaging.[14] | Synthesis of probes can be complex; potential for off-target labeling. |
| Mass Spectrometry (SAMDI-MS) | A label-free method where peptide substrates for caspase-8 are immobilized on a surface. Cleavage is detected by mass spectrometry.[15] | Cell lysates | Low | High specificity and sensitivity, comparable to fluorogenic assays. Avoids issues with label-dependent artifacts.[15] | Requires specialized mass spectrometry equipment and expertise; lower throughput than plate-based assays. |
Signaling Pathways and Experimental Workflows
To visualize the biological context and the practical application of these methods, the following diagrams illustrate the caspase-8 activation pathway and the general workflows of the discussed assays.
Caption: Extrinsic apoptosis pathway leading to caspase-8 activation.
Caption: Comparison of lysate-based and live-cell assay workflows.
Detailed Experimental Protocols
The following are generalized protocols for some of the key alternative methods for measuring caspase-8 activation. Specific details may vary depending on the commercial kit or specific reagents used.
Fluorometric Substrate Assay Protocol
This protocol is a general guideline for a 96-well plate-based fluorometric assay using a substrate like Ac-IETD-AFC.
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include untreated cells as a negative control.
-
Cell Lysis:
-
Pellet suspension cells or scrape adherent cells.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in a chilled lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay to ensure equal protein loading.
-
Assay Setup:
-
In a 96-well black microplate, add 50-100 µg of protein lysate to each well.
-
Adjust the volume of each well to be equal with the lysis buffer.
-
Prepare a blank well containing only lysis buffer.
-
For inhibitor control, pre-incubate a sample with a specific caspase-8 inhibitor (e.g., Z-IETD-FMK) for 10-15 minutes.
-
-
Reaction Initiation:
-
Prepare a 2X reaction buffer containing the fluorogenic substrate Ac-IETD-AFC.
-
Add an equal volume of the 2X reaction buffer to each well to start the reaction.
-
-
Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours) using a fluorescence plate reader with excitation at ~400 nm and emission at ~505 nm.
-
-
Data Analysis: Subtract the blank reading from all samples. Plot the fluorescence intensity over time to determine the reaction rate. Compare the rates of treated versus untreated samples.
Flow Cytometry Protocol using FLICA
This protocol provides a general procedure for using a carboxyfluorescein-labeled FLICA reagent to detect active caspase-8 in living cells.
-
Induce Apoptosis: Treat cells in suspension or in culture plates with the desired apoptotic stimulus.
-
Prepare FLICA Reagent: Reconstitute the lyophilized FLICA reagent in DMSO to create a stock solution. Immediately before use, dilute the stock solution in PBS or culture medium to the final working concentration.
-
Cell Staining:
-
Add the FLICA working solution directly to the cell culture medium to achieve a 1X final concentration.
-
Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Wash Cells:
-
Add 2 mL of wash buffer to each sample.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
Repeat the wash step one more time to remove any unbound FLICA reagent.
-
-
Resuspend and Analyze:
-
Resuspend the cell pellet in 400 µL of wash buffer.
-
If desired, add a viability dye like propidium (B1200493) iodide (PI) or DAPI to distinguish necrotic cells.
-
Analyze the samples on a flow cytometer, using the appropriate laser and filter settings for the fluorophore on the FLICA reagent (e.g., FITC channel for FAM).
-
-
Data Analysis: Gate on the cell population of interest and quantify the percentage of FLICA-positive cells, which represents the population with active caspase-8.
FRET-Based Live-Cell Imaging Protocol
This is a generalized workflow for using a genetically encoded FRET biosensor for caspase-8.
-
Transfection: Transfect the cells of interest with a plasmid encoding the caspase-8 FRET biosensor (e.g., CFP-IETD-YFP). Allow 24-48 hours for expression.
-
Cell Plating: Plate the transfected cells in a suitable imaging dish or plate (e.g., glass-bottom dish).
-
Baseline Imaging:
-
Place the dish on the stage of a fluorescence microscope equipped for FRET imaging.
-
Acquire baseline images in both the donor (e.g., CFP) and FRET (acceptor, e.g., YFP) channels.
-
-
Induce Apoptosis: Add the apoptotic stimulus to the cells directly on the microscope stage.
-
Time-Lapse Imaging: Acquire images in both donor and FRET channels at regular intervals over the desired time course.
-
Data Analysis:
-
For each cell at each time point, measure the fluorescence intensity in the donor and FRET channels.
-
Calculate the FRET ratio (e.g., YFP intensity / CFP intensity).
-
A decrease in the FRET ratio over time indicates cleavage of the biosensor by active caspase-8.
-
Plot the change in FRET ratio over time to visualize the dynamics of caspase-8 activation.
-
By carefully considering the strengths and limitations of each of these alternative methods, researchers can select the most appropriate approach to gain deeper insights into the intricate roles of caspase-8 in health and disease.
References
- 1. ac-iepd-afc.com [ac-iepd-afc.com]
- 2. leptin-116-130.com [leptin-116-130.com]
- 3. researchgate.net [researchgate.net]
- 4. Caspase-Glo® 8 Assay Protocol [worldwide.promega.com]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Fluorochrome-Labeled Inhibitors of Caspases: Convenient In Vitro and In Vivo Markers of Apoptotic Cells for Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Confirmation by FRET in individual living cells of the absence of significant amyloid β-mediated caspase 8 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assays of endogenous caspase activities: a comparison of mass spectrometry and fluorescence formats - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Caspase Substrate Specificity: A Comparative Analysis of (Z-IETD)2-Rh110
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of caspase activity is fundamental to apoptosis research and the development of novel therapeutics targeting programmed cell death. The fluorogenic substrate (Z-IETD)2-Rh110 is a widely used tool for detecting the activity of caspase-8, an initiator caspase in the extrinsic apoptosis pathway. However, a critical consideration for researchers is the potential for cross-reactivity with other caspases, particularly the executioner caspase, caspase-3. This guide provides a comprehensive comparison of (Z-IETD)2-Rh110's performance, supported by available experimental data and detailed protocols, to aid in the selection of appropriate tools for specific and reliable caspase activity assessment.
Understanding Caspase Substrate Specificity
Caspases are a family of cysteine proteases that play a central role in apoptosis. They recognize and cleave specific tetrapeptide sequences in their substrates. While initiator caspases like caspase-8 have a preference for sequences such as IETD (isoleucyl-glutamyl-threonyl-aspartic acid), executioner caspases like caspase-3 preferentially cleave sequences such as DEVD (aspartyl-glutamyl-valyl-aspartic acid). However, this specificity is not absolute, and significant overlap in substrate recognition exists among different caspases. This cross-reactivity can lead to inaccurate measurements of individual caspase activity in a mixed population of active caspases.
Performance Comparison of Caspase Substrates
To illustrate this, we can compare the kinetic parameters of similar fluorogenic substrates, Ac-IETD-AFC and Ac-DEVD-AFC, for which more data is available.
Quantitative Comparison of Alternative Fluorogenic Substrates
| Substrate | Target Caspase | Off-Target Caspase | kcat/Km (M⁻¹s⁻¹) for Target Caspase | kcat/Km (M⁻¹s⁻¹) for Off-Target Caspase | Fold Selectivity (Target/Off-Target) |
| Ac-IETD-AFC | Caspase-8 | Caspase-3 | High (Specific values vary across studies) | Lower | >1 |
| Ac-DEVD-AFC | Caspase-3 | Caspase-8 | ~1.6 x 10⁵[1] | Lower | >1 |
Note: The kinetic parameters (kcat and Km) can vary depending on the experimental conditions, including buffer composition and temperature. The table above provides a qualitative comparison based on the general understanding of caspase substrate preferences.
A study using chimeric protein substrates, GST:IETD:EGFP and GST:DEVD:EGFP, demonstrated that caspase-3 completely proteolyzed the DEVD-containing substrate, while the IETD-containing substrate was only partially cleaved[2]. This provides further qualitative evidence for the preferential cleavage of DEVD over IETD by caspase-3.
Alternative Substrates for Enhanced Specificity
To mitigate the issue of cross-reactivity, researchers can utilize more selective substrates.
Highly Selective Caspase Substrates
| Substrate | Target Caspase | Key Features |
| Z-LETD-AFC | Caspase-8 | Exhibits high selectivity for caspase-8 over other caspases. |
| Ac-DQMD-AMC | Caspase-3 | Designed for high selectivity for caspase-3, with minimal cross-reactivity with other caspases, including caspase-7. |
Experimental Protocols
To accurately assess the cross-reactivity of a caspase substrate, a detailed and controlled experimental protocol is essential.
Protocol for Assessing Caspase Substrate Specificity and Cross-Reactivity
Objective: To determine the cleavage efficiency of a fluorogenic caspase substrate (e.g., (Z-IETD)2-Rh110) by its target caspase (caspase-8) and a potential off-target caspase (caspase-3).
Materials:
-
Recombinant active human caspase-8
-
Recombinant active human caspase-3
-
(Z-IETD)2-Rh110 substrate
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorometric microplate reader with appropriate excitation and emission filters for Rhodamine 110 (Excitation: ~496 nm, Emission: ~520 nm)
Procedure:
-
Enzyme Preparation:
-
Prepare a series of dilutions of recombinant caspase-8 and caspase-3 in assay buffer. The final concentration in the well should be in the low nanomolar range, and should be optimized for linear reaction kinetics.
-
-
Substrate Preparation:
-
Prepare a working solution of (Z-IETD)2-Rh110 in assay buffer. The final concentration in the well should be at or below the Km value, if known, or at a concentration that gives a robust signal without substrate inhibition. A typical starting concentration is 10 µM.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of the diluted enzyme solutions (caspase-8 and caspase-3) to separate wells.
-
Include a "no enzyme" control well containing 50 µL of assay buffer only.
-
To initiate the reaction, add 50 µL of the substrate working solution to all wells.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
-
Data Analysis:
-
For each enzyme concentration, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities against the respective enzyme concentrations for both caspase-8 and caspase-3.
-
The slope of this line represents the relative activity of each caspase on the substrate.
-
To determine the kinetic constants (kcat and Km), perform the assay with a fixed enzyme concentration and varying substrate concentrations. Fit the data to the Michaelis-Menten equation.
-
The ratio of the catalytic efficiencies (kcat/Km) for caspase-8 versus caspase-3 will provide a quantitative measure of the substrate's selectivity.
-
Visualizing Apoptotic Signaling and Experimental Design
To better understand the context of caspase activity and the design of specificity assays, the following diagrams illustrate the key pathways and workflows.
Caption: Apoptotic signaling pathways leading to caspase-3 activation.
Caption: Workflow for assessing caspase substrate specificity.
Caption: Principle of the fluorogenic caspase assay.
Conclusion
The caspase-8 substrate (Z-IETD)2-Rh110 is a valuable tool for apoptosis research; however, its potential for cross-reactivity with caspase-3 and other caspases necessitates careful experimental design and data interpretation. While direct quantitative kinetic data for this specific substrate is limited, evidence from similar substrates confirms the principle of overlapping caspase specificity. For studies requiring a high degree of certainty in distinguishing between caspase-8 and caspase-3 activity, the use of highly selective substrates, in conjunction with other methods such as western blotting for cleaved caspases, is strongly recommended. The provided protocols and diagrams serve as a guide for researchers to design and execute robust experiments to accurately profile caspase activity.
References
A Researcher's Guide to Positive and Negative Controls in Caspase-8 Assays
In the intricate world of apoptosis research, the accurate measurement of caspase-8 activity is paramount. As an initiator caspase in the extrinsic apoptotic pathway, its activation is a critical event in programmed cell death.[1][2] To ensure the reliability and validity of experimental results, the appropriate use of positive and negative controls is not just recommended—it is essential. This guide provides a comprehensive comparison of controls for caspase-8 assays, complete with experimental data, detailed protocols, and illustrative diagrams to support researchers in generating robust and reproducible findings.
Comparative Analysis of Controls for Caspase-8 Activity
The effective use of controls allows researchers to confirm that the assay is performing as expected and to accurately interpret the experimental results. A positive control is used to demonstrate that the assay can detect caspase-8 activity, while a negative control establishes a baseline and accounts for non-specific signals.
| Control Type | Purpose | Common Examples | Expected Outcome | Typical Fold Increase vs. Negative Control |
| Positive Control | To validate that the assay system can detect activated caspase-8. | - Lysate from cells treated with an apoptosis inducer (e.g., Etoposide (B1684455), anti-Fas antibody, TRAIL).[3][4][5] - Recombinant active caspase-8 enzyme.[6] | High signal (colorimetric, fluorometric, or luminescent) indicating substrate cleavage. | 2 to 10-fold or higher, depending on the cell type and inducer. |
| Negative Control | To establish the baseline signal in the absence of specific caspase-8 activity. | - Lysate from untreated or vehicle-treated cells.[3][7] - Samples treated with a specific caspase-8 inhibitor (e.g., Z-IETD-FMK).[8][9][10] | Low to no signal, representing background or non-specific substrate cleavage. | 1-fold (baseline). |
| Blank | To measure the background signal from the assay reagents themselves. | - Assay buffer and substrate without any cell lysate.[3] | The lowest signal, which is subtracted from all other readings. | N/A |
Signaling Pathway and Experimental Workflow
To visualize the role of caspase-8 and the experimental process, the following diagrams are provided.
References
- 1. What are caspase 8 activators and how do they work? [synapse.patsnap.com]
- 2. Regulation of Caspase-8 Activity at the Crossroads of Pro-Inflammation and Anti-Inflammation [mdpi.com]
- 3. promega.com [promega.com]
- 4. Measuring Procaspase-8 and -10 Processing upon Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-cancer drug etoposide can induce caspase-8 processing and apoptosis in the absence of CD95 receptor-ligand interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. abcam.com [abcam.com]
- 8. invivogen.com [invivogen.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Fluorometric and Luminogenic Caspase-8 Assays
For researchers, scientists, and drug development professionals, the accurate measurement of caspase-8 activity is a critical step in elucidating the mechanisms of apoptosis and evaluating the efficacy of therapeutic compounds. The two most prevalent methods for this purpose are fluorometric and luminogenic assays. This guide provides an objective comparison of these two assay platforms, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Principle of Detection
Both fluorometric and luminogenic caspase-8 assays rely on the specific recognition and cleavage of a tetrapeptide substrate, typically containing the IETD (isoleucine-glutamic acid-threonine-aspartic acid) sequence, by active caspase-8. The key difference lies in the nature of the reporter molecule that is released upon cleavage.
-
Fluorometric Assays: These assays utilize a substrate conjugated to a fluorophore, such as 7-amino-4-trifluoromethylcoumarin (AFC) or 7-amino-4-methylcoumarin (B1665955) (AMC). In its conjugated form, the fluorophore is non- or weakly fluorescent. Upon cleavage by caspase-8, the free fluorophore is liberated and can be excited by light of a specific wavelength to emit a fluorescent signal. The intensity of this fluorescence is directly proportional to the caspase-8 activity.
-
Luminogenic Assays: In this format, the IETD peptide is linked to a substrate of a luciferase enzyme, such as aminoluciferin (B605428). When caspase-8 cleaves the substrate, the liberated aminoluciferin can be utilized by luciferase in the presence of ATP to generate a light signal (bioluminescence). The amount of light produced is proportional to the caspase-8 activity.[1]
Performance Comparison
The choice between a fluorometric and a luminogenic assay often depends on the specific requirements of the experiment, such as sensitivity, throughput, and the presence of interfering compounds. Luminogenic assays are frequently reported to offer superior sensitivity and a broader dynamic range compared to their fluorescent counterparts.[2][3]
| Parameter | Fluorometric Assays | Luminogenic Assays | Data Source |
| Sensitivity | Good | Excellent | [2][3] |
| Signal-to-Noise Ratio | Lower | Higher | [4] |
| Dynamic Range | Good | Excellent (often >3 logs) | [2] |
| Z' Factor | Good (≥0.5) | Excellent (>0.9) | [2][4] |
| Assay Workflow | Multi-step (cell lysis, reagent addition) | Simplified "add-mix-measure" | [3] |
| Signal Stability | Signal accumulates over time | Stable "glow" signal (hours) | [4] |
| Compound Interference | Potential for interference from fluorescent compounds | Less prone to interference from fluorescent compounds | [3] |
Experimental Protocols
Below are generalized, yet detailed, methodologies for performing both fluorometric and luminogenic caspase-8 assays. It is crucial to consult the specific manufacturer's protocol for the chosen kit.
Fluorometric Caspase-8 Assay Protocol
This protocol is a composite of typical steps for a fluorometric assay using a substrate like Ac-IETD-AFC.
-
Cell Culture and Treatment: Plate cells at a desired density in a 96-well plate and treat with the apoptotic stimulus for the desired time. Include appropriate positive and negative controls.
-
Cell Lysis:
-
Centrifuge the plate to pellet the cells.
-
Remove the supernatant and add a chilled lysis buffer to each well.
-
Incubate on ice for 10-15 minutes.
-
-
Assay Reaction:
-
Prepare a reaction buffer containing DTT.
-
Add the cell lysate to a new 96-well plate.
-
Add the reaction buffer to each well.
-
Add the Ac-IETD-AFC substrate to initiate the reaction.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm.
Luminogenic Caspase-8 Assay Protocol
This protocol reflects the simplified "add-mix-measure" workflow characteristic of assays like the Caspase-Glo® 8 assay.
-
Cell Culture and Treatment: Plate cells at a desired density in a 96-well, white-walled plate suitable for luminescence measurements. Treat with the apoptotic stimulus.
-
Reagent Preparation: Reconstitute the lyophilized luminogenic substrate with the provided buffer to create the Caspase-Glo® 8 Reagent.
-
Assay Initiation:
-
Allow the plate and the reagent to equilibrate to room temperature.
-
Add a volume of the Caspase-Glo® 8 Reagent equal to the volume of cell culture medium in each well. This single addition step lyses the cells and introduces the substrate and luciferase.
-
-
Incubation: Incubate at room temperature for 30 minutes to 3 hours. A 1-hour incubation is often optimal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Visualizing the Underlying Biology and a Typical Workflow
To better understand the context of these assays, the following diagrams illustrate the caspase-8 signaling pathway and a generalized experimental workflow.
Caption: The extrinsic apoptosis signaling pathway initiated by death receptor ligation, leading to the activation of caspase-8.
References
Navigating Apoptosis Detection: A Comparative Guide to (Z-IETD)2-Rh 110 and Its Alternatives
For researchers, scientists, and drug development professionals, the accurate detection and quantification of apoptosis are critical for advancing our understanding of cellular processes and developing novel therapeutics. Among the various tools available, the fluorogenic substrate (Z-IETD)2-Rh 110 offers a method for detecting the activity of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway. However, a thorough evaluation of its limitations and a comparison with alternative methods are essential for robust experimental design and data interpretation.
This guide provides an objective comparison of this compound with other widely used apoptosis detection methods, including Annexin V staining, TUNEL assays, and mitochondrial membrane potential dyes. We present available experimental data, detailed protocols, and visual aids to assist researchers in selecting the most appropriate assay for their specific needs.
The Principle of this compound: A Focus on Caspase-8
This compound is a non-fluorescent substrate that becomes intensely fluorescent upon cleavage by active caspase-8. The substrate consists of two IETD (isoleucyl-glutamyl-threonyl-aspartyl) tetrapeptides linked to a rhodamine 110 (Rh 110) fluorophore. In the presence of active caspase-8, the enzyme recognizes and cleaves the peptide sequence after the aspartate residue, releasing the Rh 110 fluorophore and generating a bright green fluorescent signal (excitation/emission ~496/520 nm). This method allows for the kinetic measurement of caspase-8 activity in cell lysates or in living cells.
Limitations of this compound
Despite its utility, the use of this compound for apoptosis detection is not without its limitations. A primary concern is the potential for cross-reactivity with other caspases. While the IETD sequence is a preferential substrate for caspase-8, studies have shown that other caspases, such as caspase-3 and caspase-9, can also cleave this sequence, albeit with lower efficiency. This lack of absolute specificity can lead to an overestimation of caspase-8 activity and may not accurately reflect the initiation of the extrinsic apoptotic pathway exclusively.[1][2] Therefore, relying solely on an IETD-based substrate to pinpoint caspase-8 activation can be misleading.
Another point of consideration is that caspase activation represents a specific, albeit crucial, event in the apoptotic cascade. It may not capture the full picture of cellular demise, as cells can exhibit other signs of apoptosis before or after significant caspase-8 activation.
Comparative Analysis of Apoptosis Detection Methods
To provide a comprehensive overview, we compare this compound with three other widely used apoptosis detection methods: Annexin V staining, TUNEL assay, and mitochondrial membrane potential dyes.
| Assay | Principle | Stage of Apoptosis Detected | Advantages | Disadvantages |
| This compound | Enzymatic cleavage of a fluorogenic substrate by active caspase-8. | Mid-stage (Initiator Caspase Activation) | - Direct measurement of enzyme activity- Suitable for kinetic studies- High sensitivity of rhodamine 110 fluorophore | - Potential for cross-reactivity with other caspases[1][2]- Does not distinguish between apoptosis and other forms of cell death involving caspase activation |
| Annexin V Staining | Binding of fluorescently labeled Annexin V to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the plasma membrane. | Early-stage | - Detects one of the earliest events in apoptosis- Can distinguish between early apoptotic, late apoptotic, and necrotic cells (with a viability dye like PI) | - PS externalization can be reversible in some contexts- Can also stain necrotic cells if the membrane is compromised |
| TUNEL Assay | Terminal deoxynucleotidyl transferase (TdT) labels the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs. | Late-stage | - Detects a hallmark of late-stage apoptosis (DNA fragmentation)- Can be used on fixed cells and tissue sections | - May also label necrotic cells or cells with DNA damage from other sources- Does not provide information on the apoptotic pathway involved |
| Mitochondrial Dyes (e.g., JC-1) | Accumulation of a fluorescent dye in the mitochondria is dependent on the mitochondrial membrane potential (ΔΨm). | Early-stage | - Detects an early event in the intrinsic apoptotic pathway- Allows for ratiometric analysis (e.g., JC-1) to quantify changes in ΔΨm | - Changes in ΔΨm are not exclusive to apoptosis- Can be influenced by other cellular processes affecting mitochondrial function |
Experimental Protocols
Detailed methodologies for each of the discussed assays are provided below to facilitate their implementation in your research.
Protocol 1: Caspase-8 Activity Assay using this compound
This protocol is adapted for a fluorometric microplate reader.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., TNF-α/CHX)
-
Cell Lysis Buffer (e.g., 10 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
This compound substrate (stock solution in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 496/520 nm)
Procedure:
-
Cell Culture and Treatment: Seed cells in a suitable culture dish and treat with the apoptosis-inducing agent for the desired time. Include an untreated control group.
-
Cell Lysis:
-
For adherent cells, wash with PBS, and then add ice-cold Cell Lysis Buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation, wash with PBS, and resuspend in ice-cold Cell Lysis Buffer.
-
-
Incubation: Incubate the cell lysates on ice for 15-20 minutes.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Assay Setup:
-
Dilute the cell lysates to the same protein concentration in Assay Buffer.
-
Add 50 µL of each diluted lysate to the wells of a 96-well black microplate. Include a blank control with Assay Buffer only.
-
-
Substrate Addition: Prepare the this compound working solution by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM). Add 50 µL of the working solution to each well.
-
Measurement: Immediately start monitoring the fluorescence intensity at Ex/Em = 496/520 nm in a pre-warmed (37°C) microplate reader. Record readings every 5-10 minutes for 1-2 hours.
-
Data Analysis: Calculate the rate of fluorescence increase (slope of the linear portion of the curve) for each sample. Normalize the activity to the protein concentration.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Induce apoptosis in your cells as per your experimental design.
-
Cell Harvesting:
-
For suspension cells, collect by centrifugation.
-
For adherent cells, gently detach using a non-enzymatic method (e.g., EDTA-based dissociation buffer) to avoid membrane damage.
-
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Protocol 3: TUNEL Assay for Flow Cytometry
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and BrdUTP or fluorescently labeled dUTP)
-
Antibody against BrdU (if using BrdUTP)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Induce apoptosis in your cells.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in Fixation Buffer for 15-30 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Resuspend the cells in ice-cold Permeabilization Buffer and incubate for 5-10 minutes on ice.
-
Washing: Wash the cells twice with PBS.
-
TUNEL Reaction: Resuspend the cells in the TUNEL reaction mixture and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Washing: Wash the cells twice with a rinse buffer (provided in most kits).
-
Antibody Staining (if applicable): If using BrdUTP, incubate the cells with a fluorescently labeled anti-BrdU antibody for 30 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Analysis: Resuspend the cells in PBS and analyze by flow cytometry.
Protocol 4: Mitochondrial Membrane Potential Assay using JC-1
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
JC-1 dye (stock solution in DMSO)
-
Cell culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in a suitable culture vessel (e.g., chamber slide for microscopy, 6-well plate for flow cytometry) and induce apoptosis.
-
JC-1 Staining:
-
Prepare the JC-1 staining solution by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-5 µM.
-
Remove the culture medium from the cells and add the JC-1 staining solution.
-
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing:
-
For microscopy, gently wash the cells twice with pre-warmed PBS.
-
For flow cytometry, harvest the cells, pellet by centrifugation, and wash twice with pre-warmed PBS.
-
-
Analysis:
-
Microscopy: Observe the cells under a fluorescence microscope using filters for both green (monomers) and red (J-aggregates) fluorescence. Healthy cells will exhibit red mitochondrial fluorescence, while apoptotic cells will show a decrease in red fluorescence and an increase in green fluorescence.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Healthy cells will show a high red fluorescence signal, while apoptotic cells will exhibit a shift towards green fluorescence. The ratio of red to green fluorescence can be used to quantify the change in mitochondrial membrane potential.
-
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the extrinsic apoptosis pathway, the workflow for the this compound assay, and a comparison of the different apoptosis detection methods.
Caption: The extrinsic apoptosis pathway is initiated by the binding of death ligands to their corresponding receptors, leading to the activation of caspase-8.
Caption: A typical workflow for measuring caspase-8 activity using this compound in cell lysates.
Caption: Different apoptosis assays target distinct stages of the programmed cell death process.
Conclusion
The selection of an appropriate apoptosis detection assay is paramount for obtaining reliable and meaningful data. While this compound provides a sensitive method for measuring the activity of an initiator caspase, its potential for cross-reactivity necessitates careful interpretation of results. For a more comprehensive understanding of apoptosis, it is often advisable to use a combination of assays that target different stages and pathways of the process. For instance, combining an early marker like Annexin V staining with a later marker such as a caspase-3/7 activity assay or TUNEL can provide a more complete picture of the apoptotic process. This guide serves as a starting point for researchers to make informed decisions about the most suitable apoptosis detection strategy for their experimental goals.
References
A Comparative Guide: Correlating (Z-IETD)2-Rh110 Fluorometric Assay with Western Blot for Caspase-8 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used methods for monitoring caspase-8 activation: the (Z-IETD)2-Rh110 fluorometric assay and Western blotting. Understanding the strengths and limitations of each technique is crucial for accurate interpretation of apoptosis-related data in research and drug development. While the (Z-IETD)2-Rh110 assay offers a high-throughput measurement of enzymatic activity, Western blotting provides specific detection of the cleaved, active form of caspase-8. This guide outlines the principles of each method, presents a framework for correlating their results, and provides detailed experimental protocols.
Principles of Detection
Western Blotting for caspase-8 provides a semi-quantitative to quantitative analysis of the conversion of the inactive pro-caspase-8 (typically ~57 kDa) to its active, cleaved fragments (p43/p41 and p18). This method relies on specific antibodies that recognize either the full-length protein, the cleaved fragments, or both. The appearance of the cleaved fragments is a direct indicator of caspase-8 activation.
The (Z-IETD)2-Rh110 assay is a fluorometric method that measures the enzymatic activity of caspase-8. (Z-IETD)2-Rhodamine 110 is a non-fluorescent substrate containing two IETD tetrapeptides, which is the recognition sequence for caspase-8.[1] Upon cleavage by active caspase-8, the rhodamine 110 fluorophore is released, resulting in a measurable increase in fluorescence intensity. This assay provides a quantitative measure of the overall caspase-8 activity within a cell population.
Correlating the Results: A Quantitative and Qualitative Comparison
A direct correlation between the two methods is expected: as the intensity of the cleaved caspase-8 bands increases in a Western blot, the fluorescence signal from the (Z-IETD)2-Rh110 assay should also increase. However, it is important to recognize that the fluorometric assay measures the enzymatic activity, while Western blotting measures the amount of cleaved protein. Factors such as post-translational modifications or the presence of endogenous inhibitors can influence enzyme activity without affecting the amount of cleaved protein detected by Western blot.
Data Presentation
The following table illustrates how data from a hypothetical experiment correlating the two methods could be presented. In this example, a cancer cell line is treated with a pro-apoptotic agent over time.
| Time Point (hours) | Treatment | Relative Fluorescence Units (RFU) from (Z-IETD)2-Rh110 Assay | Densitometry of Cleaved Caspase-8 (p18 fragment) / Loading Control (Arbitrary Units) |
| 0 | Untreated | 100 ± 15 | 0.1 ± 0.05 |
| 6 | Pro-apoptotic Agent | 350 ± 45 | 1.5 ± 0.3 |
| 12 | Pro-apoptotic Agent | 850 ± 90 | 4.2 ± 0.7 |
| 24 | Pro-apoptotic Agent | 1500 ± 180 | 7.8 ± 1.2 |
Signaling Pathway and Experimental Workflow
Caspase-8 Signaling Pathway in Extrinsic Apoptosis
Caption: Extrinsic apoptosis pathway initiated by death receptor ligation, leading to the formation of the DISC and subsequent activation of caspase-8.
Experimental Workflow for Correlating (Z-IETD)2-Rh110 Assay and Western Blot
Caption: Parallel workflow for the correlation of caspase-8 activity assay and Western blot analysis from the same experimental samples.
Experimental Protocols
The following are generalized protocols. Optimal conditions for specific cell lines and experimental setups should be determined empirically.
I. (Z-IETD)2-Rh110 Fluorometric Assay
Materials:
-
Cells treated with apoptosis-inducing agent and untreated control cells
-
(Z-IETD)2-Rhodamine 110 substrate
-
Assay buffer (e.g., containing HEPES, NaCl, EDTA, DTT)
-
Cell lysis buffer (compatible with the assay)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in cold lysis buffer.
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well black microplate, add an equal amount of protein (e.g., 50-100 µg) from each sample to separate wells.
-
Adjust the volume of each well to be equal with assay buffer.
-
Include a blank control (assay buffer only).
-
-
Substrate Addition and Incubation:
-
Add the (Z-IETD)2-Rh110 substrate to each well to a final concentration of 10-50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 499 nm and emission at approximately 521 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all sample readings.
-
Express the results as relative fluorescence units (RFU) or fold change compared to the untreated control.
-
II. Western Blot for Cleaved Caspase-8
Materials:
-
Cell lysates (prepared as for the fluorometric assay or using RIPA buffer)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Caspase-8 (one that detects both pro- and cleaved forms, or a cleavage-specific antibody)
-
Secondary antibody (HRP- or fluorophore-conjugated)
-
Chemiluminescent substrate or fluorescence imaging system
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH)
Procedure:
-
Sample Preparation:
-
Mix an equal amount of protein (e.g., 20-40 µg) from each lysate with Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the samples onto an SDS-PAGE gel and run until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary anti-caspase-8 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
For HRP-conjugated antibodies, add the chemiluminescent substrate and image the blot using a chemiluminescence detection system.
-
For fluorophore-conjugated antibodies, image the blot using a fluorescence imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with a loading control antibody to normalize for protein loading.
-
-
Data Analysis:
-
Perform densitometric analysis of the bands corresponding to pro-caspase-8 and cleaved caspase-8 using image analysis software.
-
Normalize the intensity of the cleaved caspase-8 bands to the loading control.
-
By following these protocols and comparing the data as outlined, researchers can gain a more complete and reliable understanding of caspase-8 activation in their experimental models.
References
The IETD Sequence: A Selectivity Guide for Initiator Caspases
For researchers, scientists, and drug development professionals, understanding the substrate specificity of caspases is paramount in dissecting apoptotic pathways and developing targeted therapeutics. This guide provides a comprehensive comparison of the IETD (Ile-Glu-Thr-Asp) tetrapeptide sequence as a substrate for initiator caspases, supported by experimental data and detailed protocols.
The IETD sequence is widely recognized as a preferential cleavage site for caspase-8, a key initiator caspase in the extrinsic apoptosis pathway. However, the degree of its specificity is a critical consideration, as other caspases can also recognize and cleave this sequence, albeit with varying efficiencies. This guide delves into the quantitative aspects of this specificity, offering a clear comparison across different caspases.
IETD Cleavage Efficiency: A Quantitative Comparison
The catalytic efficiency of an enzyme for a given substrate is best described by the kinetic parameters Km (Michaelis constant) and kcat (turnover number). A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster catalytic rate. The ratio kcat/Km represents the overall catalytic efficiency.
| Caspase | Preferred Tetrapeptide | Notes on IETD Cleavage |
| Caspase-8 | (L/I)ETD | Demonstrates high affinity and catalytic activity for IETD-containing substrates. A Km value of 66 µM has been reported for the cleavage of Ac-IETD-pNA by caspase-8.[1] |
| Caspase-10 | (L/I)ETD | Shares a similar substrate preference with caspase-8 and is known to cleave IETD sequences efficiently.[2] |
| Caspase-9 | LEHD | While its primary preference is for the LEHD sequence, some cross-reactivity with IETD substrates can occur. |
| Caspase-3 | DEVD | Shows significantly lower activity towards IETD sequences compared to its preferred DEVD substrate. One study reported that GST:IETD:EGFP was only partially cleaved by caspase-3, while GST:DEVD:EGFP was completely proteolyzed.[3] |
| Caspase-6 | VEID | Kinetic data for the cleavage of (IETD)2R110 by caspase-6 was not determined in one study, suggesting it is not a preferred substrate.[4] |
| Caspase-7 | DEVD | Similar to caspase-3, it has a strong preference for DEVD and is not expected to efficiently cleave IETD. |
Inhibitor Specificity: A Comparative Look at IETD-Based Inhibition
The specificity of the IETD sequence is further highlighted by the inhibitory profile of IETD-based inhibitors, such as Z-IETD-FMK. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency. A lower IC50 value indicates a more potent inhibitor.
| Caspase | Inhibitor | IC50 (nM) |
| Caspase-8 | z-IETD-FMK | 350[2] |
| Caspase-10 | z-IETD-FMK | 5760[2] |
| Caspase-9 | z-IETD-FMK | 3700[2] |
| Caspase-1 | z-IETD-FMK | >100,000 |
| Caspase-3 | z-IETD-FMK | >100,000 |
| Caspase-6 | z-IETD-FMK | >100,000 |
| Caspase-7 | z-IETD-FMK | >100,000 |
Data compiled from various sources. The exact IC50 values can vary depending on the experimental conditions.
As the table indicates, z-IETD-FMK is a significantly more potent inhibitor of caspase-8 compared to other caspases, reinforcing the preference of caspase-8 for the IETD sequence.
Signaling Pathways and Experimental Workflows
To provide a clearer context for the role of initiator caspases and the application of IETD-based assays, the following diagrams illustrate the extrinsic and intrinsic apoptosis pathways, along with a typical workflow for a caspase activity assay.
References
- 1. An activation-based high throughput screen identifies caspase-10 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring of cleavage preference for caspase-3 using recombinant protein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling (Z-IETD)2-Rh 110
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of (Z-IETD)2-Rh 110, a fluorescent substrate of caspase-8. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the required PPE, drawing from safety recommendations for Rhodamine 110.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] | To prevent eye contact with the powdered or dissolved compound, which can cause irritation. |
| Hand Protection | Handle with chemical-impermeable gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[2] | To prevent skin contact, which may cause irritation. |
| Body Protection | Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[4] For larger quantities or when there is a risk of splashing, consider fire/flame resistant and impervious clothing.[2] | To minimize the risk of skin contact and contamination of personal clothing. |
| Respiratory Protection | Under normal use conditions with adequate ventilation, no respiratory protection is typically needed.[4] However, if dust is generated or exposure limits are exceeded, a full-face respirator or a dust mask (type N95) should be used.[2][5] | To prevent inhalation of the powder, which can cause respiratory tract irritation. |
Operational Plan: From Receipt to Disposal
A systematic approach to the handling and disposal of this compound will ensure a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, immediately store the unopened product at -20 to -70 °C in a manual defrost freezer.[6]
-
Avoid repeated freeze-thaw cycles.[6]
-
Store in the original container, protected from direct sunlight, in a dry, cool, and well-ventilated area.[7]
2. Preparation and Handling:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Before use, allow the vial to warm to room temperature to prevent condensation.
-
When preparing solutions, use appropriate solvents such as DMSO, DMF, Methanol, or Ethanol for better solubility. It is not advised to store solutions of Rhodamine 110 dissolved in water; they should be used fresh.[5]
-
Do not eat, drink, or smoke in the handling area.[2]
3. In Case of a Spill:
-
Evacuate personnel from the immediate area.[2]
-
Wear the appropriate PPE as outlined above.
-
For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal. Avoid generating dust.[4]
-
For liquid spills, absorb with an inert material (e.g., sand, earth) and place in a sealed container for disposal.[7]
-
Ventilate the area and wash the spill site after material pickup is complete.
4. First Aid Measures:
-
After eye contact: Immediately rinse with plenty of water for at least 15 minutes and consult a doctor.[2]
-
After skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[2]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a doctor.
5. Disposal:
-
Dispose of unused material and its container in accordance with local, regional, and national regulations.
-
Do not allow the product to enter drains.
-
Contaminated packaging should be treated as the product itself.
Experimental Workflow and Safety Diagram
To visually represent the safe handling process, the following diagram outlines the key steps from receiving the compound to its final disposal.
Caption: This diagram illustrates the key stages for the safe handling of this compound, from receipt to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Rhodamine 110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Rhodamine 110 chloride Dye content = 88 13558-31-1 [sigmaaldrich.com]
- 6. rndsystems.com [rndsystems.com]
- 7. moleculardevices.com [moleculardevices.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
